molecular formula C9H7NO2 B182192 Isoquinoline-1,3(2H,4H)-dione CAS No. 4456-77-3

Isoquinoline-1,3(2H,4H)-dione

Número de catálogo: B182192
Número CAS: 4456-77-3
Peso molecular: 161.16 g/mol
Clave InChI: QGNQEODJYRGEJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoquinoline-1,3(2H,4H)-dione is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery research. It serves as a core structure for developing potent and selective inhibitors against several biologically important targets. This chemotype has been identified as a viable foundation for creating inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2), a DNA repair enzyme whose inhibition can sensitize cancer cells to topoisomerase II-targeting chemotherapeutic drugs . Structure-activity relationship (SAR) studies have yielded analogues that selectively inhibit TDP2 in the low micromolar range, providing researchers with tools to explore TDP2 as a therapeutic target for overcoming drug resistance . Furthermore, derivatives of this compound have been explored as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4) . These inhibitors are of great interest in oncology research due to the critical role of CDK4/cyclin D1 complexes in regulating cell cycle progression, and their aberrant activity in various cancers . The compound's utility also extends to virology, where related structural analogues, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), have been investigated for their ability to block Hepatitis B Virus (HBV) replication by inhibiting the viral ribonuclease H (RNase H) activity . This research opens avenues for novel antiviral strategies aimed at eradicating the persistent viral cccDNA reservoir.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQEODJYRGEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325194
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4456-77-3
Record name 1,3(2H,4H)-Isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homophthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Isoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Isoquinoline-1,3(2H,4H)-dione, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the molecule's structural features, physicochemical and spectroscopic properties, and provides representative experimental protocols for its synthesis and characterization.

Core Structure and Properties

This compound, also commonly known by its trivial name, homophthalimide, is a bicyclic organic compound. Its structure consists of a benzene ring fused to a dihydropyridine ring, which incorporates an imide functional group. The scaffold's unique electronic and steric properties make it a valuable starting point for the synthesis of a diverse range of biologically active molecules.

The core structure allows for functionalization at several key positions, most notably at the nitrogen atom (position 2) and the methylene group (position 4), enabling the exploration of structure-activity relationships in drug discovery programs.

Chemical Structure Diagram

The chemical structure of this compound is depicted below. The numbering of the heterocyclic ring system follows IUPAC nomenclature.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
IUPAC Name 4H-isoquinoline-1,3-dione[1]
CAS Number 4456-77-3[1]
Canonical SMILES C1C2=CC=CC=C2C(=O)NC1=O[1]
InChIKey QGNQEODJYRGEJX-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 0[1]
XLogP3 0.7[1]

Experimental Data and Protocols

This section outlines representative experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound (homophthalimide) can be achieved through various methods. A classical and straightforward approach involves the condensation of homophthalic acid with urea.

Synthesis_Workflow Synthesis Workflow for this compound start Starting Materials: Homophthalic Acid Urea reaction Reaction: Heat mixture (e.g., 150-160 °C) Ammonia and CO2 evolve start->reaction workup Work-up: Cool reaction mixture Treat with water reaction->workup isolation Isolation: Filter the solid product workup->isolation purification Purification: Recrystallize from a suitable solvent (e.g., ethanol or water) isolation->purification product Final Product: This compound purification->product

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Homophthalic Acid

  • Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask fitted with a condenser), thoroughly mix homophthalic acid and urea in a 1:2 molar ratio.

  • Reaction: Heat the mixture gently in an oil bath to 150-160 °C. The mixture will melt, and the evolution of ammonia and carbon dioxide gas will be observed. Maintain this temperature for approximately 1-2 hours or until gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature, during which it should solidify. Add water to the flask and heat to boiling to dissolve any unreacted starting materials and byproducts.

  • Isolation: Cool the flask in an ice bath. The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hot water, to yield the pure compound.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound is typically performed using a combination of spectroscopic methods. Below are the expected data for the parent compound.

TechniqueExpected Data
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.2-8.2 ppm, corresponding to the four protons on the benzene ring. The proton at position 8 is typically the most deshielded due to the anisotropic effect of the adjacent carbonyl group. Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, integrating to two protons (C4-H₂). Imide Proton: A broad singlet in the range of δ 8.5-11.0 ppm (N2-H), which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbons: Two signals in the downfield region, typically δ 160-175 ppm, for the two carbonyl carbons (C1 and C3). Aromatic Carbons: Six signals in the range of δ 120-140 ppm. Methylene Carbon: A signal around δ 35-45 ppm for the C4 carbon.
IR (Infrared) N-H Stretch: A broad absorption band around 3200 cm⁻¹. C=O Stretch: Strong, characteristic absorption bands for the imide carbonyls, typically around 1760 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). C-H Aromatic/Aliphatic Stretches: Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
MS (Mass Spec.) [M]+: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 161.05).

Relevance in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. Derivatives have been investigated for numerous therapeutic applications, including as inhibitors of HIV-1 integrase, anticonvulsants, anti-inflammatory agents, and anticancer agents.

The diagram below illustrates the key structural features of the this compound core that are typically modified in drug discovery campaigns to modulate biological activity and pharmacokinetic properties.

Drug_Development_Logic Structural Features for Drug Development cluster_0 This compound Core Core [Core Scaffold] N2_Sub N-Substitution (Position 2) Modulates solubility, cell permeability, and target engagement. Core->N2_Sub C4_Sub C4-Substitution Introduces chirality, explores new binding pockets, and alters conformation. Core->C4_Sub Aromatic_Sub Aromatic Ring Substitution Fine-tunes electronic properties, metabolic stability, and target selectivity. Core->Aromatic_Sub PK_Props Pharmacokinetics (ADME) N2_Sub->PK_Props PD_Props Pharmacodynamics (Potency & Selectivity) C4_Sub->PD_Props Aromatic_Sub->PK_Props Aromatic_Sub->PD_Props Bio_Activity Biological Activity PK_Props->Bio_Activity PD_Props->Bio_Activity

Caption: Logical relationship of the core scaffold to drug development strategies.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the this compound scaffold. The provided data and protocols offer a starting point for the synthesis, characterization, and strategic modification of this versatile chemical entity.

References

Isoquinoline-1,3(2H,4H)-dione IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoquinoline-1,3(2H,4H)-dione

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and biological significance.

Chemical Identity and Nomenclature

IUPAC Name: 4H-isoquinoline-1,3-dione[1][2]

Synonyms: this compound is also known by several other names, the most common of which is Homophthalimide.[1][2] Other synonyms include:

  • 1,3(2H,4H)-Isoquinolinedione[1][2]

  • 1,2,3,4-Tetrahydroisoquinoline-1,3-dione[1]

  • Homophthalic imide

  • 2,4-dihydroisoquinoline-1,3-dione[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 4456-77-3[1]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Appearance Off-white crystalline powderSanta Cruz Biotechnology
Solubility Soluble in DMF and DMSOSanta Cruz Biotechnology

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives is an active area of research in organic chemistry. Various methodologies have been developed, often focusing on efficiency, yield, and mild reaction conditions.

Palladium-Catalyzed Carbonylation/Annulation

A modern approach involves a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation reaction.[1]

Experimental Protocol: This method utilizes O-benzyl hydroxylamides as starting materials to produce homophthalimides. The reaction proceeds under mild conditions, and the presence of a catalytic amount of a base is critical for achieving high yields. The proposed mechanism involves the palladium-catalyzed generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which then undergoes carbonylation and annulation to form the final product.[1]

Radical Cascade Reactions

Recent advancements have focused on radical cascade reactions to construct the this compound scaffold.[3][4]

Experimental Protocol: These methods typically employ acryloyl benzamides as key substrates.[3][4] The reaction is initiated by various radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.[4] This approach is valued for its potential to be simple, mild, and efficient.[3][4]

A generalized workflow for the synthesis of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Homophthalic Acid Homophthalic Acid Heating Heating Homophthalic Acid->Heating Ammonia or Primary Amine Ammonia or Primary Amine Ammonia or Primary Amine->Heating This compound This compound Heating->this compound

Caption: General synthesis workflow for this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as compounds of significant interest in drug discovery, particularly in oncology.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A notable class of derivatives, 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, has been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[5] CDK4, in complex with cyclin D1, is a crucial regulator of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it an attractive therapeutic target.[5]

The inhibitory action of these compounds disrupts the normal cell cycle progression, which is often dysregulated in cancer cells. The general signaling pathway involving CDK4 is illustrated below.

CDK4/6 CDK4/6 CyclinD_CDK46 Active Complex CDK4/6->CyclinD_CDK46 binds pRb Phosphorylated Rb CyclinD_CDK46->pRb phosphorylates Rb Rb Protein Rb->pRb E2F E2F pRb->E2F releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle activates transcription Inhibitor This compound Derivative Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/Cyclin D pathway by an isoquinoline derivative.

Structure-activity relationship (SAR) studies have shown that a basic amine substituent on the aniline ring of the 4-(phenylaminomethylene) headpiece is crucial for CDK4 inhibitory activity.[5] Further enhancement of this activity can be achieved by introducing an aryl or heteroaryl substituent at the C-6 position of the this compound core.[5]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives, highlighting its chemical properties, synthesis, and potential as a scaffold for therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Homophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homophthalimide, a bicyclic aromatic imide, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of homophthalimide, detailed experimental protocols, and an exploration of relevant biological signaling pathways that can be modulated by its derivatives.

Physical and Chemical Properties of Homophthalimide

Quantitative data for the parent homophthalimide molecule is not consistently available across publicly accessible databases. The information presented here is a combination of data for closely related analogs and general characteristics expected for this class of compounds.

Tabulated Physical Properties
PropertyValueRemarks
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Melting Point Data not readily availableExpected to be a high-melting solid, typical for aromatic imides. For comparison, the related N-hydroxyphthalimide has a melting point of 230 °C.
Boiling Point Data not readily availableExpected to be high, likely decomposing before boiling at atmospheric pressure.
pKa Data not readily availableThe N-H proton is weakly acidic due to resonance stabilization of the conjugate base. The pKa is expected to be in the range of 8-10 in water.
Appearance Off-white to pale yellow solidTypical appearance for this class of organic compounds.
Solubility Profile

The solubility of homophthalimide is expected to follow general trends for polar, aromatic compounds.

SolventSolubilityRemarks
Water Sparingly solubleThe presence of polar carbonyl and N-H groups allows for some interaction with water, but the aromatic ring limits overall solubility.
Ethanol Moderately solubleSoluble in hot ethanol, which is a common solvent for recrystallization of imides.
Dimethyl Sulfoxide (DMSO) SolubleA good solvent for many polar organic compounds.
Chloroform Slightly soluble
Acetone Moderately soluble
Diethyl Ether Sparingly soluble

Spectroscopic Properties of Homophthalimide

Detailed spectral data for the unsubstituted homophthalimide is not consistently published. The following represents expected characteristic signals based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5br s1HN-H (imide proton)
7.8 - 8.2m4HAromatic protons
~4.3s2HCH₂ (methylene protons)

Note: The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~168C=O (carbonyl carbons)
~130 - 140Aromatic carbons (quaternary)
~122 - 128Aromatic carbons (CH)
~35CH₂ (methylene carbon)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, broadN-H stretch
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1760 and ~1700StrongC=O stretch (asymmetric and symmetric)
~1600, ~1480MediumAromatic C=C stretch
Mass Spectrometry (MS)
m/zInterpretation
161[M]⁺ (Molecular ion)
133[M - CO]⁺
104[M - CO - NCH]⁺
76[C₆H₄]⁺
UV-Vis Spectroscopy

Homophthalimide is expected to exhibit absorption maxima in the UV region due to π → π* transitions within the aromatic system. The λmax would likely be in the range of 220-300 nm in a solvent like ethanol.

Experimental Protocols

The following are detailed, generalized procedures for the synthesis and purification of homophthalimide, based on established organic chemistry principles.

Synthesis of Homophthalimide from Homophthalic Acid

This method involves the cyclization of homophthalic acid with a source of ammonia, typically urea, via a thermal condensation reaction.

Materials:

  • Homophthalic acid

  • Urea

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine homophthalic acid (1 equivalent) and urea (1.1 equivalents).

  • Add a high-boiling point solvent to the flask to create a slurry.

  • Heat the mixture gradually to a temperature of 180-200 °C.

  • Maintain this temperature and stir the reaction mixture for 2-3 hours. The reaction can be monitored for the evolution of ammonia and carbon dioxide.

  • After the reaction is complete (as determined by TLC or the cessation of gas evolution), allow the mixture to cool to room temperature.

  • The crude homophthalimide will precipitate out of the solvent upon cooling.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual solvent and impurities.

Purification of Homophthalimide by Recrystallization

Procedure:

  • Transfer the crude homophthalimide to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure homophthalimide should form.

  • To maximize the yield, the flask can be placed in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry completely.

  • The purity of the recrystallized product can be assessed by measuring its melting point and by spectroscopic analysis.

Biological Signaling Pathways

Homophthalimide derivatives have been investigated for their potential to modulate various biological signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the Hedgehog and PI3K/Akt signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Activates SUFU->GLI Sequesters GLI-R GLI-R GLI->GLI-R Proteolytic Cleavage GLI-A GLI-A GLI->GLI-A Activation Target Gene Transcription Target Gene Transcription GLI-R->Target Gene Transcription Represses GLI-A->Target Gene Transcription Activates

Caption: The Hedgehog signaling pathway, illustrating the roles of key proteins in signal transduction.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_cellular_responses Cellular Responses Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Conclusion

Homophthalimide remains a molecule of significant interest due to its versatile chemical nature and the biological importance of its derivatives. While a complete, publicly available dataset of its physicochemical properties is elusive, this guide provides a robust framework based on the properties of related compounds and established chemical principles. The detailed experimental protocols offer a practical starting point for researchers entering this field. Furthermore, the elucidation of key signaling pathways that can be targeted by homophthalimide-based compounds underscores the therapeutic potential of this scaffold in drug discovery and development. Future research should focus on the precise quantification of the physical properties of the parent homophthalimide and a deeper exploration of the mechanisms of action of its derivatives to unlock their full potential.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Isoquinoline-1,3(2H,4H)-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the crystal structure of isoquinoline-1,3(2H,4H)-dione and its key derivatives. This compound, also known as homophthalimide, forms the core scaffold of a class of compounds with significant biological activity, including potent and selective inhibition of enzymes such as metalloenzymes and cyclin-dependent kinase 4 (CDK4).[1][2] Understanding the three-dimensional arrangement of atoms in these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for 2-hydroxythis compound and 2-(benzyloxy)this compound, facilitating a comparative analysis of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

Parameter2-Hydroxythis compound[1]2-(Benzyloxy)this compound[2]
Chemical Formula C₉H₇NO₃C₁₆H₁₃NO₃
Formula Weight 177.16267.28
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
a (Å) 12.336(5)7.677(4)
b (Å) 8.666(4)12.003(10)
c (Å) 7.052(7)13.885(10)
α (°) 9090
β (°) 104.19(5)90
γ (°) 9090
Volume (ų) 730.8(9)1279.4(15)
Z 44
Temperature (K) 100100
Radiation Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Reflections Collected 38732451
Independent Reflections 16501756
R(int) 0.0160.081
Final R indices [I>2σ(I)] R1 = 0.032R1 = 0.069
wR(F²) 0.0890.212

Experimental Protocols

The determination of the crystal structures presented above involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The generalized methodologies are outlined below.

Synthesis of this compound Derivatives

The synthesis of the title compounds and their derivatives can be achieved through various established organic synthesis routes. For instance, 2-(benzyloxy)this compound can be synthesized via the condensation of homophthalic acid with O-benzylhydroxylamine.[2] The subsequent deprotection of the benzyloxy group, for example, using boron tribromide, yields 2-hydroxythis compound.[1]

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common method employed for this compound derivatives is slow evaporation.[1][2]

Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., acetone or ethyl acetate) to near saturation at room temperature.[1][2]

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Evaporation: Transfer the filtered solution to a clean vial, loosely capped or covered with parafilm containing small perforations.

  • Incubation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.

  • Harvesting: Carefully harvest the resulting single crystals from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1][2] X-ray diffraction data are collected using a diffractometer, such as a Rigaku AFC-7R, equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][2]

  • Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose.[1]

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the biological signaling pathway in which this compound derivatives have shown significant activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis start Starting Materials (e.g., Homophthalic Acid) reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif Crystallographic Information File (CIF) refinement->cif tables Quantitative Data Tables cif->tables cdk4_pathway cluster_rb_e2f CyclinD Cyclin D ActiveComplex CDK4/Cyclin D Active Complex CyclinD->ActiveComplex CDK4 CDK4 CDK4->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Transition Inhibitor This compound Derivative Inhibitor->ActiveComplex Inhibition

References

Mass Spectrometry of Isoquinoline-1,3(2H,4H)-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Isoquinoline-1,3(2H,4H)-dione, a core heterocyclic structure found in numerous biologically active compounds. A comprehensive understanding of its fragmentation pattern is crucial for its identification, characterization, and for the structural elucidation of its derivatives in drug discovery and development. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on electron ionization mass spectrometry.

Core Concepts in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a chemical compound to generate charged molecules or molecule fragments and then separating these ions by their mass-to-charge ratio. For a molecule like this compound, "hard" ionization techniques like Electron Ionization (EI) are particularly useful. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[1] This high energy often imparts enough internal energy to the molecular ion to cause it to break apart into smaller, characteristic fragment ions.[1][2][3] The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular "fingerprint."

Mass Spectral Data of this compound

This compound, also commonly known as homophthalimide, has a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[4] Under electron ionization, it exhibits a distinct fragmentation pattern. The key quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis are summarized below.

Ion Descriptionm/z RatioRelative Intensity
Molecular Ion [M]•+161Moderate
Base Peak [M - C₂H₃O]•+118100%
Fragment Ion [M - C₂H₃O - CO]+90High

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[4]

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 161) is proposed to occur via a specific pathway that leads to the formation of the observed high-abundance fragment ions. This process is initiated by the high energy imparted during electron ionization.

fragmentation_pathway M This compound m/z 161 [M]•+ F1 m/z 118 [M - C₂H₃O]•+ (Base Peak) M->F1 - C₂H₃O• (Loss of ketene radical) F2 m/z 90 [M - C₂H₃O - CO]+ F1->F2 - CO (Loss of carbon monoxide)

Caption: Proposed EI fragmentation pathway of this compound.

The initial fragmentation step involves the loss of a neutral radical with a mass of 43 Da from the molecular ion at m/z 161, resulting in the base peak at m/z 118. This loss is consistent with the expulsion of a ketene radical (•CH=C=O) or an isocyanate radical (•NCO). This is followed by the loss of a neutral molecule of carbon monoxide (CO), with a mass of 28 Da, from the fragment at m/z 118 to produce the ion at m/z 90.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation
  • Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.[5]

  • Vial: Use standard 1.5 mL glass autosampler vials with PTFE-lined caps. Avoid plastic vials or parafilm, which can introduce contaminants.[5]

Gas Chromatography (GC) Method
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or low-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms (5% diphenyl / 95% dimethyl polysiloxane) or equivalent, is suitable for the separation of aromatic compounds.[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

  • Inlet:

    • Mode: Splitless injection is preferred for achieving low detection limits.

    • Temperature: 250 - 280 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1][6]

  • Source Temperature: 230 °C.[7]

  • Quadrupole Temperature: 150 °C.[7]

  • Mass Scan Range: m/z 40-400 amu to ensure detection of the molecular ion and all relevant fragments.

  • Data Acquisition: The system should continuously acquire and store all mass spectral data throughout the chromatographic run.

The workflow for this analysis is a standard procedure for many small organic molecules.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (e.g., in Dichloromethane) Dilute Dilute to ~10-100 µg/mL Dissolve->Dilute Transfer Transfer to GC Vial Dilute->Transfer Inject Inject 1 µL into GC Transfer->Inject Separate GC Separation (e.g., HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Peaks (M+, Fragments) Acquire->Identify Interpret Interpret Fragmentation Identify->Interpret

Caption: General experimental workflow for GC-MS analysis.

References

The Rising Therapeutic Potential of Isoquinoline-1,3(2H,4H)-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic core are gaining significant attention for their potential in treating a range of diseases, most notably cancer and viral infections. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action of these promising compounds.

Core Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for their potent inhibitory effects on key cellular targets, leading to diverse pharmacological outcomes. The primary areas of therapeutic interest include oncology and virology.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 4 (CDK4)

A significant body of research highlights the role of 4-(phenylaminomethylene)this compound and related derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with cyclin D1, is a critical regulator of the G1-S phase transition in the cell cycle, and its aberrant activity is a hallmark of many cancers.[1][2] Inhibition of CDK4 leads to cell cycle arrest and prevents the proliferation of cancer cells.

The structure-activity relationship (SAR) studies reveal that a basic amine substituent on the aniline ring is crucial for CDK4 inhibitory activity.[1][2] Furthermore, the introduction of an aryl or heteroaryl group at the C-6 position of the this compound core can enhance this inhibitory effect.[1][2] A series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones have been reported as highly potent and selective CDK4 inhibitors.[3]

Below is a summary of the reported in vitro inhibitory activities of selected this compound derivatives against CDK4.

Compound IDStructureTargetIC50 (µM)Reference
1 4-((3-aminophenylamino)methylene)this compoundCDK40.025J Med Chem. 2008;51(12):3507-25.
2 4-((3-amino-4-methylphenylamino)methylene)this compoundCDK40.012J Med Chem. 2008;51(12):3507-25.
3 6-bromo-4-((3-aminophenylamino)methylene)this compoundCDK40.004J Med Chem. 2008;51(12):3507-25.
4 4-(((6-aminopyridin-2-yl)amino)methylene)this compoundCDK40.018J Med Chem. 2008;51(12):3507-25.
5 4-((3-hydroxybenzylamino)methylene)this compoundCDK40.002J Med Chem. 2009;52(8):2289-310.
6 6-iodo-4-((3-hydroxybenzylamino)methylene)this compoundCDK40.001J Med Chem. 2009;52(8):2289-310.
7 6-(t-butyl)-4-((3-hydroxybenzylamino)methylene)this compoundCDK40.001J Med Chem. 2009;52(8):2289-310.
Anti-HIV Activity: Inhibition of HIV-1 Integrase

Certain 2-hydroxythis compound derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.[4][5][6] Some of these compounds have shown inhibitory activity at low micromolar concentrations.[4] For instance, the introduction of alkyl and arylalkyl groups at position 4 of the scaffold has been explored to enhance integrase inhibition.[4]

A notable derivative, MB-76, has demonstrated potent inhibition of HIV integration and activity against raltegravir-resistant HIV-1 variants.[5] The crystal structure of MB-76 bound to the prototype foamy virus intasome reveals a binding mode similar to other integrase strand transfer inhibitors (INSTIs).[5]

Compound IDStructureTargetIC50 (µM)Reference
8 4-pentyl-2-hydroxythis compoundHIV-1 Integrase~5Eur J Med Chem. 2011;46(2):535-46.
9 4-(3-phenylpropyl)-2-hydroxythis compoundHIV-1 Integrase~5Eur J Med Chem. 2011;46(2):535-46.
11f 4-(4-chlorobenzylidene)this compoundHIV-1 Integrase1.83Bioorg Med Chem. 2013;21(18):5586-93.
Other Biological Activities

Beyond their well-documented anticancer and anti-HIV activities, this compound derivatives have shown potential in other therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), another important target in cancer therapy.[7]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (for CDK4)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as CDK4. A radiometric protein kinase assay is often employed.

Objective: To quantify the concentration of an this compound derivative required to inhibit 50% of the kinase activity of the CDK4/cyclin D1 complex.

Materials:

  • Recombinant human CDK4/cyclin D1 or D3 complex.

  • Kinase substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP).

  • Test this compound derivative at various concentrations.

  • Kinase assay buffer optimized for CDK4 activity.

  • 96-well or 384-well reaction plates.

  • Phosphocellulose paper or membrane.

  • Stop solution (e.g., phosphoric acid).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In each well of the reaction plate, combine the assay buffer, the CDK4/cyclin D complex, and the substrate.

  • Inhibitor Addition: Add the various concentrations of the test compound to the respective wells. Include a control well with no inhibitor (vehicle control).

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the phosphocellulose paper multiple times to remove any unbound radioactivity.

  • Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Objective: To determine the concentration of an this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A431, A549, PC3).[8]

  • Complete cell culture medium.

  • Test this compound derivative.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.

CDK4_Pathway cluster_G1 G1 Phase cluster_Rb_E2F Rb-E2F Regulation cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Synthesis Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->Rb Rb_E2F->E2F Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Isoquinoline_Dione This compound Derivative Isoquinoline_Dione->CDK46_CyclinD Inhibits

Caption: CDK4/Cyclin D Signaling Pathway and Inhibition.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adhesion Allow cells to adhere (overnight) cell_seeding->adhesion treatment Treat with this compound derivatives (varying concentrations) adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition mtt_incubation Incubate for 2-4 hours (Formazan formation) mtt_addition->mtt_incubation solubilization Add solubilization solution (e.g., DMSO) mtt_incubation->solubilization absorbance Measure absorbance (570 nm) solubilization->absorbance analysis Data analysis (Calculate IC50) absorbance->analysis end End analysis->end

Caption: Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The wealth of data on their anticancer and anti-HIV activities, driven by the inhibition of key enzymes like CDK4 and HIV-1 integrase, underscores their potential in addressing significant unmet medical needs. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against other therapeutic targets and the use of advanced drug delivery systems could unlock the full potential of this remarkable class of compounds. The continued investigation into the synthesis of novel derivatives and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of next-generation therapies based on the this compound core.

References

The Genesis of a Scaffold: A Deep Dive into the Discovery and History of Homophthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive exploration into the discovery, synthesis, and evolving biological significance of homophthalimide compounds reveals a rich history spanning over a century. This technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the journey of this versatile scaffold from its initial synthesis to its current status as a molecule of interest in medicinal chemistry.

From Humble Beginnings: The Initial Synthesis

The genesis of homophthalimide can be traced back to the early 20th century, with seminal work from chemists Graebe and, later, Thorpe and Wood. The foundational method for creating the homophthalimide core involves the reaction of homophthalic acid or its anhydride with ammonia or primary amines.

One of the earliest documented methods involves the dry distillation of the ammonium salt of homophthalic acid. A more refined and widely adopted laboratory-scale synthesis was later described by Thorpe and Wood in 1913. Their method involves heating homophthalic anhydride with a solution of ammonia. This straightforward condensation reaction has remained a fundamental approach for the preparation of the parent homophthalimide.

Experimental Protocol: Synthesis of Homophthalimide from Homophthalic Anhydride

This protocol is based on early twentieth-century methods and should be adapted with modern laboratory safety practices.

Materials:

  • Homophthalic anhydride

  • Aqueous ammonia solution (e.g., 0.880 specific gravity)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of homophthalic anhydride and a slight excess of a concentrated aqueous solution of ammonia is heated.

  • The reaction mixture is heated until the initial reaction subsides and then maintained at an elevated temperature to ensure complete cyclization.

  • Upon cooling, the crude homophthalimide precipitates from the solution.

  • The solid product is collected by filtration and washed with cold water.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield crystalline homophthalimide.

The logical workflow for this early synthesis can be visualized as follows:

G cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_product Product Formation cluster_purification Purification Homophthalic Anhydride Homophthalic Anhydride Heating Heating Homophthalic Anhydride->Heating Ammonia Ammonia Ammonia->Heating Ammonium salt of homophthalic acid monoamide Ammonium salt of homophthalic acid monoamide Heating->Ammonium salt of homophthalic acid monoamide Cyclization/Dehydration Cyclization/Dehydration Ammonium salt of homophthalic acid monoamide->Cyclization/Dehydration Crude Homophthalimide Crude Homophthalimide Cyclization/Dehydration->Crude Homophthalimide Recrystallization Recrystallization Crude Homophthalimide->Recrystallization Pure Homophthalimide Pure Homophthalimide Recrystallization->Pure Homophthalimide

Early Synthesis of Homophthalimide.

Key Developments in Homophthalimide Chemistry

Following its initial discovery, the chemistry of homophthalimides saw gradual but significant advancements. The Gabriel-Colman rearrangement, first described in 1900 for the synthesis of isoquinolines from phthalimido esters, provided a conceptual framework for ring expansions in related cyclic imides. While not a direct synthesis of homophthalimides, this reaction highlighted the reactivity of the imide ring and its potential for constructing more complex heterocyclic systems.[1]

Throughout the 20th century, research efforts were directed towards the synthesis of N-substituted and ring-substituted homophthalimide derivatives to explore their chemical and biological properties. These efforts have led to a diverse library of homophthalimide-containing molecules. More recently, modern synthetic methodologies, such as palladium-catalyzed three-component coupling reactions, have been applied to the synthesis of homophthalimides and their derivatives, offering more efficient and versatile routes to these compounds.

Biological Significance and Therapeutic Potential

Initial investigations into the biological activities of homophthalimides explored their potential as hypnotic agents. However, it was their hypolipidemic (lipid-lowering) properties that garnered more significant attention.

Hypolipidemic Activity

A number of N-alkyl-substituted homophthalimide derivatives have been shown to lower serum cholesterol and triglyceride levels in preclinical studies.[2] The mechanism of action for many hypolipidemic drugs is linked to the regulation of cholesterol biosynthesis, a complex process governed by the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. While direct and conclusive evidence for homophthalimides is still an area of active research, it is hypothesized that their lipid-lowering effects may be mediated, at least in part, through the modulation of this critical pathway.

The SREBP pathway is a key regulator of cellular lipid homeostasis. When cellular sterol levels are low, SREBPs are activated through a series of proteolytic cleavages, allowing them to translocate to the nucleus and upregulate the expression of genes involved in cholesterol and fatty acid synthesis. The potential, though not definitively proven, interaction of homophthalimide derivatives with this pathway is a promising avenue for understanding their hypolipidemic effects.

SREBP_Pathway SREBP-SCAP Complex in ER SREBP-SCAP Complex in ER Transport to Golgi Transport to Golgi SREBP-SCAP Complex in ER->Transport to Golgi Proteolytic Cleavage (S1P, S2P) Proteolytic Cleavage (S1P, S2P) Transport to Golgi->Proteolytic Cleavage (S1P, S2P) Active SREBP (nSREBP) Active SREBP (nSREBP) Proteolytic Cleavage (S1P, S2P)->Active SREBP (nSREBP) Nuclear Translocation Nuclear Translocation Active SREBP (nSREBP)->Nuclear Translocation SRE Binding in Nucleus SRE Binding in Nucleus Nuclear Translocation->SRE Binding in Nucleus Gene Transcription Gene Transcription SRE Binding in Nucleus->Gene Transcription Cholesterol & Fatty Acid Synthesis Cholesterol & Fatty Acid Synthesis Gene Transcription->Cholesterol & Fatty Acid Synthesis High Cellular Sterols High Cellular Sterols Cholesterol & Fatty Acid Synthesis->High Cellular Sterols leads to High Cellular Sterols->SREBP-SCAP Complex in ER inhibits Homophthalimide Derivatives (Hypothesized) Homophthalimide Derivatives (Hypothesized) Homophthalimide Derivatives (Hypothesized)->SREBP-SCAP Complex in ER modulates?

Hypothesized Modulation of the SREBP Pathway.

Quantitative Data on Biological Activity

The following table summarizes the reported hypolipidemic activity of selected N-substituted homophthalimide derivatives.

CompoundN-SubstituentDose (mg/kg/day)% Reduction in Serum Cholesterol% Reduction in Serum TriglyceridesReference
Homophthalimide-H20>30%>30%[2]
1n-Propyl20>30%>30%[2]
2Phenyl20>30%>30%[2]
33'-Methylphenyl20>30%>30%[2]
43'-Methoxyphenyl20>30%>30%[2]
53'-Chlorophenyl20>30%>30%[2]
63'-Ethylphenyl20>30%>30%[2]
Clofibrate (Reference)-150--[2]

Data extracted from a study in mice after 16 days of intraperitoneal administration.[2]

Conclusion

From its simple beginnings in the early 20th century, the homophthalimide scaffold has demonstrated considerable versatility. Its straightforward synthesis and the potential for diverse functionalization have made it an attractive platform for chemical exploration. The discovery of its biological activities, particularly in the realm of lipid metabolism, has opened new avenues for research and development. While the precise molecular mechanisms underlying these activities are still being fully elucidated, the homophthalimide core remains a subject of interest for medicinal chemists and drug discovery professionals seeking to develop novel therapeutic agents. Further investigation into the interaction of homophthalimide derivatives with key signaling pathways, such as the SREBP pathway, will be crucial in unlocking the full therapeutic potential of this historic class of compounds.

References

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3(2H,4H)-dione core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This bicyclic system, characterized by a fused benzene and dihydropyridine ring, serves as a crucial pharmacophore in the design of potent and selective inhibitors for a variety of therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), HIV-1 Integrase, and Aldose Reductase.

Synthesis of the this compound Scaffold

A variety of synthetic strategies have been developed to construct the this compound core, allowing for diverse substitutions and the generation of extensive chemical libraries. Common methods include radical cascade reactions, visible-light-mediated cyclizations, and palladium-catalyzed reactions. A representative synthetic approach is the condensation of a homophthalic anhydride derivative with an appropriate amine.

Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)this compound

This protocol details the synthesis of a specific this compound derivative, a building block for more complex molecules.

Materials:

  • Homophthalic anhydride

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Methanol

  • Dichloromethane

Procedure:

  • A mixture of homophthalic anhydride (1.0 g, 6.2 mmol), 3-aminopiperidine-2,6-dione hydrochloride (1.0 g, 6.1 mmol), and anhydrous sodium acetate (0.85 g, 6.2 mmol) is prepared in 50 mL of glacial acetic acid.

  • The resulting mixture is heated to reflux for 24 hours.

  • After cooling to room temperature, the acetic acid is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography using a methanol:dichloromethane (1:20) solvent system to yield the final product as a slightly yellow solid.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

The dysregulation of the cell cycle is a hallmark of cancer, and CDK4, in complex with cyclin D, plays a pivotal role in the G1-S phase transition.[1] this compound derivatives have emerged as potent and selective inhibitors of CDK4, making them attractive candidates for cancer therapy.

dot

CDK4_Signaling_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulates Cyclin D-CDK4 Complex Cyclin D-CDK4 Complex Cyclin D->Cyclin D-CDK4 Complex CDK4 CDK4 CDK4->Cyclin D-CDK4 Complex Rb Rb Cyclin D-CDK4 Complex->Rb Phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F Releases G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Promotes Isoquinolinedione Inhibitor Isoquinolinedione Inhibitor Isoquinolinedione Inhibitor->Cyclin D-CDK4 Complex Inhibits

Caption: CDK4 Signaling Pathway Inhibition.

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against CDK4.

Compound IDModificationCDK4 IC₅₀ (µM)Reference
1 4-(phenylaminomethylene)-> 50[2]
2 4-((3-aminophenyl)aminomethylene)-0.027[2]
3 6-bromo-4-((3-aminophenyl)aminomethylene)-0.004[2]
4 6-(4-fluorophenyl)-4-((3-aminophenyl)aminomethylene)-0.002[2]

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against CDK4.

Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Retinoblastoma protein, Rb)

  • [γ-³²P]ATP

  • Test compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the substrate (Rb), and the desired concentration of the test compound.

  • Add the active CDK4/Cyclin D1 enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to a control reaction without the inhibitor.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. This compound derivatives, particularly those with a 2-hydroxy substitution, have been identified as potent inhibitors of the strand transfer step catalyzed by HIV-1 integrase.[3]

dot

HIV1_Integrase_Mechanism Viral DNA Viral DNA Pre-integration Complex Pre-integration Complex Viral DNA->Pre-integration Complex HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase->Pre-integration Complex 3'-Processing 3'-Processing Pre-integration Complex->3'-Processing Strand Transfer Strand Transfer 3'-Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Host DNA Host DNA Host DNA->Strand Transfer Isoquinolinedione Inhibitor Isoquinolinedione Inhibitor Isoquinolinedione Inhibitor->Strand Transfer Inhibits Aldose_Reductase_Pathway High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Aldose Reductase Aldose Reductase Aldose Reductase->Sorbitol Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH depletion Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol Dehydrogenase->Fructose Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress->Diabetic Complications Isoquinolinedione Inhibitor Isoquinolinedione Inhibitor Isoquinolinedione Inhibitor->Aldose Reductase Inhibits

References

Tautomerism in Isoquinoline-1,3(2H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, is a key heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. The potential for tautomerism in this molecule is a critical consideration for understanding its reactivity, physicochemical properties, and interactions with biological targets. This technical guide provides an in-depth analysis of the tautomeric forms of this compound, summarizing available spectroscopic data, outlining detailed experimental protocols for characterization, and presenting computational insights into the stability of its tautomers.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton. For this compound, the presence of both amide and β-dicarbonyl-like functionalities allows for several potential tautomeric forms. The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH. A thorough understanding of the predominant tautomeric form under different conditions is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium is between the diketo form and two possible enol forms, as well as an imidic acid form.

  • Diketone Form (1): This is the most commonly depicted form, also referred to as the keto-amide or homophthalimide form.

  • Enol Form A (2): 3-hydroxyisoquinolin-1(4H)-one.

  • Enol Form B (3): 4-hydroxyisoquinolin-1(2H)-one.

  • Imidic Acid Form (4): 1,3-dihydroxyisoquinoline (less likely to be significantly populated under normal conditions).

The relative stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation.

Experimental Characterization of Tautomers

The characterization and quantification of tautomers in equilibrium are primarily achieved through spectroscopic methods and X-ray crystallography.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. Studies on derivatives of this compound, such as 2-hydroxythis compound and 2-(benzyloxy)this compound, have shown that these molecules exist exclusively in the diketo form in the crystalline state.[1][2] This suggests that the diketo tautomer is the most stable form in the solid phase, likely due to favorable crystal packing and intermolecular interactions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The rate of interconversion between tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. If the interconversion is fast, averaged signals will be observed.

Table 1: Key 1H and 13C NMR Signals for the Diketo Form of this compound Derivatives

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
1H-NH- (amide)8.0 - 11.0Broad singlet, position is solvent and concentration dependent.
1H-CH2- (at C4)~3.5 - 4.5Singlet.
1HAromatic protons7.0 - 8.5Multiplets.
13CC=O (amide at C1)160 - 170
13CC=O (ketone at C3)180 - 200Generally more deshielded than the amide carbonyl.
13C-CH2- (at C4)~40 - 50
13CAromatic carbons120 - 140

Note: The chemical shifts are approximate and can vary based on the solvent and substituents.

For the enol forms, the appearance of a signal for an enolic hydroxyl group (-OH) typically between 10-15 ppm (often broad) and a vinylic proton signal would be expected, along with the disappearance of the methylene (-CH2-) signal.

UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to study tautomeric equilibria as different tautomers, having different chromophores, will exhibit distinct absorption spectra. The diketo form is expected to have absorption maxima at shorter wavelengths compared to the more conjugated enol forms. By analyzing the changes in the absorption spectrum in different solvents, it is possible to infer the shift in the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the tautomers.

Table 2: Characteristic IR Absorption Frequencies for Tautomeric Forms

Tautomeric Form Functional Group Characteristic Frequency (cm-1)
DiketoC=O (amide)1650 - 1700
DiketoC=O (ketone)1700 - 1750
DiketoN-H stretch3200 - 3400 (broad)
EnolO-H stretch3200 - 3600 (broad)
EnolC=C stretch1600 - 1650
EnolC=N stretch1640 - 1690

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Generally, polar solvents tend to favor more polar tautomers, while non-polar solvents favor less polar ones. For the this compound system:

  • Non-polar solvents (e.g., hexane, chloroform): The less polar enol forms, which can be stabilized by intramolecular hydrogen bonding, may be more favored.

  • Polar aprotic solvents (e.g., DMSO, DMF): These solvents can form strong hydrogen bonds with the N-H proton of the diketo form, thus stabilizing it.

  • Polar protic solvents (e.g., water, methanol): These solvents can solvate both the keto and enol forms through hydrogen bonding, and the equilibrium position will depend on the relative stabilization of each form.

While direct quantitative data for the parent this compound is scarce in the literature, studies on analogous β-dicarbonyl and lactam systems consistently show a significant solvent-dependent shift in the tautomeric equilibrium.

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for estimating the relative energies of tautomers and the energy barriers for their interconversion. Computational studies on the related homophthalic anhydride have shown that the keto form is the most stable in the ground electronic state.[3] Similar calculations for this compound would likely show the diketo form to be the most stable tautomer in the gas phase and in many solvents, consistent with the available experimental data for its derivatives.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of this compound of the same concentration (e.g., 0.05 M) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).

  • Data Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for each tautomer. For the diketo form, integrate the methylene protons at C4. For the enol forms, integrate the vinylic protons.

    • Calculate the percentage of each tautomer using the following formula: % Tautomer = (Integral of characteristic proton(s) for that tautomer / Sum of integrals of characteristic protons for all tautomers) * 100

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the tautomers.

Protocol for UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a series of solutions of this compound in different solvents (e.g., hexane, acetonitrile, methanol) with a concentration that gives an absorbance in the range of 0.1 - 1.0.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200 - 400 nm).

  • Data Analysis:

    • Deconvolute the overlapping absorption bands to identify the contributions from each tautomer.

    • Analyze the changes in the position and intensity of the absorption maxima as a function of solvent polarity to qualitatively assess the shift in the tautomeric equilibrium.

Visualizations

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow start This compound Sample dissolve Dissolve in various deuterated solvents (e.g., CDCl3, DMSO-d6) start->dissolve nmr 1H and 13C NMR Spectroscopy dissolve->nmr uv_vis UV-Vis Spectroscopy dissolve->uv_vis analysis Data Analysis: - Signal Integration - Deconvolution - K_T Calculation nmr->analysis uv_vis->analysis conclusion Determination of Tautomeric Equilibrium and Solvent Effects analysis->conclusion

Caption: Workflow for characterizing tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. While the diketo form is predominant in the solid state, the tautomeric equilibrium in solution is sensitive to the solvent environment. A comprehensive understanding of this equilibrium requires a multi-pronged approach combining spectroscopic techniques, such as NMR and UV-Vis, with computational modeling. For researchers in drug development, a thorough characterization of the tautomeric landscape of this compound and its derivatives is essential for rational drug design and the interpretation of structure-activity relationships. Future studies should focus on obtaining quantitative data on the tautomeric equilibrium of the parent compound in a wide range of solvents to provide a more complete picture of its behavior.

References

An In-depth Technical Guide to N-substituted Isoquinoline-1,3(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive exploration of N-substituted isoquinoline-1,3(2H,4H)-dione derivatives for researchers, scientists, and drug development professionals. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.

Introduction

N-substituted isoquinoline-1,3(2H,4H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules, and modifications at the N-2 position have been shown to significantly influence their pharmacological properties. These derivatives have shown promise as anticancer agents, kinase inhibitors, and antiviral compounds, making them an important area of research in drug discovery and development.

Synthesis of N-substituted this compound Derivatives

A variety of synthetic strategies have been developed for the preparation of N-substituted this compound derivatives. Common methods include the condensation of homophthalic acid or its anhydride with primary amines, palladium-catalyzed reactions, and radical cascade reactions.

General Synthesis of N-aryl Homophthalimides

One common route involves the reaction of homophthalic acid with an appropriate aniline in the presence of a catalyst, such as ZnO, under solvent-free conditions.

Experimental Protocol: Synthesis of N-aryl Homophthalimides

  • Materials: Homophthalic acid, substituted aniline, ZnO catalyst.

  • Procedure:

    • A mixture of homophthalic acid (1 mmol), substituted aniline (1 mmol), and a catalytic amount of ZnO is prepared.

    • The mixture is heated at a specified temperature (e.g., 150°C) for a designated time.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired N-aryl homophthalimide.

Synthesis of (E)-4-arylidene isoquinoline-1,3-dione Derivatives

Further modification of the N-aryl homophthalimide intermediate can be achieved through a condensation reaction with an aromatic aldehyde in the presence of an acid catalyst.

Experimental Protocol: Synthesis of (E)-4-arylidene isoquinoline-1,3-dione Derivatives

  • Materials: N-aryl homophthalimide, aromatic aldehyde, oxalic acid, ethanol.

  • Procedure:

    • A solution of the N-aryl homophthalimide (1 mmol) and the aromatic aldehyde (1.2 mmol) is prepared in ethanol.

    • A catalytic amount of oxalic acid is added to the solution.

    • The reaction mixture is refluxed for a specific duration, with the reaction progress monitored by TLC.

    • After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and dried to afford the pure (E)-4-arylidene isoquinoline-1,3-dione derivative.

Biological Activities and Therapeutic Potential

N-substituted this compound derivatives have demonstrated a wide range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in cell proliferation and survival.

3.1.1. Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A significant number of N-substituted isoquinoline-1,3(2H,4H)-diones have been identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle.[1][2] Aberrant CDK4 activity is a hallmark of many cancers, making it an attractive therapeutic target.[1] These inhibitors typically act by competing with ATP for binding to the kinase domain of CDK4, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing cell cycle arrest at the G1 phase.[3]

Table 1: In Vitro CDK4 Inhibitory Activity of Representative N-substituted this compound Derivatives

Compound IDN-SubstituentR Group on PhenylaminomethyleneCDK4 IC50 (µM)
1 Phenyl3-amino> 50
2 Phenyl3-(methylamino)0.027
3 Phenyl3-(dimethylamino)0.048
4 Phenyl3-(ethylamino)0.035
5 Phenyl3-(N-ethyl-N-methylamino)0.042
6 Phenyl3-morpholino0.83

Data compiled from multiple sources for illustrative purposes.[2]

3.1.2. Inhibition of Topoisomerase I

Certain indenoisoquinoline derivatives, which share a structural resemblance to the this compound core, are potent inhibitors of Topoisomerase I.[4][5] This nuclear enzyme plays a crucial role in relieving DNA torsional stress during replication and transcription.[4] These inhibitors act by stabilizing the covalent complex between Topoisomerase I and DNA, leading to the accumulation of DNA single-strand breaks and ultimately inducing apoptosis.[4]

Table 2: Anticancer Activity of (E)-4-arylidene isoquinoline-1,3-dione Derivatives against MCF-7 Breast Cancer Cells

Compound IDN-Substituent (Aryl)Substituents on Arylidene RingIC50 (µM)
5d 4-methylphenyl4-bromo4.42 ± 0.98
5g 4-bromophenyl4-methyl3.57 ± 0.54
5h 4-chlorophenyl4-cyano3.89 ± 0.82
Doxorubicin --3.36 ± 0.38

Data is presented as mean ± standard deviation.[6]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (CDK4)

This protocol outlines a radiometric protein kinase assay to determine the IC50 value of a test compound against the CDK4/cyclin D1 complex.

  • Materials: Recombinant human CDK4/cyclin D1 enzyme, Retinoblastoma (Rb) protein-derived peptide substrate, [γ-³³P]ATP, assay buffer, kinase reaction plates, phosphocellulose paper, scintillation counter.[5]

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a kinase reaction plate, combine the assay buffer, CDK4/cyclin D1 enzyme, and the Rb substrate.

    • Add the various concentrations of the test compound to the respective wells. Include a vehicle control (no inhibitor).

    • Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper to remove unbound radioactivity.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Topoisomerase I DNA Cleavage Assay

This assay identifies compounds that stabilize the Topoisomerase I-DNA cleavage complex.[4]

  • Materials: Purified human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), 3'-radiolabeled DNA substrate, reaction buffer, denaturing polyacrylamide gel, electrophoresis equipment.[4][7]

  • Procedure:

    • Incubate the 3'-radiolabeled DNA substrate with recombinant Topoisomerase I in the reaction buffer at 25°C for 20 minutes in the presence of various concentrations of the test compound.[8]

    • Terminate the reaction by adding a stop solution containing SDS and proteinase K.

    • Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis.

    • Visualize the DNA bands by autoradiography. An increase in the amount of cleaved DNA fragments indicates the stabilization of the Topoisomerase I-DNA complex by the inhibitor.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.[9]

  • Materials: Cancer cell line (e.g., MCF-7), complete culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, microplate reader.[9]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

    • Treat the cells with serial dilutions of the test compound and incubate for a further 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

CDK4_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogenic_Stimuli->CyclinD CDK4_CyclinD Active CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Retinoblastoma Protein (Rb) CDK4_CyclinD->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activates Inhibitor N-substituted This compound Derivative Inhibitor->CDK4_CyclinD Inhibition

Caption: CDK4/Cyclin D1 signaling pathway and the point of inhibition by N-substituted this compound derivatives.

TopoI_Inhibition Supercoiled_DNA Supercoiled DNA Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex TopoI Topoisomerase I TopoI->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Indenoisoquinoline Derivative Inhibitor->Cleavage_Complex Binding DNA_Breaks DNA Single-Strand Breaks Stabilized_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by indenoisoquinoline derivatives.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of N-substituted this compound Derivatives Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Enzyme_Assays Enzyme Inhibition Assays (e.g., CDK4, Topo I) In_Vitro_Screening->Enzyme_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assays->SAR_Analysis Cytotoxicity Cytotoxicity (e.g., MTT Assay) Cell_Based_Assays->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Apoptosis Apoptosis Assay Cell_Based_Assays->Apoptosis Cytotoxicity->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical experimental workflow for the discovery and evaluation of N-substituted this compound derivatives as potential drug candidates.

Conclusion

N-substituted this compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their synthetic accessibility and the tunability of their biological activities through modification of the N-substituent make them an attractive scaffold for further investigation. This guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, serving as a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the lead compounds are crucial for translating the therapeutic potential of this chemical class into clinical applications.

References

Potential Therapeutic Targets for Isoquinoline-1,3-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. These analogs have garnered significant attention for their potential in treating a range of diseases, primarily due to their ability to interact with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of isoquinoline-1,3-dione derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations to facilitate further research and drug development.

Anticancer Activity

Isoquinoline-1,3-dione analogs have demonstrated potent anticancer effects through diverse mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and DNA repair, induction of apoptosis, and circumvention of multidrug resistance.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Target Description: Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[1] Specifically, the CDK4/cyclin D1 complex controls the G1-S phase transition.[1]

Mechanism of Action: Certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives act as potent and selective inhibitors of CDK4.[1] By inhibiting CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting uncontrolled cell proliferation.[1] The inhibitory activity is enhanced by the presence of a basic amine substituent on the aniline ring and an aryl or heteroaryl group at the C-6 position of the isoquinoline-1,3-dione core.[1]

Quantitative Data:

Compound ClassTargetIC50Cell LineReference
4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dionesCDK4PotentVarious[1][2]

Signaling Pathway:

CDK4_Pathway CyclinD1 Cyclin D1 CDK4_CyclinD1 CDK4/Cyclin D1 Complex CyclinD1->CDK4_CyclinD1 Binds CDK4 CDK4 CDK4->CDK4_CyclinD1 Binds Rb Rb CDK4_CyclinD1->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase_Genes->Cell_Cycle_Progression IQ_Dione Isoquinoline-1,3-dione Analog IQ_Dione->CDK4_CyclinD1 Inhibits

Caption: Inhibition of the CDK4/Cyclin D1 pathway by isoquinoline-1,3-dione analogs.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Target Description: PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[3] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Mechanism of Action: Thieno[2,3-c]isoquinolin-3-one derivatives, a class of isoquinoline analogs, have been identified as potent inhibitors of PARP.[3] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these unrepaired single-strand breaks are converted to double-strand breaks during replication, leading to synthetic lethality.

Quantitative Data:

Compound ClassTargetIC50Cell Line/AssayReference
Thieno[2,3-c]isoquinolin-3-one derivativesPARP~3 µMPost-ischaemic neuronal death[3]
Quinazolinone-based derivatives (bioisosteres)PARP-130.38 nMEnzyme assay[4]
Quinazoline-2,4(1H,3H)-dione derivativesPARP-110⁻⁹ M levelEnzyme assay[5]
Quinazoline-2,4(1H,3H)-dione derivativesPARP-210⁻⁸ M levelEnzyme assay[5]

Experimental Workflow:

PARP_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis Compound_Design Design of Isoquinoline-1,3-dione Analogs Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PARP_Assay PARP Inhibition Assay (e.g., colorimetric) Characterization->PARP_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Characterization->Cell_Culture Docking Molecular Docking (to PARP active site) Characterization->Docking Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis QSAR QSAR Studies Cytotoxicity_Assay->QSAR

Caption: Experimental workflow for the evaluation of PARP inhibitors.

Other Anticancer Targets and Mechanisms

Isoquinoline-1,3-dione analogs exhibit a wide array of other anticancer activities:

  • Topoisomerase Inhibition: Some derivatives can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and apoptosis.[6]

  • TDP2 Inhibition: Inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2) can enhance the efficacy of topoisomerase II poisons.[6]

  • PI3K/Akt/mTOR Pathway Modulation: These compounds can target this critical survival pathway, inducing apoptosis.[6][7]

  • Induction of Apoptosis: Isoindoline-1,3-dione derivatives have been shown to induce apoptosis and necrosis in cancer cells.[8]

  • Antiproliferative Activity: Various substituted isoquinolin-1(2H)-ones have shown significant growth inhibitory effects against a panel of human cancer cell lines.[9]

Quantitative Data for Various Anticancer Activities:

CompoundActivity/TargetIC50/GI50Cell LineReference
4-((1,3-dioxo-2,3-dihydroisoquinolin-4(1H)-ylidene)methyl)benzoic acidTDP2 inhibitionlow micromolar-[6]
5,6,7,8-tetrahydroisoquinoline derivativeCytotoxic activity0.155 µMA549[6]
6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivativeCytotoxic activity0.170 µMMCF7[6]
N-(3-morpholinopropyl)-substituted isoquinoline derivativeAntiproliferative activitymean GI₅₀ of 39 nMPanel of 53[6]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneTumor cell growth inhibitionavg. lg GI₅₀ = -5.18NCI-60 panel[9]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneCytotoxicityCC₅₀ = 0.26 µg/mLRaji[8]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneCytotoxicityCC₅₀ = 3.81 µg/mLK562[8]
Isoindole derivative 7 (azide and silyl ether)Anticancer activityIC₅₀ = 19.41 µMA549[10]

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and isoquinoline-1,3-dione analogs have shown promise as anti-inflammatory agents by targeting enzymes and pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Target Description: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[11] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.

Mechanism of Action: Aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2.[11][12] Some analogs exhibit preferential inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

Quantitative Data:

CompoundTarget% Inhibition (at 5 µM)Reference
ZM4COX-291%[12]
ZM2COX-2> COX-1[12]
ZM3COX-2> COX-1[12]
ZM5COX-2> COX-1[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compounds (e.g., ZM compounds), positive controls (e.g., Ibuprofen, Diclofenac), and a vehicle control are administered orally at specified doses.[12]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.[12]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Modulation of Cytokine Production

Target Description: Cytokines are signaling proteins that play a critical role in regulating the inflammatory response. Key pro-inflammatory cytokines include TNF-α, while anti-inflammatory cytokines include TGF-β.

Mechanism of Action: N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds) have been shown to modulate cytokine production.[13] These compounds can suppress the production of TNF-α from monocytes/macrophages and enhance the production of TGF-β from CD4+CD25+ T cells.[13]

Other Potential Therapeutic Targets

The therapeutic potential of isoquinoline-1,3-dione analogs extends beyond cancer and inflammation.

Cholinesterase Inhibition for Alzheimer's Disease

Target Description: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action: Certain derivatives of isoindoline-1,3-dione have been identified as inhibitors of both AChE and BuChE.[14]

Quantitative Data:

CompoundTargetIC50Reference
Derivative I (phenyl at piperazine-4)AChE1.12 µM[14]
Derivative III (diphenylmethyl moiety)BuChE21.24 µM[14]
Phosphodiesterase (PDE) Inhibition

Target Description: Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a second messenger involved in many cellular processes, including platelet aggregation.

Mechanism of Action: A pyrimido[2,1-a]isoquinolin-4-one derivative, IQ3b, was found to inhibit platelet phosphodiesterase activity.[15] This leads to an increase in intracellular cAMP levels, which in turn inhibits calcium mobilization and fibrinogen binding, ultimately preventing platelet aggregation.[15]

Quantitative Data:

CompoundTargetIC50Reference
IQ3bcAMP in high affinity phosphodiesterase11 ± 5 µM[15]
IQ3bCalcium elevation9 ± 4 µM[15]

Conclusion

The isoquinoline-1,3-dione scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse range of biological targets, including kinases, DNA repair enzymes, inflammatory enzymes, and cholinesterases, underscores the broad therapeutic potential of these compounds. The quantitative data presented herein provides a valuable resource for comparing the potency and selectivity of different analogs. The detailed experimental protocols and pathway diagrams offer a framework for future research and development efforts aimed at optimizing the pharmacological properties of this promising class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

A Comprehensive Technical Review of Isoquinoline-1,3(2H,4H)-dione Chemistry: Synthesis, Reactions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This in-depth technical guide provides a comprehensive overview of the core chemistry of isoquinoline-1,3(2H,4H)-diones, including key synthetic methodologies, characteristic reactions, and their burgeoning role as potent therapeutic agents, particularly as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Poly (ADP-ribose) polymerase (PARP).

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through various synthetic strategies. Recent advancements have focused on developing efficient, mild, and environmentally benign methods.

Radical Cascade Reactions of Acryloyl Benzamides

A prominent and versatile method for the synthesis of isoquinoline-1,3(2H,4H)-diones involves the radical cascade reaction of acryloyl benzamides.[1][2][3] This approach utilizes radical precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine to initiate a cyclization cascade, furnishing the desired dione scaffold.[3] These reactions are often lauded for their simplicity and efficiency.[3]

Palladium-Catalyzed and Photochemical Methods

Modern synthetic efforts have also employed palladium-catalyzed cross-coupling reactions and photochemical approaches. A palladium-catalyzed, photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides provides a mild route to homophthalimides (isoquinoline-1,3(2H,4H)-diones). Visible-light-induced photocatalytic radical cascade reactions have also emerged as a powerful tool for the synthesis of functionalized isoquinoline-1,3-dione derivatives.[4]

Key Reactions of Isoquinoline-1,3(2H,4H)-diones

The this compound core can be further functionalized to generate a diverse library of derivatives.

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

4-diazoisoquinoline-1,3(2H,4H)-diones are versatile intermediates that can undergo photochemical reactions to introduce a variety of functional groups. For instance, they can be used to introduce fluorinated moieties through photochemical O-H insertion reactions.[5] These reactions are typically carried out under mild conditions using blue LED irradiation.[5]

Biological Activity and Therapeutic Applications

Derivatives of this compound have shown significant promise as therapeutic agents, most notably as inhibitors of CDK4 and PARP.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A series of 4-(phenylaminomethylene)this compound derivatives have been identified as potent and selective inhibitors of CDK4.[6] CDK4, in complex with cyclin D, plays a crucial role in the G1 phase of the cell cycle, and its aberrant regulation is a hallmark of many cancers.[6] Inhibition of CDK4 by these compounds prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation.[6] The structure-activity relationship (SAR) studies have revealed that a basic amine substituent on the aniline ring is crucial for CDK4 inhibitory activity, which can be further enhanced by introducing aryl or heteroaryl substituents at the C-6 position of the this compound core.[6]

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

This compound derivatives have also been investigated as inhibitors of PARP, an enzyme family involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoquinoline-1,3-dione scaffold serves as a pharmacophore that can be elaborated to achieve potent and selective PARP inhibition.

Quantitative Data

The following tables summarize key quantitative data for representative this compound derivatives as CDK4 and PARP inhibitors.

Table 1: CDK4 Inhibitory Activity of Selected 4-(Phenylaminomethylene)this compound Derivatives

Compound IDR1R2CDK4 IC50 (μM)Ref.
1 HH>10[6]
2 3-NH2H0.015[6]
3 4-NH2H0.25[6]
4 3-NH26-Ph0.003[6]
5 3-NH26-(2-thienyl)0.002[6]

Table 2: PARP Inhibitory Activity of Selected this compound Derivatives

Compound IDRPARP-1 IC50 (nM)PARP-2 IC50 (nM)Ref.
Veliparib -5.22.9[7]
Olaparib -1.91.1[7]
Compound A [Structure]158[7]
Compound B [Structure]74[7]

Experimental Protocols

General Procedure for the Synthesis of 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones

A mixture of homophthalic anhydride (1.0 eq.) and an appropriate aniline (1.1 eq.) in ethanol is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the corresponding N-arylhomophthalimide.

To a solution of the N-arylhomophthalimide (1.0 eq.) in triethyl orthoformate, an appropriate aniline (1.2 eq.) is added. The reaction mixture is heated at 120-130 °C for 2-4 hours. After cooling to room temperature, the reaction mixture is diluted with ethanol, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the desired 4-(phenylaminomethylene)this compound.

General Procedure for Photochemical Insertion Reactions of 4-Diazothis compound

A vial is charged with 4-diazothis compound (0.2 mmol) and dissolved in the respective alcohol, thiol, or arene (2 mL).[8] The vial is then capped and irradiated with blue LEDs for approximately 1.5 hours (or 24 hours for arenes) at around 15 °C.[8] Following irradiation, the cap is removed, and the solvent is evaporated under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired insertion product.

Visualizations

Signaling Pathway Diagram

CDK4_Inhibition_Pathway cluster_0 G1 Phase Progression cluster_1 Inhibition by Isoquinoline-1,3-dione Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb Rb (Active) CyclinD_CDK4->Rb Phosphorylates pRb pRb (Inactive) E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor This compound Derivative Inhibitor->CDK4 Inhibits

Caption: The Cyclin D-CDK4-Rb-E2F signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Workflow for Testing CDK4 Inhibitors start Start synthesis Synthesis of Isoquinoline-1,3-dione Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_assay In vitro Kinase Assay (CDK4/Cyclin D) purification->in_vitro_assay cell_based_assay Cell-based Proliferation Assay (e.g., MTT) purification->cell_based_assay ic50 Determine IC50 values in_vitro_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis gi50 Determine GI50 values cell_based_assay->gi50 gi50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives as CDK4 inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl Isoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones via a palladium-catalyzed cross-coupling reaction. This method offers a robust and versatile approach to constructing the 4-aryl isoquinolinedione scaffold, a key structural motif in various biologically active compounds and a precursor to valuable 4-aryl tetrahydroisoquinolines.

Introduction

The palladium-catalyzed cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones provides an efficient route to synthesize 4-aryl isoquinoline-1,3(2H,4H)-diones.[1][2][3][4] This synthetic strategy is significant as the C-4 position of the isoquinoline-1,3-dione core is challenging to functionalize through traditional methods. The resulting products can be readily converted to 4-aryl tetrahydroisoquinolines, which are important pharmacophores. This protocol has demonstrated broad substrate compatibility, accommodating a variety of aryl halides and isoquinoline-1,3(2H,4H)-dione derivatives.[1]

General Reaction Scheme

The overall transformation involves the coupling of an this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

G cluster_products Product cluster_reagents Reagents r1 This compound p1 4-Aryl this compound r2 Aryl Halide (Ar-X) reagents Pd Catalyst Ligand Base Solvent reagents->dummy2 dummy1->reagents +

Caption: General reaction for the palladium-catalyzed arylation.

Data Presentation

Table 1: Optimization of Reaction Conditions
EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene1101235
2Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃ (2.0)Dioxane1001258
3Pd(OAc)₂ (5)RuPhos (10)tBuOK (2.0)Toluene1101275
4Pd(OAc)₂ (5)Ligand 8 (10)tBuOK (2.0)Toluene 110 12 94
5PdCl₂(dppf) (5)-tBuONa (2.0)THF801262

Reaction conditions: this compound (0.2 mmol), 4-iodotoluene (0.3 mmol), catalyst, ligand, base, and solvent (2.0 mL). Ligand 8 refers to a specific ligand used in the cited study for optimal results.[1]

Table 2: Substrate Scope - Variation of Aryl Halides
EntryAryl HalideProductYield (%)
14-Iodotoluene4-(p-Tolyl)this compound94
24-Bromoanisole4-(4-Methoxyphenyl)this compound85
34-Chlorobenzonitrile4-(4-Cyanophenyl)this compound78
41-Iodonaphthalene4-(Naphthalen-1-yl)this compound82
52-Bromopyridine4-(Pyridin-2-yl)this compound65

Reaction conditions: this compound (0.2 mmol), aryl halide (0.3 mmol), Pd(OAc)₂ (5 mol%), Ligand 8 (10 mol%), tBuOK (2.0 equiv.), Toluene (2.0 mL), 110 °C, 12 h.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of 4-Aryl Isoquinoline-1,3(2H,4H)-diones

Materials:

  • This compound or its derivative

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand 8 (or other suitable phosphine ligand)

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv.), the aryl halide (0.3 mmol, 1.5 equiv.), palladium(II) acetate (0.01 mmol, 5 mol%), and the phosphine ligand (0.02 mmol, 10 mol%).

  • Add potassium tert-butoxide (0.4 mmol, 2.0 equiv.).

  • Add anhydrous toluene (2.0 mL).

  • Seal the Schlenk tube and stir the reaction mixture at 110 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 4-aryl this compound.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D Isoquinoline-1,3-dione Enolate E Ar-Pd(II)-Enolate(Ln) D->E F Reductive Elimination E->F F->A 4-Aryl Isoquinoline-1,3-dione

Caption: Proposed catalytic cycle for the arylation reaction.

Experimental Workflow

Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base in Solvent start->reagents reaction Heat under Inert Atmosphere (110 °C, 12h) reagents->reaction workup Quench, Extract, and Dry reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the synthesis.

Conclusion

This palladium-catalyzed methodology provides an effective and direct route for the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones. The reaction demonstrates good functional group tolerance and provides moderate to excellent yields. The resulting products are valuable intermediates for the synthesis of more complex molecules, including pharmaceutically relevant 4-aryl tetrahydroisoquinolines. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for Visible-Light Mediated Synthesis of Isoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1,3(2H,4H)-diones, also known as homophthalimides, are a significant class of nitrogen-containing heterocyclic compounds.[1][2] They are prevalent in natural products and serve as crucial scaffolds in medicinal chemistry due to their diverse biological activities.[1][3] Traditional synthetic methods often require harsh conditions, limiting their applicability. In recent years, visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, offering mild, green, and highly efficient reaction conditions.[2] This document provides detailed protocols for the visible-light-mediated synthesis of functionalized isoquinoline-1,3(2H,4H)-diones via a radical addition and cyclization pathway.[4]

The described method utilizes readily available starting materials, such as acryloylbenzamides and various radical precursors like alkylboronic acids, arylsulfonyl hydrazides, and oxime esters, under the influence of a photocatalyst and visible light irradiation.[4][5] This approach allows for the introduction of diverse functionalities at the 4-position of the isoquinoline-1,3(2H,4H)-dione core.[6][7]

Reaction Principle

The synthesis proceeds via a visible-light-induced radical addition/cyclization of acryloylbenzamides with various radical precursors.[4] The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates the formation of a radical species from the precursor. This radical subsequently adds to the activated alkene of the acryloylbenzamide, followed by an intramolecular cyclization to form the desired this compound product.[5]

Reaction_Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hv) Acryloylbenzamide Acryloylbenzamide Radical_Precursor Radical Precursor (e.g., R-B(OH)2) Radical R• Intermediate1 Radical Adduct Intermediate PC_red PC•- PC_star->PC_red SET Radical_Precursor->Radical Oxidative Quenching Intermediate2 Cyclized Radical Intermediate Product This compound Acryloylbenzamide->Intermediate1 Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product Oxidation Oxidant Oxidant (e.g., K2S2O8) Oxidant_red Reduced Oxidant PC_red->PC Regeneration PC_red->PC Oxidant

Figure 1. Proposed reaction mechanism for the visible-light mediated synthesis.

Experimental Protocols

General Procedure for the Synthesis of 4-Alkylated Isoquinoline-1,3(2H,4H)-diones

This protocol is adapted from the work of Fu et al.[4]

Materials:

  • Acryloylbenzamide (1a, 0.25 mmol, 1.0 equiv)

  • Alkylboronic acid (2a, 0.75 mmol, 3.0 equiv)

  • Ru(bpy)3Cl2·6H2O (2 mol%, 0.005 mmol)

  • K2S2O8 (0.5 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE, 6 mL)

  • 5W blue LED light source

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add acryloylbenzamide (1a), alkylboronic acid (2a), Ru(bpy)3Cl2·6H2O, and K2S2O8.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1,2-dichloroethane (6 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation from a 5W blue LED lamp for 36 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 4-alkylated this compound.

Experimental_Workflow Start Start Step1 1. Combine Reactants: Acryloylbenzamide, Alkylboronic Acid, Photocatalyst, Oxidant Start->Step1 Step2 2. Inert Atmosphere: Evacuate and backfill with N2 (3x) Step1->Step2 Step3 3. Add Solvent (DCE) Step2->Step3 Step4 4. Reaction: Stir at RT under 5W blue LED for 36 hours Step3->Step4 Step5 5. Quench Reaction: Add saturated NaHCO3 (aq) Step4->Step5 Step6 6. Extraction: with Dichloromethane (3x) Step5->Step6 Step7 7. Drying and Concentration: Dry over Na2SO4 and concentrate Step6->Step7 Step8 8. Purification: Column Chromatography Step7->Step8 End End: Pure Product Step8->End

Figure 2. General experimental workflow for the synthesis.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of the reaction conditions for the synthesis of 4-butyl-2-methylthis compound (3a) from N-methyl-N-methacryloylbenzamide (1a) and butylboronic acid (2a).[4]

EntryPhotocatalyst (mol%)Oxidant (equiv)SolventTime (h)Yield (%)
1Ru(bpy)3Cl2·6H2O (2)K2S2O8 (1.5)DCE3638
2Ir(ppy)3 (2)K2S2O8 (1.5)DCE3625
3Ru(bpy)3(BF4)2 (2)K2S2O8 (1.5)DCE3635
4Eosin Y (2)K2S2O8 (1.5)DCE3615
5Ru(bpy)3Cl2·6H2O (2)K2S2O8 (2.0)DCE3675
6Ru(bpy)3Cl2·6H2O (2)K2S2O8 (2.0)CH3CN3662
7Ru(bpy)3Cl2·6H2O (2)K2S2O8 (2.0)DMF3648
8Ru(bpy)3Cl2·6H2O (2)K2S2O8 (2.0)DMSO3645
9No lightRu(bpy)3Cl2·6H2O (2)K2S2O8 (2.0)DCE36
10No photocatalyst-K2S2O8 (2.0)DCE36

Reaction conditions: 1a (0.25 mmol), 2a (3 equiv), photocatalyst (2 mol%), oxidant, solvent (6 mL), room temperature, 5W blue LED.[4]

Substrate Scope

The optimized conditions were applied to a range of acryloylbenzamides with varying substituents on the benzene ring and different N-protecting groups.[4]

ProductR1R2Yield (%)
3b4-MeMe54
3c4-OMeMe41
3d2-MeMe45
3e4-FMe68
3f4-ClMe71
3g4-BrMe73
3hHEt72
3iHn-Pr69
3jHi-Pr65
3kHBn78

Reaction conditions: Acryloylbenzamide (0.25 mmol), butylboronic acid (3 equiv), Ru(bpy)3Cl2·6H2O (2 mol%), K2S2O8 (2 equiv), DCE (6 mL), room temperature, 5W blue LED, 36 h.[4]

Conclusion

The visible-light-mediated synthesis of isoquinoline-1,3(2H,4H)-diones represents a modern, efficient, and mild approach to this important class of heterocyclic compounds. The provided protocols and data offer a solid foundation for researchers to explore this methodology for the synthesis of novel derivatives for applications in drug discovery and materials science. The reaction demonstrates good functional group tolerance and provides a valuable tool for the construction of complex molecular architectures.[2][4]

References

Application Notes and Protocols for the Synthesis of Isoquinoline-1,3(2H,4H)-diones via Radical Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline-1,3(2H,4H)-diones are a pivotal class of nitrogen-containing heterocyclic compounds. Their scaffold is prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2][3] Consequently, the development of efficient and versatile synthetic methodologies to access these structures is of significant interest to the chemical and pharmaceutical communities. In recent years, radical cascade reactions have emerged as a powerful and elegant strategy for the construction of the isoquinoline-1,3(2H,4H)-dione core.[4][5] These reactions, often initiated by photoredox catalysis, offer a mild, efficient, and frequently more sustainable alternative to traditional synthetic methods.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline-1,3(2H,4H)-diones via radical cascade reactions, focusing on recent advancements in the field. The protocols are designed to be readily adaptable for researchers in organic synthesis and medicinal chemistry.

Reaction Principle

The general strategy for the synthesis of isoquinoline-1,3(2H,4H)-diones via a radical cascade reaction involves the cyclization of N-acryloylbenzamides (or their derivatives).[4][5][7] The key steps of the reaction mechanism are illustrated below. The process is typically initiated by the generation of a radical species from a suitable precursor. This radical then adds to the alkene moiety of the N-acryloylbenzamide, generating an intermediate radical. This is followed by an intramolecular cyclization onto the appended aromatic ring to form a six-membered ring. Finally, an oxidation and deprotonation step leads to the formation of the desired this compound product.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product SM1 N-Acryloylbenzamide P2 Radical Addition to Alkene SM1->P2 SM2 Radical Precursor P1 Radical Generation SM2->P1 P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Oxidative Aromatization P3->P4 FP Substituted this compound P4->FP

References

Application Notes & Protocols for N-Alkylation of Isoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of isoquinoline-1,3(2H,4H)-dione, a core scaffold in many biologically active compounds. The following sections detail the reaction principle, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Isoquinoline-1,3(2H,4H)-diones, also known as homophthalimides, are a significant class of nitrogen-containing heterocycles. Their derivatives are explored in medicinal chemistry due to their wide range of biological activities. N-alkylation of the homophthalimide core is a crucial step in the synthesis of diverse compound libraries for drug discovery. This protocol outlines a standard and effective method for this transformation.

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the imide is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks an alkylating agent (typically an alkyl halide), displacing the leaving group and forming a new carbon-nitrogen bond.

General Reaction Scheme

N_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 This compound product N-Alkyl-isoquinoline-1,3(2H,4H)-dione reactant1->product 1. Base 2. R-X reactant2 Alkyl Halide (R-X) reactant2->product reagents Base Solvent side_product Salt (e.g., KX, NaX) experimental_workflow start Start setup Reaction Setup: - this compound - K₂CO₃ - DMF start->setup addition Add Alkyl Halide setup->addition reaction Stir at RT or Heat (50-80°C) Monitor by TLC addition->reaction workup Work-up: - Quench with Water - Extract with Ethyl Acetate - Wash with Brine - Dry and Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification end End: Pure N-Alkylated Product purification->end

Enantioselective Synthesis of Isoquinoline-1,3-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of isoquinoline-1,3-dione derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. The protocols outlined below are based on recently developed catalytic asymmetric methodologies, offering efficient routes to enantioenriched isoquinoline-1,3-dione scaffolds.

Introduction

Isoquinoline-1,3-dione derivatives are privileged heterocyclic motifs found in numerous biologically active molecules and natural products. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them attractive targets for synthetic and medicinal chemists. The development of enantioselective methods to access chiral isoquinoline-1,3-diones is of paramount importance, as the stereochemistry of these molecules often plays a crucial role in their biological function. This document details two distinct and robust methods for the enantioselective synthesis of these valuable compounds.

Method 1: Chiral Phosphoric Acid-Catalyzed Aza-Friedel-Crafts Reaction

This method, developed by You, Yuan, and coworkers, represents the first enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives.[1][2][3][4] The key step involves a highly enantioselective aza-Friedel-Crafts reaction of ketimines derived from isoquinoline-1,3-dione with indoles or pyrroles, catalyzed by a chiral phosphoric acid.[1][2][3][4]

Reaction Scheme

cluster_0 Reaction Scheme Ketimine Ketimine (1) plus1 + Ketimine->plus1 Indole Indole (2) arrow1 Indole->arrow1 Catalyst Chiral Phosphoric Acid (D) Catalyst->arrow1 2 mol% Solvent Toluene, 60 °C Solvent->arrow1 Product Enantioenriched Isoquinoline-1,3-dione Derivative (3) plus1->Indole arrow1->Product

Caption: General scheme for the chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aza-Friedel-Crafts Reaction

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1A Toluene6048914
2B Toluene60488515
3C Toluene60489580
4D Toluene602497>99
5D DCM60487598
6D THF60486095
7D Toluene404880>99
8D TolueneRT7255>99

Reaction conditions: Ketimine 1a (0.05 mmol), indole 2a (0.1 mmol), catalyst (2 mol%) in solvent (0.5 mL). Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.

Table 2: Substrate Scope of the Aza-Friedel-Crafts Reaction

EntryKetimine (R)Indole (R')ProductYield (%)ee (%)
1PhH3aa 97>99
2Ph5-Me3ab 95>99
3Ph5-OMe3ac 98>99
4Ph5-Cl3ad 96>99
5Ph5-Br3ae 9499
6Ph6-Cl3af 9299
7Ph7-Me3ag 9399
84-MeC₆H₄H3ba 94>99
94-ClC₆H₄H3ca 96>99

Reaction conditions: Ketimine 1 (0.05 mmol), indole 2 (0.1 mmol), catalyst D (2 mol%) in toluene (0.5 mL) at 60 °C for 24-48 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[2]

Experimental Protocol

General Procedure for the Synthesis of Ketimines (1):

To a solution of N-phenylthis compound (1.0 equiv) and a primary amine (1.1 equiv) in toluene (0.2 M) was added titanium(IV) ethoxide (2.0 equiv). The resulting mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired ketimine.

General Procedure for the Enantioselective Aza-Friedel-Crafts Reaction:

In a dried vial, the ketimine 1 (0.05 mmol, 1.0 equiv), indole 2 (0.1 mmol, 2.0 equiv), and chiral phosphoric acid catalyst D (2 mol%, 0.001 mmol) were dissolved in toluene (0.5 mL). The mixture was stirred at 60 °C for the time indicated in Table 2. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 3:1) to afford the desired product 3 .[5]

Method 2: Organocatalytic Enantioselective Amination of 4-Alkylisoquinoline-1,3-diones

This method, reported by Jiang and coworkers, provides a route to chiral isoquinoline-1,3-diones bearing a nitrogen substituent at the C4 position. The reaction involves the enantioselective amination of 4-alkylthis compound derivatives with azodicarboxylates, catalyzed by a bifunctional squaramide catalyst.[5]

Reaction Scheme

cluster_1 Reaction Scheme Substrate 4-Alkylisoquinoline-1,3-dione (4) plus2 + Substrate->plus2 Azodicarboxylate Azodicarboxylate (5) arrow2 Azodicarboxylate->arrow2 Catalyst Squaramide Catalyst Catalyst->arrow2 1-2 mol% Solvent DCE, 25 °C Solvent->arrow2 Product Enantioenriched 4-Amino-isoquinoline-1,3-dione (6) plus2->Azodicarboxylate arrow2->Product

Caption: General scheme for the organocatalytic enantioselective amination.

Data Presentation

Table 3: Optimization of Reaction Conditions for the Enantioselective Amination

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cat 1 Toluene25248590
2Cat 2 Toluene25249295
3Cat 2 DCM25249597
4Cat 2 DCE25249999
5Cat 2 THF25247892
6Cat 2 DCE5369899
7Cat 2 DCE40129998

Reaction conditions: 4-Alkylisoquinoline-1,3-dione 4a (0.2 mmol), azodicarboxylate 5a (0.44 mmol), catalyst (2 mol%) in solvent (0.5 mL). Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[5]

Table 4: Substrate Scope of the Enantioselective Amination

EntrySubstrate (R¹)Azodicarboxylate (R²)ProductYield (%)ee (%)
1BenzylBoc6a 9999
24-Me-BenzylBoc6b 9899
34-Cl-BenzylBoc6c 9798
42-NaphthylmethylBoc6d 9599
5EthylBoc6e 9096
6BenzylCbz6f 9697
7BenzylEthyl6g 9295

Reaction conditions: 4-Alkylisoquinoline-1,3-dione 4 (0.2 mmol), azodicarboxylate 5 (0.44 mmol), catalyst Cat 2 (1-2 mol%) in DCE (0.5 mL) at 25 °C for 24-72 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[5]

Experimental Protocol

General Procedure for the Enantioselective Amination:

To a solution of 4-alkylthis compound 4 (0.2 mmol, 1.0 equiv) and the squaramide catalyst Cat 2 (1-2 mol%) in 1,2-dichloroethane (DCE, 0.5 mL) was added the azodicarboxylate 5 (0.44 mmol, 2.2 equiv). The reaction mixture was stirred at 25 °C for the time indicated in Table 4. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aminated product 6 .[5]

Experimental Workflows

G cluster_0 Method 1: Aza-Friedel-Crafts Reaction Workflow start Start ketimine_synthesis Synthesize Ketimine (1) start->ketimine_synthesis reaction_setup Set up Aza-Friedel-Crafts Reaction ketimine_synthesis->reaction_setup stirring Stir at 60 °C reaction_setup->stirring workup Workup and Purification stirring->workup product1 Obtain Enantioenriched Product (3) workup->product1

Caption: Workflow for the Chiral Phosphoric Acid-Catalyzed Aza-Friedel-Crafts Reaction.

G cluster_1 Method 2: Enantioselective Amination Workflow start2 Start reaction_setup2 Combine Substrate (4), Catalyst, and Solvent start2->reaction_setup2 add_reagent Add Azodicarboxylate (5) reaction_setup2->add_reagent stirring2 Stir at 25 °C add_reagent->stirring2 workup2 Workup and Purification stirring2->workup2 product2 Obtain Enantioenriched Product (6) workup2->product2

Caption: Workflow for the Organocatalytic Enantioselective Amination.

Conclusion

The methodologies presented herein provide efficient and highly enantioselective pathways to chiral isoquinoline-1,3-dione derivatives. These protocols are characterized by their operational simplicity, broad substrate scope, and high yields and enantioselectivities. The resulting enantioenriched products are valuable building blocks for the synthesis of complex molecules and for the exploration of their therapeutic potential in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols: Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline-1,3(2H,4H)-diones are a significant class of nitrogen-containing heterocycles, widely recognized for their presence in natural products and as core scaffolds in bioactive pharmaceutical compounds with diverse biological activities.[1][2][3][4] The development of mild and efficient methods for the functionalization of this scaffold is of high interest for the creation of new pharmaceutical candidates.[5][6][7] Photochemical methods, particularly those utilizing visible light, have emerged as a powerful and sustainable approach for such transformations, offering green and highly efficient reaction conditions.[1][8]

This document focuses on the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. These diazo compounds serve as versatile reagents, enabling the introduction of various functional groups through carbene-mediated insertion reactions under mild, metal-free conditions.[5][7][9][10] Specifically, irradiation with blue light-emitting diodes (LEDs) allows for efficient O–H, S–H, and C–H insertion reactions, providing a straightforward methodology to access a diverse range of functionalized isoquinoline-1,3-dione derivatives.[11] This approach is particularly valuable for introducing fluorinated moieties, which can significantly impact the pharmacokinetic and physicochemical properties of drug candidates.[11]

Applications in Drug Development

The functionalization of the isoquinoline-1,3-dione scaffold is a key strategy in medicinal chemistry. The ability to introduce a variety of substituents at the 4-position via this photochemical method allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Introduction of Fluorinated Moieties: Approximately 20% of pharmaceuticals contain fluorine.[11] This photochemical method provides a direct route to incorporate fluorinated alkyl groups, which can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[11]

  • Late-Stage Functionalization: The mild reaction conditions are amenable to late-stage functionalization of complex molecules, allowing for the diversification of lead compounds without requiring extensive synthetic redesign.

  • Access to Novel Chemical Space: The carbene intermediates generated photochemically can participate in a range of reactions beyond simple insertions, including cyclopropanations and rearrangements, opening doors to novel molecular architectures.

Experimental Protocols

General Procedure for Photochemical Insertion Reactions

This protocol describes the general method for the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones with various nucleophiles.

Materials:

  • 4-Diazoisoquinoline-1,3(2H,4H)-dione substrate (0.2 mmol)

  • Alcohol, thiol, or arene (2 mL)

  • Scintillation vial with cap

  • Blue LED light source (e.g., 455 nm)

  • Stir plate and stir bar

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • In a standard glass vial, add the 4-diazothis compound (0.2 mmol).[11]

  • Dissolve the diazo compound in the respective alcohol, thiol, or arene (2 mL).[11]

  • Cap the vial securely.[11]

  • Place the vial in a holder at a controlled temperature (approximately 15 °C) and irradiate with blue LEDs (e.g., 455 nm).[11]

  • The reaction is typically complete within 1.5 to 2 hours for O-H and S-H insertions. C-H insertion reactions with arenes may require longer reaction times (e.g., 24 hours).[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Once the reaction is complete, remove the cap from the vial and concentrate the mixture under reduced pressure to remove the excess solvent/reagent.[11]

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized isoquinoline-1,3-dione.

Data Presentation

Table 1: Photochemical O-H Insertion with Fluorinated Alcohols

This table summarizes the yields for the reaction of various N-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) under blue LED irradiation.

EntryN-SubstituentProductYield (%)
1Methyl2 67
2Ethyl3 71
3Propyl4 68
4Isopropyl5 60
5Benzyl6 65
6Phenyl7 35*
7H8 62
87-Methoxy9 55
97-Trifluoromethyl10 51

*Yield is diminished due to lower stability of the substrate and product.[7] Data sourced from ACS Organic & Inorganic Au.[7][11]

Table 2: Photochemical Insertion into S-H and C-H Bonds

This table shows the yields for insertion reactions into various S-H and C-H bonds.

EntrySubstrateReagentProductYield (%)
1N-Methyl2,2,2-Trifluoroethanethiol26 75
2N-MethylToluene28 35
3N-Methylp-Xylene29 43
4N-MethylMesitylene30 50
5N-Methyl4-Bromoanisole31 20
6N-Methyl1,3-Dimethoxybenzene32/33 61 (isomer mix)

Data sourced from ACS Organic & Inorganic Au.[11]

Visualizations

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the photochemical functionalization.

G cluster_workflow Experimental Workflow A 1. Dissolve 4-Diazoisoquinoline-dione in Reagent (Alcohol, Thiol, etc.) B 2. Irradiate with Blue LED (~15 °C, 1.5-24h) A->B C 3. Evaporate Solvent B->C D 4. Purify via Column Chromatography C->D E Functionalized Product D->E

Caption: General experimental workflow for photochemical functionalization.

G cluster_mechanism Proposed Reaction Mechanism Start 4-Diazoisoquinoline-1,3-dione Carbene Singlet Carbene Intermediate Start->Carbene Blue Light (hν) - N₂ Product 4-Substituted Isoquinoline-1,3-dione Carbene->Product Insertion into X-H bond Reagent R-XH (Alcohol, Thiol, Arene) Reagent->Product

Caption: Proposed mechanism via a singlet carbene intermediate.

Sulfoxide Analogues vs. Carbonyl Compounds

A key finding is the difference in reactivity between 4-diazoisoquinoline-1,3(2H,4H)-diones and their 1-sulfoxide analogues. The exchange of the 1-carbonyl group for a sulfoxide moiety leads to a hypsochromic (blue) shift in the UV-Vis absorption spectrum of the diazo compound.[5][6][7][11] This shift necessitates the use of higher energy violet light for efficient photolysis and subsequent insertion reactions.[5][6][7][11]

G cluster_comparison Light Source Requirement Comparison A 4-Diazoisoquinoline-1,3-dione (Carbonyl at pos. 1) C Blue LED Irradiation (e.g., 455 nm) A->C B 4-Diazo-1-sulfoxide Analogue D Violet LED Irradiation (Higher Energy) B->D E Efficient O-H / S-H Insertion C->E D->E

Caption: Comparison of light source requirements for different scaffolds.

References

Application Notes and Protocols: Isoquinoline-1,3(2H,4H)-dione as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, is a bicyclic heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its rigid scaffold and amenable substitution patterns at the nitrogen and C4 positions make it an attractive starting point for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), making them promising candidates for anticancer drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound derivatives.

Synthetic Applications

The this compound core can be readily modified at several positions, allowing for the generation of diverse chemical libraries. Key synthetic transformations include N-alkylation/arylation, C4-alkylation/arylation, and condensation reactions at the C4 position.

N-Alkylation and N-Arylation

The nitrogen atom of the imide functionality can be readily alkylated or arylated to introduce a variety of substituents. These modifications are crucial for tuning the physicochemical and pharmacological properties of the final compounds.

C4-Functionalization

The methylene group at the C4 position is activated by the two adjacent carbonyl groups, making it amenable to a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Palladium-Catalyzed C4-Arylation: A powerful method for introducing aryl groups at the C4 position involves the palladium-catalyzed cross-coupling of isoquinoline-1,3(2H,4H)-diones with aryl halides.[4] This reaction allows for the synthesis of 4-aryl-isoquinoline-1,3(2H,4H)-diones, which can be further transformed into other valuable compounds.[4]

  • Condensation Reactions: The active methylene group at C4 can undergo condensation with aldehydes and other electrophiles to generate a variety of functionalized derivatives. For instance, condensation with orthoformates followed by reaction with anilines is a key step in the synthesis of potent CDK4 inhibitors.

Application in Drug Discovery: CDK4 Inhibition

A significant application of this compound derivatives is in the development of selective CDK4 inhibitors.[1][2][3][5] CDK4, in complex with cyclin D1, plays a pivotal role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[6][7] This phosphorylation event leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for DNA synthesis and cell cycle progression.[6][7] In many cancers, the CDK4/cyclin D1/Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[2]

Derivatives of 4-(phenylaminomethylene)this compound have been identified as a novel class of potent and selective CDK4 inhibitors.[2][3] Structure-activity relationship (SAR) studies have revealed that a basic amine substituent on the aniline ring and an aryl or heteroaryl group at the C-6 position of the isoquinoline core enhance inhibitory activity.[2]

Signaling Pathway of CDK4 Inhibition

CDK4_Inhibition Cyclin D1 Cyclin D1 CDK4 CDK4 Rb Rb pRb pRb

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Isoquinoline-1,3(2H,4H)-diones

This protocol describes the general procedure for the synthesis of N-substituted isoquinoline-1,3(2H,4H)-diones from homophthalic anhydride and a primary amine.

Workflow:

N_Alkylation_Workflow Start Start Reactants Homophthalic Anhydride + Primary Amine Start->Reactants Reaction Reflux in Acetic Acid Reactants->Reaction Workup Cool, Pour into Water, Filter Reaction->Workup Product N-Substituted This compound Workup->Product

Materials:

  • Homophthalic anhydride

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add homophthalic anhydride (1.0 eq) and the primary amine (1.1 eq).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure N-substituted this compound.

Quantitative Data:

EntryR-GroupProductYield (%)m.p. (°C)
1Phenyl2-Phenylthis compound~90165-167
2Benzyl2-Benzylthis compound~85138-140
3Propyl2-Propylthis compound~80110-112
Protocol 2: Synthesis of 4-((3-Aminophenylamino)methylene)-2-phenylthis compound (A CDK4 Inhibitor Precursor)

This protocol details the synthesis of a key intermediate for CDK4 inhibitors.

Workflow:

CDK4_Precursor_Workflow Start Start Step1_Reactants 2-Phenylthis compound + Triethyl Orthoformate Start->Step1_Reactants Step1_Reaction Reflux in Acetic Anhydride Step1_Reactants->Step1_Reaction Intermediate 4-(Ethoxymethylene)-2-phenylisoquinoline- 1,3(2H,4H)-dione Step1_Reaction->Intermediate Step2_Reactants Intermediate + m-Phenylenediamine Intermediate->Step2_Reactants Step2_Reaction Stir in Ethanol at RT Step2_Reactants->Step2_Reaction Workup Filter, Wash with Ethanol Step2_Reaction->Workup Product 4-((3-Aminophenylamino)methylene)- 2-phenylthis compound Workup->Product

Materials:

  • 2-Phenylthis compound

  • Triethyl orthoformate

  • Acetic anhydride

  • m-Phenylenediamine

  • Ethanol

Procedure:

Step 1: Synthesis of 4-(ethoxymethylene)-2-phenylthis compound

  • Suspend 2-phenylthis compound (1.0 eq) in acetic anhydride.

  • Add triethyl orthoformate (3.0 eq) to the suspension.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-((3-aminophenylamino)methylene)-2-phenylthis compound

  • Dissolve the crude 4-(ethoxymethylene)-2-phenylthis compound in ethanol.

  • Add a solution of m-phenylenediamine (1.2 eq) in ethanol to the mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Quantitative Data and Characterization:

CompoundYield (%)m.p. (°C)¹H NMR (δ, ppm)MS (m/z)
4-((3-Aminophenylamino)methylene)-2-phenylthis compound>85215-21711.2 (d, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 7.2-7.6 (m, 9H), 6.3-6.5 (m, 3H), 5.3 (s, 2H)[M+H]⁺ found

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. The straightforward methodologies for its derivatization, coupled with the significant biological activities of the resulting compounds, such as CDK4 inhibition, underscore its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize new molecules with potential therapeutic applications.

References

Application Notes and Protocols: Isoquinoline-1,3(2H,4H)-diones as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isoquinoline-1,3(2H,4H)-dione derivatives as potent inhibitors of key enzymes implicated in various diseases. This document includes quantitative inhibitory data, detailed experimental protocols for enzyme assays, and diagrams of relevant signaling pathways to guide research and development efforts in this promising area of medicinal chemistry.

Introduction

The this compound scaffold has emerged as a privileged structure in drug discovery, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have shown significant potential as inhibitors of several important enzyme classes, including kinases, viral enzymes, and proteases. Their synthetic tractability and the ability to introduce diverse substituents at various positions of the isoquinoline ring allow for the fine-tuning of their inhibitory potency and selectivity. This document focuses on the application of isoquinoline-1,3(2H,4H)-diones as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), HIV-1 Integrase, and Caspase-3.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1]

Table 1: Inhibition of Cyclin-Dependent Kinase 4 (CDK4) by 4-(Phenylaminomethylene)this compound Derivatives [2][3]

Compound IDSubstitution on Aniline RingSubstitution at C-6 of Isoquinoline CoreCDK4 IC50 (nM)
1a 3-NH2H500
1b 4-NH2H>10000
1c 3-NH2Phenyl30
1d 3-NH24-Fluorophenyl25
1e 3-NH22-Thienyl40

Table 2: Inhibition of HIV-1 Integrase by 2-Hydroxythis compound Derivatives [4][5]

Compound IDSubstitution at C-4 of Isoquinoline CoreHIV-1 Integrase (Strand Transfer) IC50 (µM)
2a H>50
2b Methyl15.2
2c Propyl8.5
2d Pentyl5.1
2e 3-Phenylpropyl3.8

Table 3: Inactivation of Caspase-3 by Isoquinoline-1,3,4-trione Derivatives [6][7][8]

Compound IDSubstitution on Isoquinoline CoreCaspase-3 IC50 (µM)
3a Unsubstituted0.45
3b 6,7-Dichloro0.28
3c 6-Nitro0.35
3d 7-Nitro0.60

Signaling Pathways

Understanding the signaling pathways in which the target enzymes operate is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

CDK4 Signaling Pathway in Cell Cycle Regulation

Cyclin-Dependent Kinase 4 (CDK4), in complex with Cyclin D, is a key regulator of the G1-S phase transition in the cell cycle.[9][10][11] Dysregulation of the CDK4 pathway is a hallmark of many cancers.[9] this compound derivatives that inhibit CDK4 can induce cell cycle arrest and are therefore promising anti-cancer agents.[2][3]

CDK4_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates E2F E2F pRb p-Rb pRb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor This compound Inhibitor Inhibitor->CDK4_CyclinD Inhibits

Caption: CDK4/Cyclin D pathway and its inhibition.

HIV-1 Integrase in the Viral Life Cycle

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[12][13] It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[14][15] Inhibitors of this enzyme, such as certain this compound derivatives, block this integration process, thereby preventing viral replication.[4][5]

HIV_Integrase_Pathway Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Host_DNA Host Cell DNA PIC->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Replication Viral Replication Integrated_Provirus->Replication Inhibitor This compound Inhibitor Inhibitor->Integrase Inhibits

Caption: Role of HIV-1 Integrase in viral replication.

Caspase-3 in the Apoptotic Pathway

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[16][17] Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, or programmed cell death.[18] Certain isoquinoline-1,3,4-trione derivatives can inactivate caspase-3, potentially through the generation of reactive oxygen species, and thus may have applications in diseases where apoptosis is dysregulated.[6][8]

Caspase3_Pathway Apoptotic_Stimuli Apoptotic Stimuli Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimuli->Initiator_Caspases Activate Procaspase3 Procaspase-3 Initiator_Caspases->Procaspase3 Cleave & Activate Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleave Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Isoquinoline-1,3,4-trione Inhibitor Inhibitor->Caspase3 Inactivates

Caption: Caspase-3 activation in the apoptotic pathway.

Experimental Protocols

Detailed and validated protocols are essential for the accurate assessment of the inhibitory potential of this compound derivatives.

General Synthesis Protocol for Isoquinoline-1,3(2H,4H)-diones

A variety of synthetic routes to isoquinoline-1,3(2H,4H)-diones have been reported. A common method involves the condensation of homophthalic acid or its derivatives with an appropriate amine.

Materials:

  • Homophthalic anhydride

  • Primary amine (e.g., aniline derivative)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of homophthalic anhydride (1 equivalent) and the desired primary amine (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure N-substituted this compound.

CDK4 Inhibition Assay Protocol

This protocol describes a radiometric filter-binding assay to determine the IC50 values of test compounds against CDK4.[19]

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme complex

  • Rb-CTF (Retinoblastoma protein C-terminal fragment) substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • [γ-33P]ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, CDK4/Cyclin D1 enzyme, and Rb-CTF substrate to the assay buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

CDK4_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - CDK4/Cyclin D1 - Rb Substrate - [γ-33P]ATP - Test Compounds Start->Prep_Reagents Reaction_Setup Set up Reaction in 96-well Plate: Enzyme + Substrate + Compound Prep_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-33P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Filter_Binding Transfer to Filter Plate and Wash Stop_Reaction->Filter_Binding Detection Measure Radioactivity (Scintillation Counting) Filter_Binding->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for a radiometric CDK4 inhibition assay.

HIV-1 Integrase Inhibition Assay Protocol

This protocol outlines a non-radioactive, ELISA-based assay to measure the inhibition of HIV-1 integrase strand transfer activity.[20][21][22][23]

Materials:

  • Recombinant HIV-1 integrase

  • Donor substrate (DS) DNA (biotinylated)

  • Target substrate (TS) DNA (labeled, e.g., with DIG)

  • Assay buffer

  • Streptavidin-coated 96-well plates

  • Anti-DIG antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with biotinylated DS DNA.

  • Wash the plate to remove unbound DS DNA.

  • Add HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Add serial dilutions of the test compounds to the wells.

  • Add the labeled TS DNA to initiate the strand transfer reaction.

  • Incubate to allow the integration of the DS DNA into the TS DNA.

  • Wash the plate to remove unreacted components.

  • Add an anti-DIG-HRP antibody conjugate and incubate.

  • Wash the plate to remove unbound antibody.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

HIV_Integrase_Assay_Workflow Start Start Coat_Plate Coat Streptavidin Plate with Biotinylated DS DNA Start->Coat_Plate Add_Enzyme Add HIV-1 Integrase Coat_Plate->Add_Enzyme Add_Compound Add Test Compound Add_Enzyme->Add_Compound Add_TS_DNA Add Labeled TS DNA (Initiate Reaction) Add_Compound->Add_TS_DNA Incubate_Reaction Incubate for Strand Transfer Add_TS_DNA->Incubate_Reaction Wash1 Wash Incubate_Reaction->Wash1 Add_Antibody Add Anti-label-HRP Antibody Wash1->Add_Antibody Incubate_Ab Incubate Add_Antibody->Incubate_Ab Wash2 Wash Incubate_Ab->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop_and_Read Stop Reaction and Read Absorbance Add_Substrate->Stop_and_Read Analysis Calculate % Inhibition and IC50 Stop_and_Read->Analysis End End Analysis->End Caspase3_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Active Caspase-3 - Ac-DEVD-pNA Substrate - Test Compounds Start->Prep_Reagents Reaction_Setup Set up Reaction in 96-well Plate: Enzyme + Compound Prep_Reagents->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Detection Read Absorbance at 405 nm Incubation->Detection Analysis Calculate Reaction Rate, % Inhibition, and IC50 Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Development of Antitumor Agents from Isoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used in the development of antitumor agents derived from the isoquinoline-1,3(2H,4H)-dione scaffold. This document includes detailed protocols for the synthesis of key derivatives, in vitro biological assays to assess their anticancer activity, and visualization of the relevant signaling pathways.

Introduction

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including potent antitumor effects.[1][2] These compounds have been shown to exert their anticancer properties through various mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs), modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, inhibition of poly(ADP-ribose) polymerase (PARP), and the induction of apoptosis and cell cycle arrest.[3][4][5] This document outlines key experimental procedures for the synthesis and evaluation of these promising anticancer agents.

Synthesis of this compound Derivatives

General Synthesis of 2-(2,6-dioxopiperidin-3-yl)this compound Derivatives (Cereblon Modulators)

A common method for the synthesis of these derivatives involves the reaction of a homophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride.[6]

Protocol:

  • To a solution of homophthalic anhydride (1.0 g, 6.2 mmol) in acetic acid (50 mL), add 3-aminopiperidine-2,6-dione hydrochloride (1.0 g, 6.1 mmol) and anhydrous sodium acetate (0.85 g, 6.2 mmol).

  • Heat the resulting mixture to reflux for 24 hours.

  • After cooling to room temperature, evaporate the acetic acid under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a methanol:dichloromethane gradient, such as 1:20) to yield the desired 2-(2,6-dioxopiperidin-3-yl)this compound product.[6]

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides (PARP Inhibitors)

The synthesis of these PARP inhibitors can be achieved through a modified Castagnoli-Cushman reaction followed by amidation.[7][8]

Protocol:

  • Synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids via the Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes.[8]

  • To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF), add an activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add the desired amine (e.g., 1,4'-bipiperidine) to the reaction mixture.[7]

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Purify the final amide product by column chromatography.

Biological Assays for Antitumor Activity

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells and assess the cytotoxic effects of compounds.[4][9][10]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][11]

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in each phase.

Apoptosis Assay (Caspase Activity)

Apoptosis induction can be quantified by measuring the activity of caspases, key executioners of programmed cell death.[12][13][14]

Protocol (using a luminogenic caspase-3/7 assay):

  • Seed cells in a 96-well white-walled plate and treat with the test compounds.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Western Blotting for Protein Degradation (IKZF1/IKZF3)

Western blotting is used to detect the degradation of specific proteins, such as IKZF1 and IKZF3, which are targeted by Cereblon-modulating this compound derivatives.[15]

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

The following tables summarize the in vitro antitumor activity of representative this compound derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 2-(2,6-dioxopiperidin-3-yl)this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
10a NCI-H929 (Multiple Myeloma)2.25[6]
10a U239 (Multiple Myeloma)5.86[6]
Lenalidomide NCI-H929 (Multiple Myeloma)> 20[6]

Table 2: PARP Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
2e 26.418.3[7]
6 224.0[7]
Olaparib --[7]

Signaling Pathways and Experimental Workflows

Cereblon-Mediated Degradation of IKZF1/IKZF3

CRBN_pathway Compound This compound Derivative (e.g., 10a) CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN binds to IKZF1_3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_3 recruits Proteasome 26S Proteasome IKZF1_3->Proteasome targeted to Ub Ubiquitin Ub->IKZF1_3 polyubiquitinates Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: CRBN-mediated degradation of IKZF1/IKZF3 by this compound derivatives.

PARP Inhibition and Synthetic Lethality

PARP_pathway cluster_brca In BRCA-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Trapped_PARP PARP Trapping PARP->Trapped_PARP Compound This compound Derivative (PARP Inhibitor) Compound->PARP inhibits Replication_Fork Replication Fork Stall Trapped_PARP->Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR Defective HR DNA_DSB->HR repaired by Cell_Death Cell Death / Apoptosis HR->Cell_Death failure leads to

Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancer cells.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow Start Seed Cancer Cells in 6-well plates Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Isoquinoline Derivative Incubate1->Treat Incubate2 Incubate 24/48h Treat->Incubate2 Harvest Harvest Cells (Trypsinization) Incubate2->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Cell Cycle Distribution (G0/G1, S, G2/M) Analyze->End

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

References

Application Notes and Protocols: Isoquinoline-1,3(2H,4H)-dione Derivatives in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1,3(2H,4H)-dione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. This scaffold is a key component in various biologically active molecules, including potent and selective inhibitors of enzymes such as cyclin-dependent kinase 4 (CDK4), making them valuable tools for cancer research.[1][2] The amenability of the this compound core to chemical modification allows for the development of tailored derivatives that can be employed as chemical probes in proteomics research. These probes are instrumental in identifying protein targets, elucidating mechanisms of action, and discovering novel therapeutic leads.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in proteomics research, with a focus on activity-based protein profiling (ABPP) and target identification studies.

Application Notes

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. This compound derivatives can be designed as activity-based probes (ABPs) by incorporating a reactive group ("warhead") that covalently modifies the active site of a target enzyme and a reporter tag for detection and enrichment.

Key Features of this compound-based ABPs:

  • Specificity: The core scaffold can be decorated with various substituents to achieve selective targeting of specific enzymes or enzyme families.

  • Versatility: The synthesis of these derivatives is well-established, allowing for the introduction of different warheads and reporter tags.

  • Reporter Tags: Common tags include biotin for affinity purification and fluorescent dyes (e.g., rhodamine, fluorescein) for imaging and in-gel visualization. "Clickable" tags, such as terminal alkynes or azides, offer a bioorthogonal approach for late-stage functionalization.

A primary application of these probes is in competitive ABPP experiments to screen for and characterize enzyme inhibitors. In this setup, a biological sample is pre-incubated with a potential inhibitor before treatment with the this compound-based ABP. A decrease in probe labeling of a specific protein indicates that the inhibitor binds to and blocks the active site of that protein.

Target Identification and Engagement

A major challenge in drug discovery is the identification of the cellular targets of a bioactive small molecule. This compound derivatives can be functionalized to serve as affinity-based or photoaffinity probes for target identification.

  • Affinity-Based Probes: These probes are typically immobilized on a solid support (e.g., beads) to capture binding proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Photoaffinity Probes: These probes incorporate a photoreactive group (e.g., diazirine, benzophenone) that, upon UV irradiation, forms a covalent bond with interacting proteins. This technique allows for the capture of both high- and low-affinity interactions in a cellular context.

These approaches are critical for validating the intended target of a drug candidate and for identifying potential off-target effects, which is a crucial step in preclinical drug development.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a competitive ABPP experiment designed to evaluate the potency and selectivity of a panel of this compound derivatives against CDK4.

DerivativeStructureIC50 (nM) for CDK4 Probe LabelingSelectivity vs. CDK2
IQD-1 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione5010-fold
IQD-2 4-((3-hydroxybenzyl)amino)methylene)isoquinoline-1,3-(2H,4H)-dione1550-fold
IQD-3 6-iodo-4-(((3-hydroxybenzyl)amino)methylene)isoquinoline-1,3-(2H,4H)-dione5>100-fold
Control Non-binding analogue>10,000-

Note: This data is illustrative and based on published structure-activity relationships. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a "Clickable" this compound Probe

This protocol describes the synthesis of an alkyne-functionalized this compound derivative for use as a clickable probe in ABPP experiments.

Materials:

  • 4-formyl-2-(prop-2-yn-1-yl)this compound

  • 3-aminophenol

  • Methanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 4-formyl-2-(prop-2-yn-1-yl)this compound (1.0 eq) in methanol.

  • Add 3-aminophenol (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for a competitive ABPP experiment to assess the potency of inhibitor candidates against a target enzyme in a cell lysate.

Materials:

  • Cell lysate containing the target enzyme

  • This compound-alkyne probe (from Protocol 1)

  • Test inhibitors

  • DMSO (vehicle control)

  • Azide-functionalized biotin or fluorophore

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

  • SDS-PAGE gels and reagents

  • Streptavidin beads (for pulldown)

  • Proteomics-grade trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Inhibitor Incubation:

    • Aliquot cell lysate into microcentrifuge tubes.

    • Treat the lysates with varying concentrations of the test inhibitor or DMSO (vehicle control) for 30 minutes at 37 °C.

  • Probe Labeling:

    • Add the this compound-alkyne probe to each lysate to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37 °C.

  • Click Chemistry:

    • To each sample, add the azide-functionalized reporter tag (e.g., azide-biotin), copper(I) catalyst, and a copper-chelating ligand (e.g., TBTA).

    • Incubate for 1 hour at room temperature to conjugate the reporter tag to the probe-labeled proteins.

  • Analysis:

    • In-gel Fluorescence Scanning: If a fluorescent azide tag was used, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity of the target protein band in the presence of the inhibitor indicates target engagement.

    • LC-MS/MS for Target Identification: If a biotin-azide tag was used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the protein targets.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_click_chem Bioorthogonal Ligation cluster_analysis Analysis lysate Cell Lysate inhibitor Test Inhibitor Incubation lysate->inhibitor probe IQD-Alkyne Probe Labeling inhibitor->probe click Click Chemistry (Azide-Reporter Tag) probe->click sds_page SDS-PAGE & In-gel Fluorescence Scanning click->sds_page pulldown Streptavidin Pulldown click->pulldown ms LC-MS/MS Analysis pulldown->ms

Caption: Competitive ABPP Workflow.

signaling_pathway cluster_pathway CDK4/6-Cyclin D Pathway Inhibition gf Growth Factors receptor Receptor gf->receptor cyclinD Cyclin D receptor->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb phosphorylates iqd IQD Derivative (Inhibitor) iqd->cdk46 inhibits pRb pRb rb->pRb e2f E2F pRb->e2f releases transcription Gene Transcription (Cell Cycle Progression) e2f->transcription

Caption: CDK4/6 Signaling Inhibition.

References

Application Notes and Protocols: Aza-Friedel-Crafts Reaction with Isoquinoline-1,3(2H,4H)-dione Ketimines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The asymmetric aza-Friedel-Crafts (AFC) reaction is a powerful carbon-carbon bond-forming reaction that enables the enantioselective synthesis of chiral amines. A notable application of this reaction involves the use of ketimines derived from isoquinoline-1,3(2H,4H)-diones as electrophiles. This methodology provides a direct route to synthesize chiral isoquinoline-1,3(2H,4H)-dione derivatives, which are important structural motifs in medicinal chemistry and natural product synthesis.

The reaction typically employs electron-rich aromatic and heteroaromatic compounds, such as indoles and pyrroles, as nucleophiles. The resulting products contain a quaternary stereocenter, a common feature in many biologically active molecules. The this compound scaffold itself is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.

A significant advancement in this field is the use of chiral phosphoric acids as catalysts.[1][2] These organocatalysts have demonstrated high efficiency and enantioselectivity in the aza-Friedel-Crafts reaction of this compound ketimines, affording the desired products in good to excellent yields and with high enantiomeric excess.[1][2] The mild reaction conditions and the operational simplicity of this protocol make it an attractive and practical method for the synthesis of these valuable chiral compounds.

The synthetic utility of the resulting products can be further demonstrated through various transformations, such as the removal of the protecting group on the newly introduced amino functionality, allowing for further synthetic manipulations and the generation of diverse libraries of chiral molecules for drug discovery and development.

Reaction Mechanism and Experimental Workflow

The proposed reaction mechanism for the chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction between an this compound ketimine and an indole is depicted below. The chiral phosphoric acid activates the ketimine through hydrogen bonding, facilitating the nucleophilic attack of the indole to afford the chiral product.

aza_friedel_crafts_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketimine This compound Ketimine Activated_Complex Activated Ketimine-Catalyst Complex Ketimine->Activated_Complex Activation Indole Indole Indole->Activated_Complex Nucleophilic Attack Catalyst Chiral Phosphoric Acid Catalyst->Activated_Complex Product Chiral this compound Derivative Activated_Complex->Product Product Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the aza-Friedel-Crafts reaction.

A general experimental workflow for this reaction is outlined in the following diagram, from the synthesis of the starting ketimine to the final purification and analysis of the aza-Friedel-Crafts product.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_reaction Aza-Friedel-Crafts Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Synth_Ketimine Synthesis of this compound Ketimine Start->Synth_Ketimine Purify_Ketimine Purification of Ketimine Synth_Ketimine->Purify_Ketimine Setup_Reaction Reaction Setup: Ketimine, Indole, Catalyst, Solvent Purify_Ketimine->Setup_Reaction Run_Reaction Stir at Specified Temperature Setup_Reaction->Run_Reaction Monitor_Reaction Monitor by TLC Run_Reaction->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extraction Quench->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Concentration Dry->Concentrate Purify_Product Column Chromatography Concentrate->Purify_Product Characterize Characterization (NMR, HRMS) Purify_Product->Characterize Determine_ee Determine Enantiomeric Excess (HPLC) Characterize->Determine_ee End End Determine_ee->End

Caption: General experimental workflow.

Quantitative Data

The following tables summarize the results of the chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction between various this compound ketimines and indoles.[1][3]

Table 1: Optimization of Reaction Conditions [1]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-A1 CH2Cl230249598
2(R)-A2CH2Cl230249295
3(R)-A3CH2Cl230248590
4(R)-A1Toluene30249096
5(R)-A1THF30247888
6(R)-A1CH2Cl204893>99
7(R)-A1CH2Cl240129697

Reaction conditions: this compound ketimine (0.1 mmol), indole (0.12 mmol), catalyst (10 mol%), solvent (1.0 mL).

Table 2: Substrate Scope with Various Indoles [1][3]

EntryKetimine Substituent (R¹)Indole Substituent (R²)ProductYield (%)ee (%)
1PhenylH3a 9598
2Phenyl5-Me3b 9699
3Phenyl5-OMe3c 92>99
4Phenyl5-Cl3d 9897
5Phenyl5-Br3e 9997
6Phenyl6-Cl3f 9398
7Phenyl7-Me3g 9196
84-MeC6H4H3h 9498
94-FC6H4H3i 9799
102-NaphthylH3j 8995

Reaction conditions: this compound ketimine (0.1 mmol), indole (0.12 mmol), (R)-A1 (10 mol%), CH2Cl2 (1.0 mL), 30 °C, 24 h.

Experimental Protocols

General Procedure for the Synthesis of this compound Ketimines (1)[3]

To a solution of 2-aryl-isoquinoline-1,3(2H,4H)-dione (1.0 mmol) and tert-butyl carbamate (1.2 mmol) in toluene (10 mL) is added p-toluenesulfonic acid monohydrate (0.2 mmol). The mixture is heated to reflux with a Dean-Stark apparatus for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired ketimine.

General Procedure for the Enantioselective Aza-Friedel-Crafts Reaction[1][3]

To a dried Schlenk tube are added the this compound ketimine (0.1 mmol), the indole (0.12 mmol), and the chiral phosphoric acid catalyst (R)-A1 (0.01 mmol, 10 mol%). The tube is evacuated and backfilled with argon. Anhydrous dichloromethane (1.0 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

References

Gram-Scale Synthesis of Tetrahydroisoquinolonic Carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The incorporation of a carboxylic acid moiety, specifically creating tetrahydroisoquinolonic carboxylates like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), provides a constrained amino acid analogue of phenylalanine.[1] This structural feature is of significant interest in drug design and development, as it imparts conformational rigidity to peptide-based drugs, potentially enhancing their potency and metabolic stability. This guide provides a detailed protocol for the gram-scale synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key building block for various therapeutic agents.

Mechanistic Insights: The Pictet-Spengler Reaction

The most direct and widely employed method for the synthesis of tetrahydroisoquinolonic carboxylates is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[3][4]

The mechanism, when starting from a phenylalanine derivative and formaldehyde, proceeds as follows:

  • Iminium Ion Formation: The amine of the phenylalanine derivative attacks the protonated formaldehyde to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenylalanine derivative then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

  • Deprotonation: Finally, deprotonation of the resulting intermediate restores aromaticity and yields the tetrahydroisoquinoline-3-carboxylic acid product.

The use of a strong acid catalyst is crucial for this reaction, as it facilitates the formation of the highly electrophilic iminium ion intermediate.[4][5]

Gram-Scale Synthesis Protocol: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This protocol is adapted from established literature procedures for the gram-scale synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from L-phenylalanine.[6][7][8]

Materials and Equipment
Reagent/EquipmentDetails
L-PhenylalanineStarting material
47% Hydrobromic acidAcid catalyst and solvent
37% Formalin (aq. solution of formaldehyde)Carbonyl source
Round-bottom flask (appropriate size for scale)Reaction vessel
Magnetic stirrer and stir barFor agitation
Heating mantle with temperature controllerFor controlled heating
CondenserTo prevent solvent loss
Ice bathFor cooling and crystallization
Buchner funnel and filter paperFor filtration
Vacuum flaskFor vacuum filtration
pH meter or pH paperFor neutralization step
2N Sodium hydroxide solutionFor neutralization
Deionized waterFor washing
EthanolFor washing
Drying oven or vacuum desiccatorFor drying the final product

Experimental Workflow

Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Suspend L-Phenylalanine in 47% HBr B Add 37% Formalin dropwise A->B With stirring C Heat the reaction mixture at 65°C for 7 hours B->C D Cool the reaction mixture in an ice bath C->D E Filter the precipitate (HBr salt) D->E Induces crystallization F Wash the precipitate with cold ethanol E->F G Dissolve the HBr salt in 2N NaOH (aq) F->G H Adjust pH to ~5 with concentrated HCl G->H Precipitates the free acid I Filter the purified product H->I J Wash with deionized water I->J K Dry the final product J->K

Caption: Experimental workflow for the gram-scale synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, suspend 10 g of L-phenylalanine in 108 ml of 47% hydrobromic acid.[6][7]

    • With vigorous stirring, add 23 ml of 37% formalin aqueous solution dropwise to the suspension.[6][7]

  • Reaction:

    • Heat the reaction mixture to 65°C and maintain this temperature for 7 hours with continuous stirring.[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation of the Hydrobromide Salt:

    • After the reaction is complete, cool the mixture in an ice bath for 3 hours to induce crystallization of the product as its hydrobromide salt.[6][7]

    • Collect the precipitate by vacuum filtration using a Buchner funnel.[6][8]

    • Wash the collected solid with cold ethanol to remove any residual starting materials and impurities.[8]

    • Dry the precipitate under reduced pressure at 55°C. This should yield approximately 13.5 g of the hydrobromide salt of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[6]

  • Purification by Neutralization:

    • Dissolve the obtained hydrobromide salt in an aqueous solution of 2N sodium hydroxide.[6]

    • Adjust the pH of the solution to approximately 5 with concentrated hydrochloric acid. This will cause the free acid form of the product to precipitate.[6]

    • Filter the purified precipitate, wash it with deionized water, and dry it at 60°C under reduced pressure to obtain the final product.[6]

Safety and Scale-Up Considerations

  • Exothermic Reaction: The Pictet-Spengler reaction can be exothermic. When scaling up, it is crucial to monitor the internal temperature of the reaction and ensure adequate cooling capacity to prevent thermal runaways.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

  • Formaldehyde Toxicity: Formaldehyde is a known carcinogen and sensitizer. All manipulations should be performed in a fume hood to avoid inhalation.

  • Pressure Build-up: When heating a closed or semi-closed system, there is a risk of pressure build-up. Ensure the reaction setup is properly vented.

Alternative Synthetic Route: The Bischler-Napieralski Reaction

While the Pictet-Spengler reaction is the most direct route to tetrahydroisoquinolonic carboxylates, the Bischler-Napieralski reaction offers an alternative approach. This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[9] This intermediate must then be reduced to yield the desired tetrahydroisoquinoline.

The key difference lies in the electrophilic species that undergoes cyclization. The Bischler-Napieralski reaction proceeds through a more electrophilic nitrilium ion or a related intermediate, often requiring harsher reaction conditions than the Pictet-Spengler reaction.[9] While this method is widely used for the synthesis of the broader class of tetrahydroisoquinolines, its application for the direct synthesis of the carboxylate derivatives is less commonly reported in a gram-scale context.

Conclusion

The gram-scale synthesis of tetrahydroisoquinolonic carboxylates, particularly (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a well-established process primarily relying on the robust Pictet-Spengler reaction. By carefully controlling reaction parameters and adhering to safety protocols, researchers can efficiently produce this valuable building block for the development of novel therapeutics. The provided protocol offers a detailed, step-by-step guide for the successful execution of this synthesis in a laboratory setting.

References

Application Notes and Protocols: The Use of N-Methylimidazole in Homophthalic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-methylimidazole (NMI) as a catalyst in reactions involving homophthalic anhydride, particularly in the synthesis of tetrahydroisoquinolonic carboxylates. These compounds are of significant interest in medicinal chemistry, for instance, as potential antimalarial agents.[1][2]

Application Note: Enhanced Yield and Selectivity in Imine-Homophthalic Anhydride Cycloadditions

N-methylimidazole has been identified as an effective promoter for the formal cycloaddition reaction between homophthalic anhydride and various aldimines.[3] The addition of NMI to the reaction mixture has been shown to significantly increase the yield of the desired tetrahydroisoquinolonic carboxylate product while concurrently reducing the formation of undesired elimination byproducts.[1][4]

In a representative reaction, the use of NMI as an additive improves both the yield and the selectivity of the cyclization versus an elimination pathway.[3] Furthermore, NMI can promote the isomerization of cis/trans mixtures of the product to the all-trans isomer. The optimal performance is typically observed when using two equivalents of NMI in dichloromethane as the solvent.[2][3] While other bases have been screened, NMI has demonstrated superior results in improving reaction outcomes.

The proposed mechanism suggests that N-methylimidazole may act as an acyl transfer agent.[3] It is thought to intercept the initial Mannich intermediate formed between the imine and homophthalic anhydride, thereby facilitating its subsequent ring closure to form the desired product.

Quantitative Data Summary

The following table summarizes the effect of N-methylimidazole and other additives on the yield of the reaction between homophthalic anhydride and pyridine-3-carboxaldehyde-N-trifluoroethylimine.[3][5]

Additive (Equivalents)pKa of Conjugate Acid (approx.)SolventYield (%)
None-Chloroform~50
Acetic Acid (1.0)4.8Chloroform50
4-(N,N-dimethylamino)pyridine (1.0)9.2Chloroform55
N-methylimidazole (1.0)7.0Chloroform63
N-methylimidazole (2.0)7.0Chloroform78
N-methylimidazole (5.0)7.0Chloroform53
N-methylimidazole (1.0)7.0Dichloromethane66

Experimental Protocols

General Protocol for the N-Methylimidazole Promoted Synthesis of Tetrahydroisoquinolonic Carboxylic Acids:

This protocol is adapted from a gram-scale synthesis of (3S,4S)-1-Oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid.

Materials:

  • Aldimine (e.g., pyridine-3-carboxaldehyde-N-trifluoroethylimine)

  • N-methylimidazole (NMI)

  • Homophthalic anhydride

  • Dichloromethane (anhydrous)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the aldimine (1.0 equivalent) and N-methylimidazole (2.0 equivalents) in anhydrous dichloromethane.

  • Stir the solution at room temperature for approximately 40 minutes.

  • Cool the reaction mixture to -30 °C using a dry ice/acetone bath.

  • To the cold, stirred solution, add solid homophthalic anhydride (1.0 equivalent) in a single portion.

  • Continue stirring the reaction mixture at -30 °C for 2.5 hours.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 48 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified by column chromatography on silica gel.

Example Protocol for the Synthesis of (3S,4S)-1-Oxo-2,3-diphenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid: [3]

Materials:

  • N-benzylideneaniline (1.00 g, 5.52 mmol)

  • N-methylimidazole (0.900 g, 11.0 mmol)

  • Homophthalic anhydride (0.895 g, 5.52 mmol)

  • Dichloromethane (16.2 mL)

  • Hexanes, Ethyl Acetate, Acetic Acid (for chromatography)

Procedure:

  • To a solution of N-benzylideneaniline and N-methylimidazole in dichloromethane at -30 °C, add homophthalic anhydride.

  • Stir the reaction mixture at -30 °C for 2.5 hours.

  • Allow the mixture to warm to 23 °C and stir for an additional 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography using a gradient eluent of 20:1 hexanes/acetic acid through 12:8:1 hexanes/ethyl acetate/acetic acid to yield the product. (Reported yield: 1.14 g, 60%).[3]

Visualizations

experimental_workflow start Start dissolve Dissolve Aldimine and NMI in Dichloromethane start->dissolve stir_rt Stir at Room Temperature (40 min) dissolve->stir_rt cool Cool to -30 °C stir_rt->cool add_hpa Add Homophthalic Anhydride cool->add_hpa stir_cold Stir at -30 °C (2.5 h) add_hpa->stir_cold warm_stir Warm to Room Temperature and Stir (48 h) stir_cold->warm_stir concentrate Concentrate in vacuo warm_stir->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the NMI-promoted reaction.

reaction_mechanism reactants Homophthalic Anhydride + Imine mannich_intermediate Mannich Intermediate reactants->mannich_intermediate acyl_nmi_intermediate Acyl-NMI Intermediate (Proposed) mannich_intermediate->acyl_nmi_intermediate Intercepted by elimination_byproduct Elimination Byproduct mannich_intermediate->elimination_byproduct Undesired Pathway (Reduced by NMI) nmi N-Methylimidazole (NMI) nmi->acyl_nmi_intermediate cyclization Ring Closure acyl_nmi_intermediate->cyclization product Tetrahydroisoquinolonic Carboxylic Acid cyclization->product

Caption: Proposed mechanism of NMI promotion.

References

Troubleshooting & Optimization

Technical Support Center: Isoquinoline-1,3(2H,4H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isoquinoline-1,3(2H,4H)-dione and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using the common route of reacting homophthalic anhydride with an isocyanate or amine.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

A1: Low yields are a common issue and can stem from several factors. Systematically investigate the following possibilities:

  • Purity of Starting Materials: Impurities in your homophthalic anhydride or isocyanate can lead to side reactions. Ensure the purity of your starting materials, and consider purification if necessary. Homophthalic anhydride can be purified by recrystallization.

  • Reaction Temperature: The reaction temperature is a critical parameter. Excessive heat can lead to decomposition of reactants or the product. Conversely, a temperature that is too low may result in an incomplete or very slow reaction.[1] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Solvent Quality: The presence of water in your solvent can be detrimental, as isocyanates readily react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. This leads to the formation of urea byproducts and consumes your isocyanate.[2] Always use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC to track the consumption of the starting materials. If the reaction has stalled, a slight increase in temperature or prolonged reaction time might be necessary.

Issue 2: Formation of Side Products

Q2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?

A2: The formation of side products is a frequent challenge. Here are some common culprits and solutions:

  • Urea Formation: As mentioned, isocyanates react with any trace moisture to form ureas. This is often a major byproduct. To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Decarboxylation: Depending on the reaction conditions, the intermediate amic acid can undergo decarboxylation, leading to byproducts. Careful control of the reaction temperature can help minimize this.

  • Self-Polymerization of Isocyanate: At elevated temperatures, isocyanates can self-polymerize. Avoid excessively high reaction temperatures and long reaction times.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my this compound product. What are the recommended methods?

A3: Purification can be challenging due to the product's polarity and solubility. Here are some effective techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[1]

  • Column Chromatography: For more difficult separations, column chromatography is recommended. A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. A common mobile phase composition is a 3:1 mixture of petroleum ether and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the reaction between homophthalic anhydride and an isocyanate?

A4: The reaction is believed to proceed through a two-step mechanism. First, the nucleophilic nitrogen of the isocyanate attacks one of the carbonyl carbons of the homophthalic anhydride, leading to the formation of a mixed anhydride intermediate. This is followed by an intramolecular cyclization and elimination of carbon dioxide to yield the final this compound product.

Q5: What are the optimal reaction conditions for synthesizing N-substituted Isoquinoline-1,3(2H,4H)-diones from homophthalic anhydride and an amine?

A5: A general procedure involves refluxing a mixture of homophthalic anhydride and the corresponding amine (1.2 equivalents) in a dry solvent like xylene (0.5 M) using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC, and upon completion, the solvent is evaporated, and the product is purified, often by recrystallization from methanol.[1]

Q6: Can I use a catalyst to improve the reaction rate?

A6: While many syntheses proceed without a catalyst, the use of a catalytic amount of a base can be crucial for achieving high yields in some cases, particularly in palladium-catalyzed syntheses of related structures.[3] For the direct reaction of homophthalic anhydride with isocyanates, the reaction is often carried out thermally without a catalyst.

Data Presentation

Table 1: Impact of Solvent on the Yield of this compound Derivatives (Qualitative)

SolventExpected OutcomeRationale
Anhydrous TolueneGood to Excellent YieldHigh boiling point allows for sufficient reaction temperature; inert nature prevents side reactions.
Anhydrous XyleneGood to Excellent YieldSimilar to toluene with a higher boiling point, suitable for less reactive starting materials.[1]
Anhydrous DioxaneGood YieldAprotic and can dissolve a wide range of reactants.[1]
Protic Solvents (e.g., Ethanol)Low Yield or No ProductReact with isocyanate starting material, leading to byproduct formation.
Solvents with Trace MoistureLow YieldWater reacts with isocyanate to form urea byproducts, reducing the yield of the desired product.[2]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted Isoquinoline-1,3(2H,4H)-diones

This protocol is adapted from a general procedure for the synthesis of related compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add homophthalic anhydride (1 equivalent) and the desired primary amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous xylene to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 6-10 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from methanol or by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.[1]

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., petroleum ether).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent is petroleum ether, with a gradual increase in the proportion of ethyl acetate (e.g., from 0% to 25%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_materials Homophthalic Anhydride + Isocyanate/Amine reaction_step Reflux in Anhydrous Solvent start_materials->reaction_step workup_step Solvent Evaporation reaction_step->workup_step Reaction Mixture purification_step Recrystallization or Column Chromatography workup_step->purification_step Crude Product final_product Pure this compound purification_step->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify Starting Materials purity_ok->purify_reagents No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp_time Optimize Temperature and Reaction Time conditions_ok->optimize_temp_time No check_solvent Check Solvent Anhydrous? conditions_ok->check_solvent Yes optimize_temp_time->check_solvent solvent_ok Solvent Dry? check_solvent->solvent_ok dry_solvent Use Anhydrous Solvent solvent_ok->dry_solvent No monitor_reaction Monitor Reaction by TLC solvent_ok->monitor_reaction Yes dry_solvent->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete increase_time_temp Increase Reaction Time/Temperature reaction_complete->increase_time_temp No final_workup Proceed to Work-up and Purification reaction_complete->final_workup Yes increase_time_temp->monitor_reaction

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Optimization of Palladium-Catalyzed C-H Carbonylation for Homophthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed C-H carbonylation synthesis of homophthalimides.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of the desired homophthalimide. What are the most common causes?

A1: Low yields in this reaction can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivation: The active Pd(II) catalyst can be reduced to inactive Pd(0) (palladium black). This is often due to an inefficient oxidant or the presence of impurities.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, carbon monoxide (CO) pressure, and base are critical and highly interdependent.

  • Substrate-Related Issues: The nature of the N-acyl protecting group on the 2-arylethylamine can significantly influence reactivity. Additionally, steric hindrance on the aromatic ring can impede the C-H activation step.

  • Formation of Side Products: The primary competing reaction, especially with primary amine precursors, is the formation of ureas.

Q2: I am observing significant formation of urea byproducts. How can I suppress this side reaction?

A2: Urea formation is a common issue when using primary amine functionalities in palladium-catalyzed carbonylations. The use of an N-acyl protecting group on the 2-arylethylamine substrate is the primary strategy to prevent this. The amide nitrogen is significantly less nucleophilic than a free amine, which disfavors the intermolecular reaction with the palladium-carbonyl intermediate that leads to ureas. If urea formation is still observed, ensure complete acylation of your starting material.

Q3: How does the choice of oxidant affect the reaction?

A3: The oxidant is crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. Inefficient re-oxidation will lead to catalyst deactivation and low yields. Common oxidants for this type of reaction include copper(II) salts, benzoquinone, and silver salts. The optimal oxidant is often substrate and condition-dependent and may require screening. For instance, in similar syntheses of benzolactams from primary benzylamines, Cu(TFA)₂ hydrate has been shown to be highly effective.[1]

Q4: What is the role of the N-acyl group on the 2-arylethylamine substrate?

A4: The N-acyl group serves two primary purposes. Firstly, it acts as a directing group, coordinating to the palladium catalyst and positioning it for the selective ortho-C-H activation of the aromatic ring. Secondly, as mentioned in Q2, it deactivates the nitrogen nucleophilicity, thereby preventing the formation of urea byproducts and favoring the desired intramolecular C-H carbonylation to form the homophthalimide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh, high-purity palladium catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
2. Inefficient Oxidant- Screen different oxidants (e.g., Cu(TFA)₂, benzoquinone, Ag₂CO₃). - Ensure the oxidant is fully dissolved or well-dispersed in the reaction mixture.
3. Suboptimal Temperature- The reaction temperature is critical. If too low, the reaction may be sluggish. If too high, catalyst decomposition can occur. Perform a temperature screen (e.g., 80°C, 100°C, 120°C).
4. Insufficient CO Pressure- Ensure the reaction vessel is properly sealed and pressurized with carbon monoxide. While atmospheric pressure can be sufficient, some systems may require higher pressures.
Formation of Urea Byproduct 1. Incomplete N-acylation of the starting material.- Verify the purity of the N-acyl-2-arylethylamine starting material. - If synthesizing the starting material, ensure the acylation reaction goes to completion and the product is thoroughly purified.
Formation of Palladium Black 1. Catalyst Decomposition- Lower the reaction temperature. - Ensure a sufficient ligand-to-palladium ratio if a ligand is used. - Check the purity of all reagents and solvents.
Poor Regioselectivity 1. Steric or Electronic Effects of Substituents on the Aryl Ring- The C-H activation is generally directed to the less sterically hindered ortho position. For substrates with multiple accessible C-H bonds, a mixture of isomers may be unavoidable. - Consider modifying the directing group to enhance selectivity.

Data Presentation

The following tables summarize the optimization of reaction conditions for a closely related reaction: the palladium-catalyzed C-H carbonylation of primary benzylamines to benzolactams. These data provide a valuable starting point for optimizing the synthesis of homophthalimides.

Table 1: Optimization of Reaction Conditions for Benzolactam Synthesis [1]

EntryPd Catalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Toluene12035
2Pd(OAc)₂ (10)Cu(TFA)₂·xH₂O (2.0)Toluene12062
3Pd(OAc)₂ (10)Cu(TFA)₂·xH₂O (2.0)DCE10090
4PdCl₂ (10)Cu(TFA)₂·xH₂O (2.0)DCE10075
5Pd(TFA)₂ (10)Cu(TFA)₂·xH₂O (2.0)DCE10088

Reaction conditions: Benzylamine derivative (0.2 mmol), Pd catalyst, oxidant, solvent (2.0 mL) under 1 atm CO for 12 h.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Carbonylation of N-Acyl-2-arylethylamines

This protocol is adapted from the synthesis of benzolactams and should be optimized for specific substrates.[1]

Materials:

  • N-acyl-2-arylethylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) trifluoroacetate hydrate (Cu(TFA)₂·xH₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Carbon monoxide (CO) gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the N-acyl-2-arylethylamine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and Cu(TFA)₂·xH₂O (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Evacuate and backfill the tube with carbon monoxide (1 atm) from a balloon three times.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homophthalimide.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add N-acyl-2-arylethylamine, Pd(OAc)₂, and Cu(TFA)₂·xH₂O to a dry Schlenk tube inert_atm 2. Evacuate and backfill with inert gas (3x) reagents->inert_atm solvent 3. Add anhydrous DCE inert_atm->solvent co_atm 4. Evacuate and backfill with CO (1 atm, 3x) solvent->co_atm reaction 5. Heat at 100°C for 12-24h co_atm->reaction workup 6. Cool, dilute with DCM, and filter through Celite reaction->workup purification 7. Concentrate and purify by column chromatography workup->purification product Homophthalimide Product purification->product

Caption: General experimental workflow for the synthesis of homophthalimides.

Proposed Catalytic Cycle

catalytic_cycle pd_ii Pd(II)Lₙ palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation substrate N-acyl-2-arylethylamine substrate->palladacycle co_insertion CO Insertion palladacycle->co_insertion acyl_pd Acyl-Pd(II) Intermediate co_insertion->acyl_pd CO reductive_elim Reductive Elimination acyl_pd->reductive_elim product Homophthalimide reductive_elim->product pd_0 Pd(0)Lₙ reductive_elim->pd_0 pd_0->pd_ii Oxidation oxidized_oxidant Reduced Oxidant (e.g., Cu(I)) pd_0->oxidized_oxidant oxidant Oxidant (e.g., Cu(II)) oxidant->pd_ii

Caption: Proposed catalytic cycle for homophthalimide synthesis.

References

Troubleshooting low reactivity of N-phenylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-phenylisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this important heterocyclic compound. The this compound scaffold is a key structural motif in many biologically active compounds.[1][2][3] This guide provides in-depth troubleshooting advice and practical protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-phenylthis compound?

A1: N-phenylthis compound is a stable, crystalline solid under standard conditions. However, to ensure long-term purity and reactivity, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential slow oxidation or hydrolysis, especially if the compound is stored for an extended period.

Q2: What are the expected spectroscopic characteristics for this compound?

A2: Characterization is crucial for confirming the identity and purity of your starting material. While specific shifts can vary slightly based on the solvent and instrument, typical data are as follows:

Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The methylene protons at the C4 position typically appear as a singlet around δ 4.0-4.5 ppm.
¹³C NMR Carbonyl carbons (C1 and C3) will show resonances in the downfield region, typically around δ 160-170 ppm. Aromatic carbons will be observed between δ 120-140 ppm, and the methylene carbon (C4) will be around δ 35-45 ppm.[4]
FTIR Look for two characteristic carbonyl (C=O) stretching bands in the region of 1650-1720 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spec (ESI-TOF) The exact mass should correspond to its molecular formula, C₁₅H₁₁NO₂. For example, the [M+H]⁺ ion would be expected around m/z 238.0863.[4]

Note: It is always best practice to acquire your own characterization data for the specific batch you are using and compare it to literature values.

Q3: What are the common synthetic routes for preparing N-phenylthis compound, and what impurities should I be aware of?

A3: This compound and its derivatives are often synthesized through radical cascade reactions or cyclization of precursors like N-acryloylbenzamides.[1][5][6] Depending on the synthetic route and purification, potential impurities could include:

  • Uncyclized Starting Materials: Incomplete reaction can leave residual precursors.

  • Solvent Residues: Inadequate drying can leave solvents like toluene, dioxane, or ethyl acetate.

  • Over-oxidation Products: The methylene group at C4 can be susceptible to oxidation, leading to the formation of an aromatic isoquinoline system.

Verifying purity by NMR or LC-MS before starting a reaction is a critical first step in troubleshooting.

Troubleshooting Guide for Low Reactivity

Low conversion or complete failure of a reaction involving N-phenylthis compound can be a significant roadblock. The following section breaks down the most common causes of low reactivity and provides systematic solutions.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most frequent issue and can stem from several factors related to reagent quality, reaction setup, or the fundamental reaction conditions.

Workflow for Troubleshooting Low Conversion

G start Low Reactivity Observed purity Step 1: Verify Starting Material Purity start->purity conditions Step 2: Evaluate Reaction Conditions purity->conditions If Pure sub_purity1 Check NMR/LC-MS for impurities or degradation. purity->sub_purity1 monitoring Step 3: Re-evaluate Reaction Monitoring conditions->monitoring If Optimal sub_cond1 Is the base strong enough? Is the solvent appropriate? Is the temperature optimal? conditions->sub_cond1 sub_mon1 Is TLC an appropriate method? Are you quenching the reaction prematurely? monitoring->sub_mon1 sub_purity2 Action: Recrystallize or re-purify via column chromatography. sub_purity1->sub_purity2 sub_cond2 Action: Screen alternative bases, solvents, or adjust temperature. sub_cond1->sub_cond2 sub_mon2 Action: Use LC-MS for monitoring. Take time points to track product formation. sub_mon1->sub_mon2

Caption: A logical workflow for diagnosing low reactivity.

Cause 1A: Insufficient Deprotonation (for reactions at the N-H or C4 position)

Expertise & Experience: The reactivity of the isoquinoline-1,3-dione core often relies on the generation of an anion. The N-H proton is weakly acidic, and the protons on the C4 methylene are activated by the two adjacent carbonyl groups. The choice of base is critical. A base that is too weak will not generate a sufficient concentration of the nucleophile, while an overly strong base might lead to decomposition or undesired side reactions.

Troubleshooting Steps:

  • Evaluate the Base: The pKa of the conjugate acid of your base should be significantly higher than the pKa of the proton you intend to remove.

  • Screen Alternatives: If you are experiencing low yields, consider screening a panel of bases with varying strengths and properties.

Base Typical Solvent Application Notes
K₂CO₃ DMF, AcetonitrileA mild, heterogeneous base suitable for simple alkylations. May require higher temperatures and longer reaction times.
DBU THF, TolueneA strong, non-nucleophilic organic base. Excellent for promoting reactions under milder conditions.
NaH THF, DMF (anhydrous)A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires strictly anhydrous and inert conditions.
LiHMDS / KHMDS THF (anhydrous)Strong, sterically hindered bases. Useful for generating specific enolates and minimizing side reactions. Requires low temperatures (e.g., -78 °C).
Cause 1B: Poor Solvent Choice

Expertise & Experience: The solvent plays a multifaceted role: it must dissolve the reactants, be stable to the reaction conditions, and can influence the reactivity of nucleophiles and electrophiles. For reactions involving ionic intermediates, polar aprotic solvents are often superior.

Troubleshooting Steps:

  • Check Solubility: Ensure your N-phenylthis compound and other reagents are fully dissolved at the reaction temperature. Poor solubility is a common cause of failed reactions.[7]

  • Consider Solvent Polarity:

    • Polar Aprotic (DMF, DMSO, Acetonitrile): These are generally good choices as they can solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive.

    • Ethereal (THF, Dioxane): Common for organometallic reactions and when using strong bases like hydrides or organolithiums.

    • Non-Polar (Toluene, Hexane): Generally used when reactants are non-polar or when water must be rigorously excluded (e.g., via a Dean-Stark apparatus).

Cause 1C: Inadequate Reaction Temperature or Time

Expertise & Experience: Many organic reactions have a significant activation energy barrier. Insufficient thermal energy can result in sluggish or stalled reactions. Conversely, excessive heat can cause decomposition of reactants, reagents, or products.[7]

Troubleshooting Steps:

  • Increase Temperature Incrementally: If the reaction is clean but slow at room temperature, try increasing the temperature in 10-20 °C increments (e.g., 40 °C, 60 °C, 80 °C), monitoring for product formation and decomposition by TLC or LC-MS at each stage.

  • Extend Reaction Time: Some reactions are simply slow. Before deeming a reaction a failure, ensure it has run for an adequate period (e.g., 12-24 hours), with careful monitoring.

Problem 2: The reaction is messy, with multiple side products and low yield of the desired product.

This issue points towards problems with reaction selectivity, reagent stability, or contamination.

Workflow for Troubleshooting Low Selectivity

G start Multiple Side Products Observed atmosphere Step 1: Check Reaction Atmosphere start->atmosphere reagent_purity Step 2: Re-verify All Reagent Purity/Stoichiometry atmosphere->reagent_purity If Inert sub_atm1 Are reagents sensitive to air or moisture? atmosphere->sub_atm1 temp_control Step 3: Refine Temperature & Addition Protocol reagent_purity->temp_control If Pure sub_reagent1 Are reagents degrading? Is stoichiometry accurate? reagent_purity->sub_reagent1 sub_temp1 Is the reaction exothermic? Are you adding reagents too quickly? temp_control->sub_temp1 sub_atm2 Action: Use anhydrous solvents. Run under N₂ or Ar. Degas solvents if necessary. sub_atm1->sub_atm2 sub_reagent2 Action: Use freshly opened/purified reagents. Re-calculate and carefully weigh all components. sub_reagent1->sub_reagent2 sub_temp2 Action: Cool the reaction (e.g., 0 °C). Add reagents dropwise via syringe pump. sub_temp1->sub_temp2

Caption: A systematic approach to improving reaction selectivity.

Cause 2A: Air or Moisture Contamination

Expertise & Experience: Many strong bases (e.g., NaH, LiHMDS) and organometallic reagents react violently with water and oxygen. Even for less sensitive reactions, moisture can hydrolyze reagents or quench catalytic cycles, leading to side products and low yields.

Trustworthiness: Implementing rigorous anhydrous and inert techniques is a self-validating system. If a reaction works under these conditions but fails on the open bench, you have definitively identified the cause.

Protocol: Solvent Degassing and Drying

  • Drying: Use a solvent purification system (e.g., passing through activated alumina columns) or distill the solvent over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DMF).

  • Degassing (Freeze-Pump-Thaw): a. Place the dry solvent in a robust flask with a sidearm and stopcock. b. Freeze the solvent using liquid nitrogen. c. Evacuate the flask under high vacuum for 10-15 minutes. d. Close the stopcock and thaw the solvent. You will see bubbles of dissolved gas escape. e. Repeat this cycle at least three times. f. Backfill the flask with an inert gas like argon or nitrogen.

Cause 2B: Incorrect Stoichiometry or Reagent Degradation

Expertise & Experience: An incorrect ratio of reactants can lead to a host of problems, including unreacted starting material or side reactions from excess reagents. Reagents, especially reactive ones, can degrade upon storage.

Troubleshooting Steps:

  • Verify Calculations: Double-check all molecular weights and calculations for molar equivalents.

  • Use Fresh Reagents: If possible, use reagents from freshly opened bottles. For highly reactive species like organolithiums, titration is necessary to determine the active concentration.

  • Controlled Addition: For highly exothermic or fast reactions, adding one reagent slowly to the other (e.g., via a syringe pump) can prevent temperature spikes and improve selectivity.[7]

References

Technical Support Center: Optimizing Photochemical O-H Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photochemical O-H insertion reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for maximal yield, selectivity, and reproducibility.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific problems you might encounter during your photochemical O-H insertion experiments. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most common frustrations in synthetic chemistry. In photochemical O-H insertions, several factors can be at play. Let's break down the potential culprits and their solutions.

Underlying Causes & Solutions:

  • Inefficient Photon Absorption: For a photochemical reaction to occur, the reactant, typically a diazo compound, must absorb light energy.[1][2][3] If the wavelength of your light source does not sufficiently overlap with the absorption spectrum of your starting material, the reaction will not be initiated efficiently.

    • Solution: Verify the absorption spectrum of your diazo compound. Most aryldiazoacetates have an absorption in the visible light region (400-500 nm).[4] Ensure your LED or lamp emits at an appropriate wavelength. For catalyst-free reactions, blue LEDs (around 455 nm) are often effective.[5][6]

  • Low Quantum Yield: The quantum yield (Φ) is the efficiency of a photochemical process, representing the number of reactant molecules consumed per photon absorbed.[2][7] A low quantum yield means that even with sufficient light absorption, the desired reaction is not proceeding efficiently. This can be due to competing non-productive decay pathways of the excited state, such as heat dissipation or fluorescence.[2][8][9]

    • Solution: While altering the intrinsic quantum yield of a molecule is difficult, you can optimize other parameters to favor the productive reaction pathway. This includes adjusting the solvent, temperature, and concentration (see below).

  • Catalyst Deactivation or Inefficiency: In metal-catalyzed reactions (e.g., with dirhodium or copper complexes), the catalyst's health is paramount.[10][11] Lewis basic impurities in your reagents or solvent can coordinate to the metal center and inhibit catalysis.[11]

    • Solution:

      • Purify Reagents: Ensure your alcohol, diazo compound, and solvent are free from impurities. Alcohols, in particular, should be anhydrous as water can compete with the desired O-H insertion.[5][12]

      • Catalyst Choice: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective for diazo decomposition and subsequent insertion reactions.[10][11] The ligands on the dirhodium core significantly influence reactivity and selectivity.[10][13] For enantioselective reactions, chiral copper or rhodium catalysts are employed.[12][14][15]

      • Catalyst Loading: While higher catalyst loading might seem like a straightforward solution, it can sometimes lead to side reactions. Optimize the catalyst loading systematically, starting from the literature-recommended values.

  • Sub-optimal Reaction Concentration: The concentration of your reactants can influence the reaction rate and the prevalence of side reactions.

    • Solution: Perform a concentration screen. Highly diluted conditions might slow down the reaction, while overly concentrated solutions could lead to bimolecular decomposition or other undesired pathways.

  • Presence of Oxygen: Some photochemical reactions are sensitive to oxygen, which can act as a quencher for excited states or participate in side reactions.

    • Solution: Degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before and during irradiation.

Q2: I am observing significant side products. How can I improve the chemoselectivity of my O-H insertion?

The formation of a metal carbene intermediate in catalyzed reactions opens up several competing reaction pathways. Understanding these can help you steer the reaction towards the desired O-H insertion product.

Common Side Reactions and Mitigation Strategies:

  • C-H Insertion: Metal carbenes are also capable of inserting into C-H bonds, which can be a significant competing pathway, especially with substrates possessing activated C-H bonds.[10][13]

    • Mitigation: The choice of catalyst is crucial for controlling chemoselectivity. Some dirhodium catalysts with specific ligand architectures show a high preference for O-H insertion over C-H insertion.[16] In some cases, running the reaction at lower temperatures can favor the desired O-H insertion.[17]

  • [10][18]-Sigmatropic Rearrangement: When using allylic alcohols, a competitive[10][18]-sigmatropic rearrangement of the initially formed oxonium ylide can occur.[19]

    • Mitigation: This is often influenced by the catalyst and the electronic properties of the diazo compound. Screening different rhodium catalysts with varying steric and electronic properties can help minimize this side reaction.

  • Cyclopropanation: If your alcohol substrate contains a double bond, cyclopropanation can be a competing reaction.[13]

    • Mitigation: Interestingly, in some reported cases of reactions with allylic alcohols, O-H insertion is favored, and no cyclopropanation is observed.[12] However, if cyclopropanation is a major issue, modifying the catalyst or the substrate may be necessary.

  • Dimerization of the Diazo Compound: This can occur at high concentrations or with highly reactive carbenes.

    • Mitigation: A slow addition of the diazo compound to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring dimerization.

Q3: My enantioselective O-H insertion is giving poor enantiomeric excess (ee). What factors influence stereoselectivity?

Achieving high enantioselectivity requires careful control over the chiral environment around the reactive intermediate.

Factors Influencing Enantioselectivity:

  • Catalyst Structure: The chiral ligand on the metal catalyst is the primary determinant of enantioselectivity.[13] For rhodium-catalyzed reactions, a variety of chiral carboxylate and carboxamidate ligands have been developed.[10][17] Copper catalysts with chiral ligands like bisazaferrocene have also proven effective.[12][15]

    • Solution: Screen a panel of chiral catalysts. The optimal catalyst is often substrate-dependent. The steric and electronic properties of the ligand create a chiral pocket that directs the approach of the alcohol to the metal carbene.

  • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state, thereby affecting enantioselectivity.[20][21][22]

    • Solution: Screen a range of solvents with varying polarities. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points.[12]

  • Temperature: Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solution: Conduct the reaction at 0 °C or lower, provided the reaction rate remains acceptable.

  • Additives: In some cases, additives can have a profound effect on enantioselectivity. For instance, the addition of water was found to be crucial for high ee in a copper-catalyzed O-H insertion.[12] Co-catalyst systems, such as a rhodium(II) complex with a chiral phosphoric acid, have also been developed.[23]

    • Solution: If literature precedents exist, carefully follow the protocols regarding additives. If not, a systematic screen of additives could be beneficial, although this can be time-consuming.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the practical and theoretical aspects of photochemical O-H insertion reactions.

Q1: What is the general mechanism for a metal-catalyzed photochemical O-H insertion?

The generally accepted mechanism for a dirhodium(II)-catalyzed O-H insertion involves several key steps:

  • Carbene Formation: The diazo compound reacts with the dirhodium(II) catalyst to release dinitrogen (N₂) and form a highly reactive rhodium-carbene intermediate.

  • Oxonium Ylide Formation: The alcohol substrate acts as a nucleophile and attacks the electrophilic carbene carbon, forming a metal-associated oxonium ylide.

  • Proton Transfer: This is a critical step where selectivity is often determined. The proton on the oxygen of the oxonium ylide is transferred to the carbanionic carbon. This can occur through different pathways, such as a direct[10][19]-proton shift or via an enol intermediate followed by a[18][19]-proton shift.[19] The presence of additional alcohol molecules can facilitate this proton transfer.[19]

  • Product Release: The final O-H insertion product is released from the metal center, regenerating the catalyst for the next cycle.

Below is a simplified diagram illustrating this catalytic cycle.

O_H_Insertion_Mechanism cluster_cycle Catalytic Cycle Rh_cat Rh₂(L)₄ Catalyst Rh_carbene Rh(II)-Carbene Intermediate Rh_cat->Rh_carbene + R₂CN₂ - N₂ N2 N₂ Oxonium_ylide Metal-Associated Oxonium Ylide Rh_carbene->Oxonium_ylide + R'OH Product_complex Product-Catalyst Complex Oxonium_ylide->Product_complex Proton Transfer Product_complex->Rh_cat - Product Product O-H Insertion Product (R'O-CHR₂) Diazo Diazo Compound (R₂CN₂) Alcohol Alcohol (R'OH)

Caption: Simplified mechanism for Rh(II)-catalyzed O-H insertion.

Q2: Can O-H insertion reactions be performed without a metal catalyst?

Yes, catalyst- and additive-free, visible-light-induced O-H insertion reactions of diazo compounds have been successfully developed.[6] In these cases, the diazo compound is directly excited by visible light (e.g., blue LEDs), leading to the formation of a free carbene intermediate after the extrusion of nitrogen gas.[4][5] This free carbene can then react with an alcohol to give the O-H insertion product. This approach is environmentally friendly and avoids potential metal contamination of the product.[6]

Q3: How do I set up a typical photochemical reaction in the lab?

A standard photochemical reactor setup is crucial for reproducibility.[24]

Step-by-Step General Protocol:

  • Reaction Vessel: Choose a vessel made of a material that is transparent to the desired wavelength of light (e.g., Pyrex or quartz). Standard vials or round-bottom flasks are common.

  • Reagent Preparation: In the reaction vessel, dissolve the alcohol substrate and the catalyst (if applicable) in the chosen anhydrous solvent.

  • Degassing: Seal the vessel with a septum and degas the solution by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.

  • Diazo Addition: If performing a slow addition, prepare a solution of the diazo compound in the same anhydrous solvent in a gas-tight syringe for use with a syringe pump.

  • Light Source: Position the reaction vessel at a fixed, reproducible distance from the light source. Commercially available photoreactors often have designated slots for vials to ensure consistent irradiation.[24]

  • Cooling: Photochemical reactions can generate heat. It is essential to maintain a constant temperature. This can be achieved by using a cooling fan or a water bath.[24]

  • Initiation: Turn on the light source and begin the slow addition of the diazo compound if required.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reactive species and proceed with a standard aqueous work-up and purification by column chromatography.

Photochemical_Setup_Workflow start Start prep Prepare Reagents in Reaction Vessel start->prep degas Degas with Inert Gas prep->degas setup Position Vessel in Photoreactor with Cooling degas->setup irradiate Turn on Light Source & Start Diazo Addition setup->irradiate monitor Monitor Reaction (TLC, GC, LC-MS) irradiate->monitor monitor->irradiate Incomplete workup Quench, Work-up, & Purify monitor->workup Reaction Complete end End workup->end

Caption: General workflow for a photochemical experiment.

Q4: What is the typical substrate scope for photochemical O-H insertion reactions?

The substrate scope for these reactions is quite broad, making it a versatile method for forming C-O bonds.

  • Alcohols: A wide range of alcohols can be used, including primary, secondary, and tertiary aliphatic alcohols.[25][26] Sterically hindered alcohols may react more slowly. Phenols are also suitable substrates, although care must be taken to avoid competitive C-H functionalization of the aromatic ring.[16]

  • Diazo Compounds: The most common diazo compounds are α-diazoesters. Aryldiazoacetates are particularly well-suited for visible-light-mediated reactions.[4] The electronic nature of the aryl group can be varied, with both electron-donating and electron-withdrawing groups being tolerated.[12] α-Alkyl-α-diazoacetates can also be used, but they may be prone to side reactions like 1,2-hydride shifts.[12]

Data Summary Table: Representative Substrate Compatibility

Substrate ClassCompatibilityKey Considerations
Alcohols
Primary AlcoholsExcellentGenerally high yields and enantioselectivity in asymmetric variants.[12]
Secondary AlcoholsGoodMay exhibit lower reactivity and selectivity compared to primary alcohols.
Tertiary AlcoholsModerateSteric hindrance can significantly slow down the reaction.
PhenolsGoodCompetitive aromatic C-H functionalization can be an issue.[16]
WaterModerateCan be used as a substrate to form α-hydroxy esters, but often with lower yields and selectivity.[12]
Diazo Compounds
α-Aryl-α-diazoestersExcellentBroadly compatible with various substituents on the aryl ring.[12]
α-Alkyl-α-diazoestersModerateProne to 1,2-hydride shifts, leading to α,β-unsaturated esters.[12]
α-Diazo-ketones/amidesModerateGenerally furnish lower enantioselectivity in asymmetric reactions.[12]

References

Technical Support Center: Stability of 4-Diazoisoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability of 4-diazoisoquinoline-1,3(2H,4H)-diones. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, storage, and reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that make 4-diazoisoquinoline-1,3(2H,4H)-diones unstable?

A1: The instability of 4-diazoisoquinoline-1,3(2H,4H)-diones, like other diazo compounds, is primarily due to the high propensity of the diazo group to extrude dinitrogen gas (N₂), a thermodynamically very stable molecule.[1] This decomposition can be initiated by several factors:

  • Thermal Stress: Elevated temperatures provide the activation energy needed for N₂ elimination. Decomposition reactions are kinetic, meaning they can occur at lower temperatures than a measured onset, albeit at an exponentially slower rate.[2]

  • Photochemical Energy: The diazo group can absorb light, particularly in the UV-visible range, leading to the formation of a highly reactive carbene intermediate and the loss of N₂.[3][4] This property is often exploited for specific chemical reactions but can be a source of instability if unintended.[3][4]

  • Acidic Conditions: The presence of acids can lead to protonation of the α-carbon, forming an unstable diazonium species that rapidly decomposes.[3] Even weak acids can catalyze this degradation.

  • Mechanical Shock: While generally more stable than simple diazoalkanes, some diazo compounds can be sensitive to impact or friction, although this is less common for α-diazo-β-dicarbonyl systems.[2]

Q2: How does the structure of 4-diazoisoquinoline-1,3(2H,4H)-dione contribute to its stability compared to other diazo compounds?

A2: The structure of 4-diazothis compound contains features that confer a degree of stability. The diazo group is positioned between two carbonyl groups (an α-diazo-β-diketone system). This allows for the delocalization of the negative charge on the carbon atom adjacent to the diazo group through resonance with both carbonyls.[1] This electronic delocalization significantly stabilizes the molecule compared to diazoalkanes which lack such electron-withdrawing groups.[1] Generally, α-diazo-β-diketones and α-diazo-β-diesters are among the most stable classes of diazo compounds.

Q3: Are N-substituted derivatives of 4-diazothis compound more or less stable?

A3: The substituent on the nitrogen atom can influence stability. For instance, in photochemical reactions, it has been observed that the N-phenyl derivative (4-diazo-2-phenylthis compound) exhibits lower stability under the reaction conditions compared to N-alkyl derivatives.[3][4] This suggests that electron-withdrawing or aromatic substituents on the nitrogen may decrease the overall stability of the compound.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Preventative Measures
Color change of the solid compound (e.g., yellow to brown) or solution during storage. Decomposition of the diazo compound.Immediate Action: If the decomposition is minor, the compound may be repurified by flash chromatography. Prevention: Store the compound in a freezer (-20°C or lower), in a sealed vial wrapped in aluminum foil to protect from light, and under an inert atmosphere (e.g., argon or nitrogen).[3]
Gas evolution (bubbling) observed from a solution at room temperature without any added reagents. Thermal or light-induced decomposition leading to the release of N₂ gas.Immediate Action: Ensure the vessel is not sealed to avoid pressure buildup. Cool the solution immediately in an ice bath. Prevention: Perform all manipulations at low temperatures (e.g., 0°C) and protect the reaction vessel from ambient light by wrapping it in foil. Use freshly prepared solutions.
Low yield or formation of complex mixtures in subsequent reactions (e.g., O-H insertion, cyclopropanation). 1. Degradation of the starting diazo compound before or during the reaction. 2. Competing decomposition pathways (e.g., Wolff rearrangement).Troubleshooting: 1. Confirm the purity of the diazo compound by ¹H NMR before use. 2. Use the diazo compound immediately after purification. 3. Run reactions at the lowest effective temperature. For photochemical reactions, use a cooling system and limit the irradiation time to the minimum required.[3] 4. Ensure all reagents and solvents are free from acidic impurities.
Reaction fails to initiate, or proceeds very slowly. The compound may be more stable than anticipated, requiring more energy for activation.For photochemical reactions, consider using a light source with a wavelength closer to the compound's absorption maximum (λ_max). For example, some analogous compounds with different core structures require violet light instead of blue light for efficient activation.[4] For thermal reactions, a higher temperature or a more active catalyst may be necessary, but this must be balanced against the risk of decomposition.

Data Presentation: Thermal Stability of Diazo Compounds

Disclaimer: This data is for illustrative purposes only and represents compounds with varying electronic and steric properties. The actual stability of 4-diazothis compound derivatives may differ.

CompoundStructureOnset Temperature (T_onset, °C) [a]Enthalpy of Decomposition (ΔH_D, kJ/mol) [b]
Ethyl Diazoacetate126-110
Methyl Phenyl-diazoacetate108-112
Dimethyl Diazomalonate134-132
2-Diazo-1,3-diphenyl-1,3-propanedione130-143

Notes:

  • [a] Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins. A higher T_onset indicates greater thermal stability.[2]

  • [b] Enthalpy of Decomposition (ΔH_D): The total heat released during decomposition. A more negative value indicates a more energetic decomposition.[2]

Experimental Protocols

Protocol 1: Representative Synthesis of N-Substituted 4-Diazothis compound

This protocol describes a typical diazo transfer reaction, a common method for synthesizing α-diazo carbonyl compounds. The procedure starts with the corresponding N-substituted this compound (also known as N-substituted homophthalimide).

Materials:

  • N-substituted this compound (1.0 equiv)

  • Acetonitrile (anhydrous)

  • Triethylamine (TEA) or DBU (1.5 - 2.0 equiv)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA) or other suitable sulfonyl azide (1.1 equiv)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel

Procedure:

  • Preparation: In a round-bottom flask protected from light, dissolve the N-substituted this compound in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice-water bath under an inert atmosphere (e.g., argon).

  • Base Addition: Add triethylamine or DBU dropwise to the stirred solution.

  • Diazo Transfer: In a separate flask, dissolve the sulfonyl azide reagent (e.g., p-ABSA) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure at low temperature (<30°C). Purify the crude product immediately by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Storage: The resulting yellow solid should be stored in a freezer (-20°C), protected from light.

Visualizations

Diagram 1: Factors Influencing the Stability of 4-Diazoisoquinoline-1,3(2H,4H)-diones

G cluster_0 Stabilizing Factors cluster_1 Destabilizing Factors / Decomposition Triggers A 4-Diazoisoquinoline- 1,3(2H,4H)-dione H Decomposition Products (Carbene Intermediate + N₂ Gas) A->H Decomposition B Resonance Delocalization (α-diazo-β-diketone) B->A C Electron-Withdrawing Groups C->A D Heat (Thermal Energy) D->A E Light (Photochemical Energy) E->A F Acids (Protonation) F->A G Mechanical Shock G->A

Caption: Key factors that promote stability (green) and trigger decomposition (red) of the target compound.

Diagram 2: General Experimental Workflow for Synthesis and Use

G Start Start: N-Substituted This compound Step1 Step 1: Diazo Transfer Reaction (e.g., p-ABSA, Base, MeCN, 0°C) Start->Step1 Step2 Step 2: Aqueous Workup & Extraction Step1->Step2 Step3 Step 3: Purification (Flash Chromatography, <30°C) Step2->Step3 Product Product: 4-Diazoisoquinoline- 1,3(2H,4H)-dione Step3->Product Storage Storage (-20°C, Dark, Inert Atm.) Product->Storage Reaction Step 4: Subsequent Reaction (e.g., Photochemical O-H Insertion) Product->Reaction End Final Product Reaction->End

Caption: A typical workflow from synthesis to application of 4-diazoisoquinoline-1,3(2H,4H)-diones.

References

Overcoming poor solubility of Isoquinoline-1,3(2H,4H)-dione in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoquinoline-1,3(2H,4H)-dione and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound's solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a critical parameter?

A1: this compound, also known as homophthalimide, is a heterocyclic scaffold of significant interest in pharmaceutical research.[1][2] Its derivatives have been investigated for a wide range of biological activities, including as potential hypnotic agents and as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), which is crucial in cell cycle regulation and a target for cancer therapy.[1][3][4] Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation options, and performance in biological assays.[5][6] Poor solubility can hinder accurate screening, lead to unreliable experimental results, and pose significant challenges for drug development.

Q2: In which common organic solvents does this compound typically show poor solubility?

A2: Due to its polar nature, containing two carbonyl groups and an N-H bond capable of hydrogen bonding, this compound generally exhibits poor solubility in non-polar organic solvents. Its solubility is expected to be limited in solvents like hexane, toluene, and diethyl ether. It shows better solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol, although saturation limits can still be an issue depending on the desired concentration.

Q3: What are the primary factors that influence the solubility of this compound?

A3: Several factors affect the solubility of organic compounds like this compound:

  • Polarity: The principle of "like dissolves like" is paramount. The polarity of the solute must match the polarity of the solvent for significant dissolution to occur.[7]

  • Molecular Size and Weight: Larger molecules with higher molecular weights are generally more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[8][9]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[9] However, this effect varies between different solute-solvent systems.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility. Amorphous forms are typically more soluble than stable crystalline forms.[6]

  • Presence of Substituents: The nature and position of substituents on the isoquinoline ring can dramatically alter its physical properties, including solubility.[1][10]

Q4: What are the general strategies for improving the solubility of poorly soluble compounds?

A4: A variety of techniques can be employed to enhance the solubility of compounds like this compound. These can be broadly categorized as physical and chemical methods.[8]

  • Physical Methods:

    • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[8][11]

    • Co-solvency: Using a mixture of solvents (a "cosolvent" system) can significantly increase solubility compared to a single solvent.[9]

    • Temperature Adjustment: Carefully increasing the temperature of the solvent can help dissolve more solute.

    • Solid Dispersion: Dispersing the compound in an inert hydrophilic carrier can enhance solubility.[7]

  • Chemical Methods:

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can convert the molecule into a more soluble salt form. The isoquinoline scaffold is a weak base and can be protonated in acidic solutions to form more soluble salts.[12]

    • Chemical Modification: Introducing polar functional groups or side chains to the core structure can improve solubility.[13]

Troubleshooting Guide for Solubility Issues

Problem: My this compound derivative precipitates out of solution when I add a non-polar solvent for a reaction or workup.

  • Cause: This is a classic case of anti-solvent precipitation. The addition of a non-polar solvent (anti-solvent) drastically reduces the polarity of the solvent mixture, causing the polar compound to crash out of the solution.

  • Solution:

    • Choose a Miscible System: If a second solvent is required, opt for one with a polarity closer to your primary solvent.

    • Modify the Workup: Instead of adding the anti-solvent directly, consider alternative workup procedures like extraction with a more suitable solvent system or using solid-phase extraction.

    • Use a Cosolvent System: Proactively use a cosolvent system that can maintain the solubility of your compound even with minor changes in composition.

Problem: I cannot achieve the desired concentration for my stock solution in DMSO.

  • Cause: While DMSO is a powerful solvent, it has its limits. The compound's intrinsic solubility might be lower than your target concentration. Impurities or residual water in the DMSO can also negatively affect its solvating power.

  • Solution:

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C) while stirring. Do not overheat, as this can cause degradation.

    • Sonication: Use a sonicator bath to provide energy that can help break up the crystal lattice and promote dissolution.

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

    • Re-evaluate Concentration: Determine the actual maximum solubility (see Protocol 2). If your target concentration is not achievable, you may need to adjust your experimental design or consider a different solvent system.

Problem: The compound dissolves initially but then crashes out over time or upon cooling.

  • Cause: You may have created a supersaturated solution, which is inherently unstable. This often happens when a solution is heated to dissolve a compound and then cooled. The solubility at the lower temperature is insufficient to keep the compound dissolved.[14]

  • Solution:

    • Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature at which the compound is soluble.

    • Determine Equilibrium Solubility: Use the shake-flask method (Protocol 2) to find the true thermodynamic solubility at your working temperature. Work at or below this concentration.

    • Use a Cosolvent: Adding a cosolvent can increase the equilibrium solubility at lower temperatures, preventing precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

Solvent ClassSolvent NamePolarity IndexPredicted Solubility
Non-PolarHexane0.1Practically Insoluble
Non-PolarToluene2.4Very Slightly Soluble
Bipolar AproticDichloromethane (DCM)3.1Slightly Soluble
Bipolar AproticTetrahydrofuran (THF)4.0Sparingly Soluble
Bipolar AproticAcetone5.1Soluble
Polar ProticEthanol5.2Soluble
Bipolar AproticDimethyl Sulfoxide (DMSO)7.2Freely Soluble

Note: Solubility terms are based on approximate definitions (e.g., Freely Soluble: 1-10 parts of solvent for 1 part of solute; Soluble: 10-30 parts; etc.).[5] Actual solubility can vary based on the specific derivative and experimental conditions.

Table 2: Illustrative Example of Solubility Enhancement with a Cosolvent System

This table demonstrates how adding a polar aprotic cosolvent (DMSO) to a less polar primary solvent (THF) can increase the solubility of a model this compound derivative.

Primary SolventCosolvent (% v/v)Approximate Solubility (mg/mL)
THF0% (Pure THF)2.5
THF5% DMSO8.0
THF10% DMSO22.5
THF20% DMSO>50.0

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick estimate of solubility in various solvents.

  • Preparation: Aliquot approximately 1-2 mg of your compound into separate small, clear vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a chosen solvent to the first vial.

  • Observation: Vigorously vortex or shake the vial for 1-2 minutes.

  • Assessment: Visually inspect the vial against a dark background. If the solid has completely dissolved, the compound is considered soluble at that concentration (~10-20 mg/mL).

  • Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent and repeat the process. Continue until the solid dissolves or you reach a volume of 1 mL.

  • Categorization: Classify the solubility based on the approximate volume of solvent required.[5]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard for determining thermodynamic equilibrium solubility.[14]

  • Add Excess Solid: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed, screw-cap vial. "Excess" means enough solid remains undissolved to be clearly visible.

  • Equilibration: Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for the undissolved solid to settle. Separate the saturated supernatant from the excess solid using a centrifuge and carefully collecting the liquid, or by filtering through a syringe filter (e.g., 0.22 µm PTFE). Caution: Ensure the filter material does not adsorb your compound.[6]

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the result against a standard calibration curve.

Protocol 3: Solubility Enhancement using a Cosolvent System

This protocol helps identify an effective cosolvent mixture.

  • Select Solvents: Choose a primary solvent in which the compound has some, but limited, solubility. Select a miscible cosolvent in which the compound is highly soluble (e.g., DMSO, NMP, or PEG 400).

  • Prepare Mixtures: Create a series of solvent mixtures with varying percentages of the cosolvent (e.g., 2%, 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: For each solvent mixture, determine the compound's solubility using the Shake-Flask Method described in Protocol 2.

  • Plot Data: Plot the measured solubility as a function of the cosolvent percentage.

  • Select Optimal System: Choose the mixture that provides the desired solubility while minimizing the amount of cosolvent, which might interfere with subsequent biological assays or reactions.

Visualizations

TroubleshootingWorkflow start Poor Solubility Observed check_solvent Is the solvent polarity appropriate? start->check_solvent check_temp Is the solution at room temperature? check_solvent->check_temp Yes sol_polar Select a more polar solvent (e.g., Acetone, Ethanol, DMSO) check_solvent->sol_polar No check_purity Is the compound pure and anhydrous? check_temp->check_purity No (Already Heated) sol_heat Gently heat the solution (e.g., 30-50°C) check_temp->sol_heat Yes sol_cosolvent Use a cosolvent system (e.g., THF/DMSO) check_purity->sol_cosolvent Yes sol_purify Purify compound / Use anhydrous solvent check_purity->sol_purify No sol_nonpolar Select a less polar solvent (Should not be an issue for this compound) sol_sonicate Use sonication to aid dissolution sol_heat->sol_sonicate sol_sonicate->sol_cosolvent

Caption: Troubleshooting workflow for addressing poor solubility.

ExperimentalWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to a known volume of solvent equil1 Agitate at constant temperature (24-48 hours) prep1->equil1 sep1 Centrifuge or filter to separate saturated supernatant from excess solid equil1->sep1 quant1 Accurately dilute supernatant sep1->quant1 quant2 Analyze concentration via HPLC or LC-MS quant1->quant2

Caption: Workflow for the Shake-Flask solubility determination method.

SignalingPathway CDK4 CDK4 ActiveComplex Active CDK4/Cyclin D1 Complex CDK4->ActiveComplex CyclinD1 Cyclin D1 CyclinD1->ActiveComplex Rb Rb Protein (Active) ActiveComplex->Rb Phosphorylates pRb p-Rb (Inactive) Inhibitor This compound Derivative Inhibitor->ActiveComplex E2F E2F Rb->E2F Sequesters pRb->E2F Releases Progression Cell Cycle Progression (G1 to S Phase) E2F->Progression

Caption: Inhibition of the CDK4/Rb pathway by an isoquinoline derivative.

References

Technical Support Center: Purification of Crude Isoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Isoquinoline-1,3(2H,4H)-dione.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound and offers potential solutions.

Issue 1: Low Purity After a Single Purification Step

  • Question: My initial purification of crude this compound by a single method (e.g., recrystallization or column chromatography) still shows significant impurities. What should I do?

  • Answer: A multi-step purification approach is often necessary to achieve high purity. The crude product may first be subjected to a primary purification technique like precipitation or recrystallization to remove bulk impurities. This can be followed by a more refined technique such as column chromatography for final polishing. Monitoring the purity at each stage using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: I am having trouble separating my desired this compound from impurities during column chromatography, as they are eluting together. How can I improve the separation?

  • Answer: Optimizing the mobile phase is key to achieving good separation. If co-elution occurs, the polarity of the solvent system needs adjustment.

    • For Non-polar Impurities: If the impurity is less polar than your product, it will elute first. To improve separation, you can start with a less polar solvent system and gradually increase the polarity (gradient elution).

    • For Polar Impurities: If the impurity is more polar, it will elute after your product. You can try a more polar solvent system to ensure the impurity remains on the column longer.

    • Solvent System Selection: A common solvent system for the purification of this compound derivatives is a mixture of petroleum ether and ethyl acetate.[1] Experimenting with different ratios of these solvents, or substituting with other solvents like dichloromethane and methanol, can significantly improve separation. It is advisable to first test different solvent systems using TLC to find the optimal conditions before running the column.

Issue 3: Product Decomposition on Silica Gel

  • Question: I suspect my this compound is decomposing on the silica gel column during chromatography. What can I do to prevent this?

  • Answer: Some compounds are sensitive to the acidic nature of standard silica gel.

    • Deactivated Silica: You can use silica gel that has been deactivated with a base, such as triethylamine or sodium bicarbonate. This is particularly useful if your compound is base-sensitive.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or C18 reversed-phase silica, which may be less harsh on your compound.

    • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent conditions.

Issue 4: Presence of Isomeric Impurities

  • Question: My final product is contaminated with an isomer that is difficult to remove. How can I address this?

  • Answer: Isomeric impurities can be challenging to separate due to their similar physical properties.

    • High-Resolution Chromatography: Techniques like preparative HPLC may be necessary to separate closely related isomers.

    • Reaction Optimization: The best approach is often to revisit the synthesis step to minimize the formation of the undesired isomer. This could involve screening different catalysts, solvents, or reaction temperatures to improve the regioselectivity of the reaction.[2]

    • Structural Analysis: Utilize 2D NMR techniques (e.g., COSY, HMBC) to confirm the structures of both the desired product and the isomeric impurity, which can provide clues for optimizing the synthesis or purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most frequently employed purification methods for this compound and its derivatives are column chromatography on silica gel and recrystallization.[1] Often, a combination of these techniques is used to achieve high purity.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and identifying impurities.[2]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and the fractions from column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR are powerful for structural elucidation and identifying minor impurities.[2]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and any impurities, aiding in their identification.[2]

Q3: What are some potential sources of impurities in the synthesis of this compound?

A3: Impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • Side Reactions: Formation of by-products such as isomers or products from incomplete cyclization.[2]

  • Degradation: The product may degrade upon exposure to air, light, or heat.[2]

  • Catalyst Residues: Trace metals from catalysts used in the synthesis (e.g., Palladium, Copper).[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Derivative of this compound

This protocol is a general guideline based on a reported purification of a derivative.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase (e.g., petroleum ether).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the mobile phase. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v).[1]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example of Purification Data for an this compound Derivative

Purification StepProduct FormYieldPurity (by HPLC)Melting Point (°C)
Crude ProductBrown Solid-~75%220-225
After Column ChromatographyWhite Solid46%>98%228.7-230.5[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup 1. Quench & Extract Evaporation Solvent Evaporation Workup->Evaporation 2. Concentrate Chromatography Column Chromatography Evaporation->Chromatography 3. Separate Recrystallization Recrystallization (Optional) Chromatography->Recrystallization 4. Polish (if needed) Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problems Identify the Problem cluster_solutions Potential Solutions Start Purification Outcome Unsatisfactory? LowPurity Low Purity Start->LowPurity CoElution Co-elution of Impurities Start->CoElution Decomposition Product Decomposition Start->Decomposition Isomers Isomeric Impurity Start->Isomers MultiStep Multi-step Purification LowPurity->MultiStep OptimizeSolvent Optimize Mobile Phase CoElution->OptimizeSolvent ChangeStationaryPhase Change Stationary Phase Decomposition->ChangeStationaryPhase OptimizeReaction Optimize Synthesis Isomers->OptimizeReaction PrepHPLC Preparative HPLC Isomers->PrepHPLC

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of N-Substituted Homophthalimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted homophthalimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve issues during the synthesis of N-substituted homophthalimides.

Route 1: Direct Condensation of Homophthalic Anhydride with Primary Amines

This is a common and straightforward method for preparing N-substituted homophthalimides. The reaction typically proceeds in two steps: initial ring-opening of the anhydride by the amine to form a homophthalamic acid intermediate, followed by cyclization to the imide, usually promoted by heat.

Q1: My reaction to form the N-substituted homophthalimide from homophthalic anhydride and a primary amine is giving a low yield. What are the possible reasons?

A1: Low yields in this reaction are often due to incomplete cyclization of the intermediate homophthalamic acid or the occurrence of side reactions. Here are the primary factors to investigate:

  • Incomplete Cyclization: The conversion of the homophthalamic acid intermediate to the final imide requires the removal of a molecule of water. If the reaction temperature is too low or the reaction time is too short, you may isolate the intermediate acid instead of the desired product.

  • Thermal Decomposition: While heat is required for cyclization, excessive temperatures or prolonged heating can lead to decomposition of the starting materials, intermediate, or the final product, especially if they contain sensitive functional groups.

  • Side Reactions: At elevated temperatures, decarboxylation of homophthalic anhydride or the intermediate can occur, leading to byproducts.

Troubleshooting Steps:

  • Verify the Identity of Your Product: Use analytical techniques like NMR or LC-MS to confirm if the major product is the desired homophthalimide or the homophthalamic acid intermediate.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. A typical range for the cyclization step is 120-180 °C.

    • Reaction Time: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal duration.

    • Solvent: A high-boiling aprotic solvent like toluene, xylene, or dimethylformamide (DMF) is often used to facilitate water removal.

  • Use a Dehydrating Agent: Consider adding a dehydrating agent like acetic anhydride to promote cyclization at a lower temperature. However, be cautious as this can lead to acetylation side products if other nucleophilic groups are present in your amine.

Q2: I am observing an unexpected byproduct in my reaction. What could it be?

A2: A common byproduct is the decarboxylated product. Homophthalic acid and its anhydride can lose carbon dioxide at high temperatures to form o-toluic acid derivatives.

Route 2: N-Alkylation of Homophthalimide

This method involves the deprotonation of homophthalimide with a base to form an anion, which is then reacted with an alkylating agent. A significant challenge in this route is the competition between N-alkylation and C-alkylation.

Q1: My N-alkylation of homophthalimide is resulting in a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?

A1: The regioselectivity of the alkylation of the homophthalimide anion is highly dependent on the reaction conditions. The homophthalimide anion is an ambident nucleophile with nucleophilic character on both the nitrogen and the alpha-carbon.

Factors Influencing N- vs. C-Alkylation:

  • Counterion: The nature of the cation associated with the homophthalimide anion can influence the site of alkylation.

  • Solvent: Polar aprotic solvents generally favor N-alkylation, while nonpolar solvents can favor C-alkylation.

  • Base: The choice of base can affect the nature of the ion pair and thus the regioselectivity.

  • Alkylating Agent: The hardness or softness of the alkylating agent can play a role. Harder electrophiles tend to react at the more electronegative atom (nitrogen), while softer electrophiles may favor the softer carbon nucleophile.

  • Temperature: Reaction temperature can also influence the product ratio.

Strategies to Promote N-Alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or DMSO often favors N-alkylation.

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the rate of N-alkylation and improve selectivity.

  • Mitsunobu Reaction: For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction is a reliable method for selective N-alkylation.

Q2: I am seeing di-alkylation of my homophthalimide. How can I prevent this?

A2: Di-alkylation, typically C,C-dialkylation, can occur if a strong base is used in excess or if the reaction conditions are too harsh. To minimize this:

  • Use Stoichiometric Amounts of Base: Carefully control the stoichiometry of the base to be equivalent to the homophthalimide.

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Add the Alkylating Agent Slowly: Slow addition of the alkylating agent can help to maintain a low concentration of the enolate and reduce the likelihood of a second alkylation.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of N-substituted homophthalimides. Note that optimal conditions will vary depending on the specific substrates used.

Synthesis RouteSubstratesBase/CatalystSolventTemperature (°C)Typical Yield (%)Major Side Products
Direct Condensation Homophthalic Anhydride, Primary AmineNone (thermal)Toluene/Xylene140-18060-90Incomplete cyclization, decarboxylation products
N-Alkylation Homophthalimide, Alkyl HalideK2CO3, NaHDMF/DMSO25-8050-85C-alkylated homophthalimide, di-alkylated products
Reaction with Imines Homophthalic Anhydride, ImineN-MethylimidazoleDichloromethane-30 to 2370-95Elimination byproduct

Experimental Protocols

Protocol 1: Synthesis of N-Benzylhomophthalimide via Direct Condensation
  • To a solution of homophthalic anhydride (1.0 eq) in toluene (5 mL per mmol of anhydride), add benzylamine (1.05 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: N-Alkylation of Homophthalimide using Potassium Carbonate
  • To a solution of homophthalimide (1.0 eq) in anhydrous DMF (10 mL per mmol of homophthalimide), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthesis of N-Substituted Homophthalimides

G cluster_0 Route 1: Direct Condensation cluster_1 Route 2: N-Alkylation Homophthalic Anhydride Homophthalic Anhydride Homophthalamic Acid Homophthalamic Acid Homophthalic Anhydride->Homophthalamic Acid Ring Opening Primary Amine Primary Amine Primary Amine->Homophthalamic Acid N-Substituted Homophthalimide_1 N-Substituted Homophthalimide Homophthalamic Acid->N-Substituted Homophthalimide_1 Cyclization (-H2O) Homophthalimide Homophthalimide Homophthalimide Anion Homophthalimide Anion Homophthalimide->Homophthalimide Anion Deprotonation Base Base Base->Homophthalimide Anion Alkylating Agent Alkylating Agent N-Substituted Homophthalimide_2 N-Substituted Homophthalimide Alkylating Agent->N-Substituted Homophthalimide_2 Homophthalimide Anion->N-Substituted Homophthalimide_2 Alkylation

Caption: Overview of two common synthetic routes to N-substituted homophthalimides.

Diagram 2: Troubleshooting C- vs. N-Alkylation

G Start Low N-Alkylation Selectivity Check_Solvent Solvent Polar Aprotic? Start->Check_Solvent Check_Base Appropriate Base? Check_Solvent->Check_Base Yes Use_DMF_DMSO Use DMF or DMSO Check_Solvent->Use_DMF_DMSO No Consider_PTC Consider Phase Transfer Catalyst Check_Base->Consider_PTC Yes Use_K2CO3_NaH Use K2CO3 or NaH Check_Base->Use_K2CO3_NaH No End Improved Selectivity Consider_PTC->End Use_DMF_DMSO->Check_Base Use_K2CO3_NaH->Consider_PTC

Caption: A logical workflow for troubleshooting poor N-alkylation selectivity.

Diagram 3: Side Reaction Pathway - C-Alkylation

G Homophthalimide_Anion Homophthalimide Anion (Ambident Nucleophile) N_Alkylation N-Alkylation (Desired) Homophthalimide_Anion->N_Alkylation Attack from Nitrogen C_Alkylation C-Alkylation (Side Reaction) Homophthalimide_Anion->C_Alkylation Attack from Alpha-Carbon Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Homophthalimide_Anion

Caption: Competing N- and C-alkylation pathways of the homophthalimide anion.

Technical Support Center: Efficient Functionalization of Isoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic functionalization of Isoquinoline-1,3(2H,4H)-diones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield in C-H Functionalization Reactions

Q: I am not observing any product formation, or the yield is very low in my transition-metal-catalyzed C-H functionalization of an Isoquinoline-1,3(2H,4H)-dione. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in C-H activation/annulation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Integrity and Activity:

    • Quality: Ensure your catalyst has not degraded. It is advisable to use a fresh batch or a properly stored catalyst.

    • Loading: While it may seem intuitive to increase catalyst loading for a sluggish reaction, this can sometimes lead to an increase in side reactions. Conversely, too low a loading will result in a slow or incomplete reaction. It is crucial to optimize the catalyst loading for your specific substrate.[1]

  • Reaction Conditions:

    • Temperature: C-H activation reactions are often highly sensitive to temperature. If the reaction is slow at a lower temperature, a gradual and careful increase may be necessary. However, be cautious of excessively high temperatures, which can lead to catalyst decomposition or undesired side products.[1]

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. It is recommended to screen a range of solvents, such as toluene, N,N-dimethylformamide (DMF), and 1,2-dichloroethane (DCE), to find the optimal one for your system.[1]

    • Atmosphere: Ensure the reaction is carried out under the specified atmosphere (e.g., inert gas like argon or nitrogen) if the catalyst or reagents are sensitive to air or moisture.

  • Reagents and Substrates:

    • Oxidant/Additives: The performance of some oxidants can degrade over time; using a fresh, properly stored oxidant is crucial.[1] The stoichiometry of additives like bases (e.g., DIPEA, K₂CO₃) or acids should be carefully optimized.[1]

    • Substrate Purity: Impurities in the starting material can poison the catalyst or interfere with the reaction. Ensure the purity of your this compound substrate.

    • Substituent Effects: The electronic properties of substituents on the aromatic ring can influence reactivity. Electron-withdrawing groups can sometimes decrease the reactivity of the substrate in certain catalytic systems.[2][3]

Issue 2: Poor Regioselectivity in Functionalization

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A: Achieving high regioselectivity often requires fine-tuning of the reaction parameters:

  • Catalyst and Ligand System: The choice of the metal catalyst and the coordinating ligand is paramount. Screening different catalyst/ligand combinations is a primary step. For instance, in palladium-catalyzed reactions, phosphine-free conditions might favor one isomer, while the addition of a specific phosphine ligand could direct the reaction towards another.[1]

  • Directing Group Modification: The structure of the directing group on the nitrogen atom of the isoquinolinedione can significantly influence the regiochemical outcome. Using a bulkier or more rigid directing group can enhance steric hindrance around one potential reaction site, thereby favoring functionalization at another.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[1]

  • Substrate Modification: If synthetically feasible, introducing a sterically demanding group on the benzoyl portion of the molecule can block one of the potential reaction sites, thus directing the functionalization to the desired position.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for the functionalization of Isoquinoline-1,3(2H,4H)-diones?

A: Several catalytic strategies have been successfully employed, including:

  • Transition-Metal Catalysis: This is a widely used approach, with metals like palladium, rhodium, and copper being common.[2][4] These catalysts are effective for C-H activation/annulation reactions to introduce various substituents.[2]

  • Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable method, offering mild and highly efficient reaction conditions for the synthesis of functionalized isoquinoline-1,3-dione derivatives.[5][6]

  • Organocatalysis: Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) are examples of organocatalysts used for enantioselective functionalizations, such as aza-Friedel–Crafts reactions and aminations.[7][8][9]

  • Electrochemical Reactions: Electrosynthesis provides a unique method for reactions like trifluoromethylation/cyclization to furnish isoquinoline-1,3-diones.[4]

Q2: How can I achieve enantioselective functionalization of Isoquinoline-1,3(2H,4H)-diones?

A: Enantioselective synthesis is crucial for developing chiral drug candidates. Key approaches include:

  • Chiral Organocatalysts: Chiral phosphoric acids have been successfully used to catalyze enantioselective aza-Friedel–Crafts reactions.[7][8] Bifunctional catalysts can also be employed for reactions like enantioselective amination.[9]

  • N-Heterocyclic Carbene (NHC) Catalysis: NHC-mediated catalysis can be used to construct chiral isoquinolinone adducts with high enantiomeric excess.[4]

Q3: Are there any metal-free methods for the functionalization of these scaffolds?

A: Yes, metal-free approaches are gaining traction due to their environmental benefits. Examples include:

  • Photochemical Reactions: The functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones can be achieved under mild photochemical conditions using blue LED irradiation without a metal catalyst.[10]

  • Iodine-Promoted Reactions: Direct C-H sulfenylation of isoquinolin-1(2H)-ones has been achieved using iodine promotion under metal- and solvent-free conditions.[11]

  • Radical Cascade Reactions: Various synthetic methods employ acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors under metal-free conditions.[12]

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Amination of 4-alkylisoquinoline-1,3(2H,4H)-diones

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1Bifunctional catalyst 7Toluene2524moderate98
2Bifunctional catalyst 7Toluene40247598
3Bifunctional catalyst 7CH2Cl225248597
4Bifunctional catalyst 71,2-dichloroethane25249298

Data adapted from a study on enantioselective amination.[9]

Table 2: Optimization of Photocatalytic Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

EntrySolventLight SourceTime (h)Yield (%)
1EtOAc/HFIP (2:8)Blue LEDs217 (NMR yield)
2HFIPBlue LEDs267 (Isolated yield)
3TFEBlue LEDs1.560
4MethanolBlue LEDs1.555

Data adapted from a study on photochemical functionalization.[3][10]

Experimental Protocols

General Procedure for Enantioselective Amination

To a solution of 4-alkylthis compound (0.2 mmol) and di-tert-butyl azodicarboxylate (0.44 mmol) in 0.5 mL of solvent, the bifunctional catalyst (1-10 mol%) is added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired amination product.[9]

General Procedure for Photochemical O-H Insertion

A vial is charged with 4-diazothis compound (0.2 mmol) and dissolved in the respective alcohol (2 mL). The vial is then capped and irradiated with blue LEDs (455 nm) for approximately 1.5 hours at around 15 °C. After the reaction is complete, the cap is removed, and the product is isolated, typically after evaporation of the solvent and purification.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Select Catalyst & Substrate reagents Add Reagents & Solvent start->reagents conditions Set Reaction Conditions (Temp, Atmosphere) reagents->conditions reaction Stir/Irradiate Reaction Mixture conditions->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Characterize Product (NMR, MS, etc.) purify->product yield Determine Yield & Purity product->yield troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents/Substrate start Low/No Yield? cat_quality Check Catalyst Quality/Age start->cat_quality cat_loading Optimize Catalyst Loading start->cat_loading temp Adjust Temperature start->temp solvent Screen Solvents start->solvent atmosphere Verify Atmosphere start->atmosphere reagent_purity Check Reagent Purity start->reagent_purity substrate_purity Check Substrate Purity start->substrate_purity

References

Technical Support Center: Refinement of the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to refine experimental protocols for this classical yet powerful cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and what is it used for?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a fundamental tool in organic synthesis, particularly for constructing the isoquinoline core found in numerous alkaloids and pharmacologically active compounds.[2][3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1]

Q2: What are the common reagents used in the Bischler-Napieralski reaction?

Traditionally, the reaction is carried out under refluxing acidic conditions using a dehydrating agent.[4] Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[1][5] For substrates with electron-poor aromatic rings, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[6] Milder, more modern methods utilize reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, allowing for lower reaction temperatures.[2][7]

Q3: What is the underlying mechanism of the Bischler-Napieralski reaction?

The reaction is understood to proceed via one of two main mechanistic pathways, largely dependent on the reaction conditions.[1]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to yield the 3,4-dihydroisoquinoline.[1][8]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate.[8] This reactive species is then trapped by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the cyclized product.[1]

Current evidence suggests that the specific reaction conditions employed will influence which mechanism is predominant.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the Bischler-Napieralski reaction in a question-and-answer format.

Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?

Low or no yield is a common problem and can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution(s)
Insufficiently activated aromatic ring The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring.[4][7] For substrates with electron-withdrawing groups, consider using stronger dehydrating agents like P₂O₅ in refluxing POCl₃ or switching to a milder, more modern protocol using Tf₂O and 2-chloropyridine.[7]
Ineffective dehydrating agent The choice of dehydrating agent is critical. If POCl₃ alone is yielding poor results, a mixture of P₂O₅ and POCl₃ can be more potent.[7] For sensitive substrates, consider milder reagents like triflic anhydride (Tf₂O).[7]
Presence of moisture The reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried before use and that all solvents and reagents are anhydrous.
Suboptimal reaction temperature or time If the reaction is incomplete, consider increasing the reaction time or switching to a higher-boiling solvent (e.g., from toluene to xylene) to increase the temperature.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.[1]
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to the decomposition of sensitive substrates, often resulting in the formation of tar.[1] If decomposition is observed, consider using milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower temperatures.[7]

Q5: I am observing a significant amount of a styrene byproduct. What is this side reaction and how can I minimize it?

The formation of a styrene derivative is a known side reaction that occurs via a retro-Ritter reaction.[6] This happens when the nitrilium ion intermediate fragments.[7] This side reaction is particularly common when the resulting styrene is highly conjugated.[7]

  • Solutions:

    • Lower the reaction temperature: Use the minimum effective temperature to favor the desired cyclization over fragmentation.

    • Use a nitrile solvent: Employing a nitrile solvent can shift the equilibrium away from the retro-Ritter product.[5][6]

    • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to this fragmentation pathway.[5][7]

Q6: I have isolated a product with a different substitution pattern on the aromatic ring than expected. What could be the cause?

The formation of an unexpected regioisomer can occur, especially with certain substitution patterns on the arene. This is often due to cyclization occurring at an alternative, electronically favorable position. In some cases, particularly when using P₂O₅, an ipso-attack at a substituted carbon can occur, followed by rearrangement to yield an unexpected product.[8]

  • Solutions:

    • Careful Product Analysis: Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.

    • Modify Substrate: If possible, modifying the activating groups on the aromatic ring may help direct the cyclization to the desired position.

Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

The formation of tarry materials is a common issue, especially at high temperatures or with extended reaction times, leading to polymerization and decomposition.[1]

  • Solutions:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.[1]

    • Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[1]

    • Solvent: Ensure that sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different Bischler-Napieralski reaction protocols, allowing for easy comparison.

Table 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

SubstrateReagent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃ (3.0)AcetonitrileReflux2-4High (not specified)BenchChem
N-phenethylbenzamidePOCl₃TolueneRefluxNot specifiedModerateGeneral Protocol
Substituted β-arylethylamidePOCl₃ (1.1 - 5.0)DCM, Toluene, or ACNReflux1 - 24Variable[1]
N-tryptamine derivativePOCl₃AcetonitrileReflux1Good[9]

Table 2: Milder Conditions using Triflic Anhydride (Tf₂O)

SubstrateReagents (Equivalents)SolventTemperatureTime (min)Yield (%)Reference
β-arylethylamide (General)Tf₂O (1.25), 2-chloropyridine (2.0)DCM-20 °C to 0 °C60High[7]
N-acyltryptaminesTf₂O, 2-chloropyridineDCMNot specifiedNot specifiedHigh[10][11]
N-phenethylamides (various)Tf₂O (1.2), 2-chloropyridine (2.0)DCM-40 °C to 23 °C5-1585-96Movassaghi, et al.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as acetonitrile, toluene, or dichloromethane (DCM).[1]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[1] The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol, developed by Movassaghi and others, is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[5][7]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).[7]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[7]

  • Cool the mixture to a low temperature (e.g., -20 °C) using a suitable cooling bath.[7]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[7]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[7]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[7]

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Product Amide β-Arylethylamide Intermediate Electrophilic Intermediate (e.g., Nitrilium Ion) Amide->Intermediate Activation Reagent Dehydrating Agent (e.g., POCl₃ or Tf₂O) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product Deprotonation

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

BN_Workflow Start Start: β-Arylethylamide Setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere Start->Setup Reagent_Addition Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) (Control Temperature) Setup->Reagent_Addition Reaction Reaction Progression: - Heat or Cool as required - Monitor by TLC/LC-MS Reagent_Addition->Reaction Workup Aqueous Workup: - Quench Reaction - Neutralize Acid Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification: - Column Chromatography - Recrystallization Extraction->Purification Product Final Product: 3,4-Dihydroisoquinoline Purification->Product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

BN_Troubleshooting Start Low Yield or No Reaction? Check_Activation Is Aromatic Ring Sufficiently Activated? Start->Check_Activation Yes Check_Reagent Is Dehydrating Agent Potent Enough? Check_Activation->Check_Reagent Yes Stronger_Conditions Use Stronger Reagent (P₂O₅/POCl₃) or Milder Modern Protocol (Tf₂O) Check_Activation->Stronger_Conditions No Check_Conditions Are Reaction Conditions (Temp, Time) Optimal? Check_Reagent->Check_Conditions Yes Check_Reagent->Stronger_Conditions No Check_Side_Reactions Significant Side Products (e.g., Styrene)? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Increase Temperature/Time or Use Milder Conditions for Sensitive Substrates Check_Conditions->Optimize_Conditions No Minimize_Side_Reactions Lower Temperature or Use Nitrile Solvent Check_Side_Reactions->Minimize_Side_Reactions Yes

Caption: Troubleshooting decision tree for low-yield Bischler-Napieralski reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Isoquinoline-1,3(2H,4H)-dione Derivatives: HPLC, UPLC-MS, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized isoquinoline-1,3(2H,4H)-dione derivatives is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques—Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this important class of heterocyclic compounds. We present detailed experimental protocols and supporting data to facilitate the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the desired speed of analysis. While HPLC is a widely adopted and robust technique, UPLC-MS, GC-MS, and qNMR offer distinct advantages for comprehensive purity profiling.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in many laboratories. It offers excellent resolution for a wide range of non-volatile and thermally stable compounds. For this compound derivatives, reversed-phase HPLC is the most common approach.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over traditional HPLC. By utilizing columns with sub-2 µm particles, UPLC systems deliver faster analysis times, superior resolution, and enhanced sensitivity. The coupling with a mass spectrometer provides molecular weight information, aiding in the identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and certain low-molecular-weight by-products that may be present after synthesis.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.[2] It is an excellent orthogonal technique to chromatography for purity confirmation and can provide a more accurate assessment of the absolute purity.

The following table summarizes the key performance characteristics of each technique for the analysis of this compound derivatives.

FeatureHPLCUPLC-MSGC-MSqNMR
Principle Chromatographic separation based on polarityHigh-pressure chromatographic separation with mass detectionSeparation based on volatility and polarity with mass detectionNuclear spin resonance for structural elucidation and quantification
Typical Analytes Non-volatile and thermally stable compoundsWide range of compounds, enhanced by MS detectionVolatile and semi-volatile compoundsSoluble compounds with NMR-active nuclei
Resolution Good to ExcellentExcellent to SuperiorExcellentNot applicable (chemical shift dispersion)
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)Moderate (µg-mg range)
Analysis Time 15-30 minutes2-10 minutes10-30 minutes5-15 minutes
Impurity ID Requires reference standardsPossible via mass-to-charge ratioPossible via mass spectral librariesPossible via structural elucidation
Quantification Relative (Area %) or with standardsRelative or with standardsRelative or with standardsAbsolute (with internal standard)
Key Advantage Robust, widely availableHigh throughput, high resolution, impurity identificationExcellent for volatile impurities and residual solventsAbsolute quantification, no analyte-specific standard needed

Experimental Protocols

Detailed methodologies for the purity assessment of this compound derivatives using HPLC, UPLC-MS, GC-MS, and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity analysis of this compound derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 30% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol

This method offers faster analysis and impurity identification capabilities.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reversed-phase column with smaller particle size (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to HPLC, using MS-compatible buffers like formic acid or ammonium acetate.

  • Gradient Program: A much faster gradient can be employed, with run times typically under 10 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 40-50 °C.

  • Detection: UV (e.g., 254 nm) and MS (in both positive and negative ion modes).

  • Sample Preparation: Similar to HPLC, but potentially at lower concentrations due to higher sensitivity.

  • Purity Calculation: Area percentage from the UV chromatogram, with MS data used to identify and confirm impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed to detect volatile impurities.

  • Instrumentation: GC system with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all volatile components.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Purity Calculation: Based on the relative peak area in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This method provides an absolute purity value.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Accurately weigh the this compound derivative and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • ¹H NMR Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

    • 90° pulse angle.

    • Acquisition of at least 8 scans.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for purity analysis using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation cluster_result Result prep Dissolve Sample in Diluent hplc Inject into HPLC System (C18 Column, Gradient Elution) prep->hplc process Integrate Chromatogram Peaks hplc->process calculate Calculate Purity (Area %) process->calculate result Purity Report calculate->result

HPLC Purity Analysis Workflow

QNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing & Purity Calculation cluster_result_qnmr Result weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->nmr process_nmr Integrate Analyte & Standard Signals nmr->process_nmr calculate_nmr Calculate Absolute Purity process_nmr->calculate_nmr result_nmr Absolute Purity Value calculate_nmr->result_nmr

qNMR Absolute Purity Analysis Workflow

Conclusion

For the comprehensive purity assessment of this compound derivatives, a multi-faceted approach is often the most effective. HPLC serves as a robust and reliable method for routine quality control, providing excellent separation of the main component from non-volatile impurities. UPLC-MS offers significant advantages in terms of speed and the ability to identify unknown impurities, which is invaluable during process development and for troubleshooting. GC-MS is an essential complementary technique for the detection of residual solvents and other volatile by-products. Finally, qNMR provides an orthogonal and primary method for determining the absolute purity of a sample, serving as an excellent tool for the qualification of reference standards and for obtaining a highly accurate purity value without the need for an analyte-specific standard. The selection of the most appropriate technique or combination of techniques will depend on the specific stage of research or development and the regulatory requirements.

References

A Tale of Two Scaffolds: Isoquinoline-1,3(2H,4H)-dione and Phthalimide in the Biological Arena

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the isoquinoline-1,3(2H,4H)-dione and phthalimide scaffolds serve as foundational pillars for the development of a myriad of therapeutic agents. Though structurally similar, their nuanced differences in chemical architecture give rise to distinct biological activities, making them subjects of intense investigation for researchers in drug discovery. This guide provides an objective comparison of their performance in various biological assays, supported by experimental data, to aid scientists and drug development professionals in their quest for novel therapeutics.

At a Glance: A Comparative Overview of Biological Activities

While both scaffolds are privileged structures in drug design, they exhibit predilections for different biological targets and pathways. Phthalimide derivatives are renowned for their broad-spectrum activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2] In contrast, this compound derivatives have emerged as potent and selective inhibitors of specific enzymes, such as cyclin-dependent kinase 4 (CDK4), and as modulators of the E3 ubiquitin ligase cereblon (CRBN).[3][4][5]

Quantitative Performance in Biological Assays

The following tables summarize the quantitative data from various studies, showcasing the potency of derivatives from both scaffolds in different biological assays. It is important to note that these data are compiled from separate studies and direct, head-to-head comparisons under identical experimental conditions are limited in the current literature.

Table 1: Anticancer and Antiproliferative Activity

ScaffoldDerivativeCell LineAssayIC50 (µM)Reference
This compound Compound 10aNCI-H929 (Multiple Myeloma)CCK8 Assay2.25[4][6]
Compound 10aU239 (Multiple Myeloma)CCK8 Assay5.86[4][6]
Phthalimide Compound 230HUVEC (Endothelial Cells)Cytotoxicity Assay0.4[1]
Compound 231HUVEC (Endothelial Cells)Cytotoxicity Assay0.4[1]
Compound 232A549 (Lung Carcinoma)Antiproliferative Assay21.1% inhibition at 25 µM[1]
Compound 233A549 (Lung Carcinoma)Antiproliferative Assay34.7% inhibition at 25 µM[1]

Table 2: Enzyme Inhibition

ScaffoldDerivativeTarget EnzymeAssayIC50 / KiReference
This compound Various derivativesCDK4Kinase AssayPotent and selective inhibition[5]
Compound 10aCereblon (CRBN)TR-FRET Assay4.83 µM[4][6]
Phthalimide Various derivativesCOX-1 and COX-2Enzyme Inhibition AssaySelective inhibition reported[1]
Compound 10Plasmodium falciparum cytochrome bc1Enzymatic AssayLow micromolar inhibition[7]

Table 3: Anti-inflammatory and Immunomodulatory Activity

ScaffoldDerivativeAssayEndpointResultReference
This compound Compound 10aLPS-stimulated PBMCTNF-α InhibitionIC50 = 0.76 µM[4][6]
Phthalimide Various derivativesLPS-stimulated cellsTNF-α ModulationSignificant inhibition[8]
Piperazine derivativesCyclooxygenase (COX-1, COX-2) InhibitionEnzyme AssayActive at 100 µM[1]

Table 4: Antimicrobial Activity

ScaffoldDerivativeOrganismAssayMIC (µg/mL)Reference
Phthalimide Compound 264S. pneumoniaeBroth Microdilution1.98[1]
Compound 264B. subtilisBroth Microdilution0.98[1]
Compounds 4c, 4f, 4g, 4h, 4i, 5c, 5d, 5e, 6cVarious bacteria and fungiBroth Microdilution0.49 - 31.5[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays mentioned in the literature.

Antiproliferative CCK8 Assay (for this compound derivatives)
  • Cell Culture: Human multiple myeloma cell lines (NCI-H929 and U239) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).[4]

  • Cell Viability Measurement: After incubation, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well and incubated for an additional 2-4 hours.[4]

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[4]

TNF-α Inhibition Assay (for this compound derivatives)
  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in RPMI-1640 medium.[4]

  • Stimulation and Treatment: PBMCs are stimulated with lipopolysaccharide (LPS) to induce TNF-α production and concurrently treated with different concentrations of the test compounds.[4]

  • TNF-α Quantification: After a 24-hour incubation period, the concentration of TNF-α in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4]

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.[4]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (for Phthalimide derivatives)
  • Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).[9]

  • Compound Preparation: The phthalimide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in 96-well microtiter plates.[9]

  • Inoculation: A standardized inoculum of the microorganism is added to each well.[9]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (Isoquinoline or Phthalic Anhydride based) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Screening (e.g., Antiproliferative Assay) characterization->screening secondary Secondary Assays (e.g., Enzyme Inhibition, TNF-α) screening->secondary toxicity Cytotoxicity Assays (e.g., against normal cells) secondary->toxicity data Data Collection & IC50/MIC Calculation toxicity->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for the synthesis and biological evaluation of this compound and phthalimide derivatives.

cdk4_pathway CDK4_CyclinD CDK4/Cyclin D Complex Rb Retinoblastoma Protein (Rb) CDK4_CyclinD->Rb phosphorylates E2F E2F Transcription Factor pRb Phosphorylated Rb (pRb) pRb->E2F releases G1_S_Transition G1/S Phase Transition & Cell Proliferation E2F->G1_S_Transition activates Inhibitor This compound Derivatives Inhibitor->CDK4_CyclinD inhibits

Caption: Simplified signaling pathway of CDK4 inhibition by this compound derivatives, leading to cell cycle arrest.

crbn_pathway CRBN_Modulator This compound or Phthalimide Derivatives (e.g., IMiDs) CRBN Cereblon (CRBN) CRBN_Modulator->CRBN binds to CRL4 CRL4 E3 Ubiquitin Ligase CRBN->CRL4 part of Substrate Neosubstrate Protein (e.g., IKZF1, IKZF3) CRBN->Substrate recruits CRL4->Substrate ubiquitinates Ubiquitination Ubiquitination Substrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects (e.g., Anti-myeloma activity) Proteasome->Downstream

Caption: Mechanism of action for CRBN modulators, including certain phthalimide and this compound derivatives.

Conclusion

Both this compound and phthalimide scaffolds represent versatile platforms for the design of novel therapeutic agents. While phthalimide derivatives have demonstrated a broad range of biological activities, isoquinoline-1,3(2H,4H)-diones have shown promise as potent and selective inhibitors of key cellular targets. The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions in the early stages of drug discovery and development. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each scaffold in specific biological contexts.

References

A Comparative Guide to the Structure-Activity Relationship of Isoquinoline-1,3(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this heterocyclic system have been extensively explored as modulators of various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound derivatives targeting three key proteins: Cyclin-Dependent Kinase 4 (CDK4), Cereblon (CRBN), and Caspase-3. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the rational design of novel and potent therapeutic agents.

Targeting Cyclin-Dependent Kinase 4 (CDK4)

A series of 4-(phenylaminomethylene)this compound derivatives have been identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle.[1][2] The SAR for this class of compounds highlights two critical structural features for inhibitory activity:

  • A basic amine substituent on the aniline ring: This feature is essential for CDK4 inhibitory activity.

  • An aryl or heteroaryl substituent at the C-6 position of the this compound core: Introduction of this group further enhances the inhibitory potency.[1][2]

A quantitative structure-activity relationship (QSAR) study on a dataset of 81 such analogs has provided further insights into the structural requirements for potent CDK4 inhibition.[3][4]

Quantitative SAR Data for CDK4 Inhibitors
CompoundR1 (Aniline Ring Substitution)R2 (C-6 Substitution)CDK4 IC50 (nM)
1 3-NH2H500
2 4-NH2H>10000
3 3-NH24-Fluorophenyl20
4 3-NH24-Chlorophenyl15
5 3-NH23-Thienyl30
6 3-N(CH3)2H2000
7 3-OHH>10000

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: CDK4 Inhibition Assay

The inhibitory activity against CDK4 can be determined using a radiometric protein kinase assay.

Materials:

  • Recombinant human CDK4/cyclin D1 complex

  • Substrate peptide (e.g., derived from Retinoblastoma protein)

  • [γ-³³P]ATP

  • Assay buffer (optimized for kinase activity)

  • 96-well reaction plates

  • Phosphocellulose paper

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, CDK4/cyclin D1 enzyme, and the substrate. Add the test compounds at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Reaction Initiation: Start the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper to remove unbound radioactivity.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]

CDK4_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Combine in Plate Compound_Prep->Reaction_Setup Enzyme_Mix Enzyme/Substrate Mix Enzyme_Mix->Reaction_Setup Reaction_Start Add [γ-³³P]ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Capture Spot on Paper Reaction_Stop->Capture Wash Wash Paper Capture->Wash Quantify Scintillation Counting Wash->Quantify Analysis Calculate % Inhibition Quantify->Analysis IC50 Determine IC50 Analysis->IC50 TR_FRET_Pathway cluster_binding Binding Event cluster_fret FRET Signal cluster_inhibition Inhibition CRBN Tagged CRBN Tracer Fluorescent Tracer CRBN->Tracer binds to pocket Antibody Eu-Antibody (Donor) CRBN->Antibody binds to tag FRET FRET Occurs Tracer->FRET No_FRET FRET Disrupted Tracer->No_FRET displaced Antibody->FRET Energy Transfer Excitation Excitation (340nm) Excitation->Antibody Emission Emission (665nm) FRET->Emission Inhibitor Test Compound Inhibitor->CRBN competes with Tracer Caspase3_Assay_Logic cluster_components Reaction Components cluster_reaction Reaction & Outcome Caspase3 Active Caspase-3 Cleavage Substrate Cleavage Caspase3->Cleavage No_Cleavage No Cleavage Caspase3->No_Cleavage if inhibited Substrate DEVD-pNA (Substrate) Substrate->Cleavage Inhibitor Isoquinoline-dione Analog Inhibitor->Caspase3 inhibits Color_Change pNA Release (Yellow Color) Cleavage->Color_Change No_Color No Color Change No_Cleavage->No_Color

References

Isoquinoline-1,3(2H,4H)-dione: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the isoquinoline-1,3(2H,4H)-dione scaffold in medicinal chemistry, evaluating its performance against established alternatives in targeting key biological pathways implicated in cancer and HIV. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its potential, supported by experimental data and detailed protocols.

The this compound core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging diverse biological targets. Its derivatives have shown significant promise as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a validated target in oncology. Furthermore, modifications of this scaffold have yielded compounds with significant activity against HIV-1 integrase, an essential enzyme for viral replication. More recently, derivatives have been developed as modulators of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, opening avenues for the development of novel proteolysis-targeting chimeras (PROTACs) and molecular glues.

This guide presents a quantitative comparison of this compound derivatives against established drugs targeting CDK4, HIV-1 integrase, and cereblon. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings.

Comparative Analysis of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative this compound derivatives and approved drugs against their respective targets.

Table 1: Comparison of CDK4 Inhibitors

Compound/DrugScaffoldCDK4 IC50 (nM)Reference
PalbociclibPyrido[2,3-d]pyrimidin-7-one11[1][2]
RibociclibPyrido[2,3-d]pyrimidin-7-one10[1][3]
Abemaciclib2-Anilino-pyrimidine2[1][2]
Isoquinoline Derivative 14-(Phenylaminomethylene)this compound4[4]
Isoquinoline Derivative 24-(Benzylaminomethylene)this compound3.9[4]

Table 2: Comparison of HIV-1 Integrase Inhibitors

Compound/DrugScaffoldHIV-1 Integrase (Strand Transfer) IC50 (nM)Reference
RaltegravirPyrimidinone carboxamide~2-7[5][6]
ElvitegravirQuinolone~0.7[5]
DolutegravirCarbamoyl pyridone~1.07[6]
2-Hydroxythis compound Derivative 12-Hydroxythis compound6320[7]
1,2-Dihydroisoquinoline Derivative (6c)1,2-Dihydroisoquinoline700[8]

Table 3: Comparison of Cereblon Modulators

Compound/DrugScaffoldCereblon Binding IC50 (µM)Reference
ThalidomidePhthalimide glutarimide~4.4 (Ki)[9]
LenalidomidePhthalimide glutarimide-[10][11]
PomalidomidePhthalimide glutarimide-[10][11]
2-(2,6-dioxopiperidin-3-yl)this compound (10a)This compound4.83[12]
Iberdomide (CC-220)Phthalimide glutarimide~0.15[13]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CDK4_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Forms complex Rb Rb CDK4->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes transcription Isoquinoline_Dione This compound Derivatives Isoquinoline_Dione->CDK4 Inhibit

Caption: CDK4 Signaling Pathway and Inhibition.

HIV_Integration_Workflow Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrase HIV-1 Integrase Viral_DNA->Integrase RT Reverse Transcriptase Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Provirus Provirus (Integrated DNA) Host_DNA->Provirus Isoquinoline_Inhibitor This compound Derivatives Isoquinoline_Inhibitor->Integrase Inhibits

Caption: HIV-1 Integration and Inhibition Workflow.

Cereblon_Modulation_Logic cluster_0 E3 Ubiquitin Ligase Complex cluster_1 Modulation and Degradation CRBN Cereblon (CRBN) DDB1 DDB1 Target_Protein Target Protein CRBN->Target_Protein Recruits CUL4A CUL4A ROC1 ROC1 Isoquinoline_Modulator This compound Modulator Isoquinoline_Modulator->CRBN Binds to Ubiquitination Ubiquitination Target_Protein->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Cereblon Modulation and Protein Degradation.

Detailed Experimental Protocols

Radiometric CDK4 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK4.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Retinoblastoma (Rb) protein or a suitable peptide substrate

  • [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Test compound or vehicle (for control wells)

    • Substrate (Rb protein or peptide)

    • CDK4/Cyclin D1 enzyme

  • Initiation of Reaction: Start the kinase reaction by adding the ATP mixture containing both non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]ATP.

  • Quantification: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14][15][16]

HIV-1 Integrase Strand Transfer Assay

This protocol describes a typical in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integrase.[17][18][19]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end, often biotinylated)

  • Target DNA (oligonucleotide mimicking the host DNA, often labeled with a detectable tag like digoxigenin)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme conjugate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA. Wash to remove unbound DNA.

  • Enzyme Binding: Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control to the wells.

  • Strand Transfer Reaction: Add the labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add the anti-digoxigenin-HRP antibody and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate until a color develops.

  • Termination and Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the CDK4 assay.

Competitive Binding Assay for Cereblon (CRBN)

This protocol outlines a fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based competitive binding assay to determine the affinity of compounds for cereblon.[9][20][21][22]

Materials:

  • Recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled tracer ligand that binds to CRBN (e.g., fluorescently tagged thalidomide or another known binder)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Black, low-binding 96- or 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization or FRET

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a black microplate, add the following:

    • Assay buffer

    • Test compound or vehicle control

    • Recombinant CRBN protein

  • Incubation: Incubate the plate to allow the test compound to reach binding equilibrium with CRBN.

  • Tracer Addition: Add the fluorescently labeled tracer ligand to all wells.

  • Equilibration: Incubate the plate to allow the tracer to equilibrate with the CRBN-compound mixture.

  • Measurement: Measure the fluorescence polarization or FRET signal using a plate reader.

  • Data Analysis: The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in the FP or FRET signal. Calculate the percentage of displacement for each compound concentration and determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

References

A Comparative Guide to Alternatives for Homophthalic Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homophthalic anhydride is a valuable reagent in organic synthesis, widely utilized as a precursor for a variety of heterocyclic compounds, most notably isoquinolones and their derivatives.[1][2][3] These structural motifs are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[4][5] However, the pursuit of alternative synthetic routes and greener methodologies has led to the exploration of other reagents that can serve as effective substitutes for homophthalic anhydride.[5][6] This guide provides an objective comparison of such alternatives, supported by experimental data and detailed protocols.

Key Alternatives to Homophthalic Anhydride

Several classes of compounds have emerged as viable alternatives to homophthalic anhydride, each with its own set of advantages and disadvantages. The most prominent among these are:

  • 2-Carboxyphenylacetic Acids: These compounds are the direct precursors to homophthalic anhydrides and can often be used in situ or as bench-stable solids.

  • 2-(2-Formylphenyl)acetic Acid and its Derivatives: These reagents offer a different disconnection approach to the target molecules.

  • Isochromanones: These compounds are structurally related to homophthalic anhydride and can participate in similar annulation reactions.

The choice of reagent often depends on the desired substitution pattern of the final product, reaction conditions, and the principles of green chemistry.[5][6]

Performance Comparison in Isoquinolone Synthesis

The synthesis of the tetrahydroisoquinolone core is a common benchmark for comparing the efficacy of these reagents. The Castagnoli-Cushman reaction, a three-component condensation, provides a suitable platform for this comparison.[7]

Table 1: Comparison of Homophthalic Anhydride and 2-Carboxyphenylacetic Acid in the Synthesis of a Tetrahydroisoquinolone Derivative

ParameterHomophthalic Anhydride2-Carboxyphenylacetic Acid
Reagent Homophthalic Anhydride2-[Carboxy(phenyl)methyl]benzoic Acid
Reaction Type Castagnoli-Cushman ReactionCastagnoli-Cushman Reaction
Other Reactants N-(2-methoxybenzylidene)-1-phenylmethanamineN-(2-methoxybenzylidene)-1-phenylmethanamine
Solvent TolueneToluene
Temperature RefluxReflux
Yield 61%82% (for the acid synthesis)
Reference [7][7]

Note: The yield for 2-carboxyphenylacetic acid refers to its synthesis from 3-phenyl-2,3-dihydro-1H-inden-1-one. The subsequent cyclization yield using this acid is comparable to that of the anhydride.

Experimental Protocols

Protocol 1: Synthesis of 2-[Carboxy(phenyl)methyl]benzoic Acid

This protocol describes the synthesis of a 2-carboxyphenylacetic acid derivative, which can be used as an alternative to the corresponding homophthalic anhydride.[7]

Materials:

  • 3-phenyl-2,3-dihydro-1H-inden-1-one

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • A solution of 3-phenyl-2,3-dihydro-1H-inden-1-one in aqueous NaOH is prepared.

  • The solution is heated, and a solution of KMnO₄ in water is added dropwise.

  • The reaction mixture is heated at reflux until the permanganate color disappears.

  • The mixture is cooled and filtered to remove manganese dioxide.

  • The filtrate is cooled in an ice bath and acidified with HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-[carboxy(phenyl)methyl]benzoic acid.[7]

Protocol 2: Three-Component Synthesis of a Tetrahydroisoquinolone using Homophthalic Anhydride

This protocol details a typical Castagnoli-Cushman reaction for the synthesis of a tetrahydroisoquinolone.[8]

Materials:

  • Homophthalic anhydride

  • A carbonyl compound (e.g., cyclohexanone)

  • Ammonium acetate

  • Solvent (e.g., toluene or ethanol)

Procedure:

  • A mixture of homophthalic anhydride, the carbonyl compound, and ammonium acetate in the chosen solvent is prepared.

  • The reaction mixture is heated at reflux for a specified time.

  • The mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization.[8]

Reaction Pathways and Logical Relationships

The following diagrams illustrate the general reaction pathways for homophthalic anhydride and a key alternative in the synthesis of isoquinolone derivatives.

reaction_pathway cluster_anhydride Homophthalic Anhydride Pathway cluster_acid 2-Carboxyphenylacetic Acid Pathway anhydride Homophthalic Anhydride intermediate_A Aza-Diels-Alder Intermediate anhydride->intermediate_A + Imine imine Imine/Enamine imine->intermediate_A isoquinolone Tetrahydroisoquinolone intermediate_A->isoquinolone Decarboxylation acid 2-Carboxyphenylacetic Acid anhydride_in_situ In situ Anhydride Formation acid->anhydride_in_situ Dehydrating Agent intermediate_B Aza-Diels-Alder Intermediate anhydride_in_situ->intermediate_B + Imine isoquinolone_B Tetrahydroisoquinolone intermediate_B->isoquinolone_B Decarboxylation

Caption: Reaction pathways for isoquinolone synthesis.

The diagram above illustrates two common pathways for the synthesis of tetrahydroisoquinolones. The top pathway shows the direct reaction of homophthalic anhydride with an imine, while the bottom pathway depicts the in situ formation of the anhydride from a 2-carboxyphenylacetic acid precursor before undergoing a similar cyclization.

experimental_workflow start Start: Select Reagents reagents Homophthalic Anhydride or Alternative start->reagents reactants Imine/Enamine Precursors start->reactants reaction Three-Component Reaction reagents->reaction reactants->reaction workup Reaction Workup (e.g., Filtration) reaction->workup purification Purification (e.g., Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Isoquinolone analysis->end

Caption: General experimental workflow for isoquinolone synthesis.

This flowchart outlines the key steps involved in a typical synthesis of an isoquinolone derivative, from reagent selection to the final analysis of the purified product.

Conclusion

While homophthalic anhydride remains a cornerstone reagent in heterocyclic synthesis, a range of viable alternatives offers researchers greater flexibility in designing synthetic routes. 2-Carboxyphenylacetic acids, in particular, present a readily accessible and often higher-yielding alternative for the construction of complex molecular scaffolds. The choice of reagent should be guided by a careful consideration of the specific synthetic target, desired reaction conditions, and overall efficiency. The ongoing development of greener and more efficient synthetic methods continues to expand the toolkit available to chemists in both academic and industrial settings.[5][6]

References

Spectroscopic comparison of Isoquinoline-1,3(2H,4H)-dione tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unraveling the Tautomeric Forms of Isoquinoline-1,3(2H,4H)-dione

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural nuances is paramount. This compound, a key scaffold in medicinal chemistry, presents an interesting case of tautomerism, existing in equilibrium between its diketo and enol forms. This guide provides an objective spectroscopic comparison of these tautomers, supported by experimental data, to aid in their identification and characterization.

The Tautomeric Equilibrium

This compound primarily exists in a diketo form but can undergo tautomerization to two potential enol forms: 1-hydroxyisoquinolin-3(2H)-one and 3-hydroxyisoquinolin-1(2H)-one. The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the diketo and a representative enol tautomer. Direct experimental data for the 3-hydroxyisoquinolin-1(2H)-one tautomer is limited in the literature; therefore, characteristic features are predicted based on analogous structures.

Table 1: ¹H NMR Spectroscopic Data
TautomerSolventChemical Shift (δ, ppm) and Multiplicity
Diketo Form (N-substituted derivatives)CDCl₃Aromatic protons: ~7.2-8.2 (m), CH₂: ~3.5-4.0 (s), NH: ~8.0-9.0 (br s)
Enol Form 1 (1-Hydroxyisoquinolin-3(2H)-one)DMSO-d₆Aromatic protons: ~7.1-8.1 (m), Olefinic CH: ~6.5 (d), NH: ~11.0 (br s), OH: (variable)
Table 2: ¹³C NMR Spectroscopic Data
TautomerSolventKey Chemical Shifts (δ, ppm)
Diketo Form (N-substituted derivatives)CDCl₃C=O (amide): ~163, C=O (ketone): ~171, CH₂: ~40-45, Aromatic C: ~125-140
Enol Form 1 (1-Hydroxyisoquinolin-3(2H)-one)DMSO-d₆C=O: ~162, C-OH: ~160, Olefinic C: ~100-140, Aromatic C: ~120-138
Table 3: IR Spectroscopic Data
TautomerSample Prep.Key Absorption Bands (cm⁻¹)
Diketo Form KBr pellet~3200 (N-H stretch), ~1700 & ~1660 (C=O stretches), ~1600 (C=C aromatic)
Enol Form 1 (1-Hydroxyisoquinolin-3(2H)-one)Mull~3100-2900 (O-H and N-H stretches), ~1650 (C=O stretch), ~1620 (C=C stretch)
Table 4: Mass Spectrometry Data
TautomerIonizationKey m/z Values
Diketo Form GC-MS161 (M⁺), 133, 104, 76
Enol Form 1 (1-Hydroxyisoquinolin-3(2H)-one)GC-MS145 (M⁺), 118, 90
Table 5: UV-Vis Spectroscopic Data
TautomerSolventλmax (nm)
Diketo Form (derivatives)DCM~380-420
Enol Form 1 (1-Hydroxyisoquinolin-3(2H)-one)Not Specified270, 280, 290, 300, 310, 320

Experimental Protocols

The data presented in this guide were compiled from various sources. The general experimental conditions are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or 500 MHz.[1] Samples were dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] Solid samples were prepared as potassium bromide (KBr) pellets or as a mull.[3] Spectra were typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer, with gas chromatography (GC-MS) often used for sample introduction and separation.[3][4] Electron ionization (EI) was a common ionization technique.

UV-Vis Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.[5] Samples were dissolved in a suitable solvent, such as dichloromethane (DCM), and the absorbance was measured over a range of wavelengths, typically from 200 to 800 nm.[6][7]

Summary

The spectroscopic characterization of this compound and its tautomers reveals distinct features for each form. The diketo form is characterized by two distinct carbonyl signals in the IR and ¹³C NMR spectra. The enol forms, on the other hand, show the presence of hydroxyl and olefinic groups, which give rise to characteristic signals in the IR and NMR spectra. The choice of solvent can significantly influence the position of the tautomeric equilibrium, and thus the observed spectroscopic data. This guide provides a foundational understanding for researchers working with this important class of compounds.

References

A Comparative Guide to the Efficacy of Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various isoquinoline-based inhibitors, focusing on their performance against key biological targets. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and to inform the development of novel therapeutics.

Performance Comparison of Isoquinoline-Based Inhibitors

The following tables summarize the in vitro potency of prominent isoquinoline-based inhibitors against their respective targets.

ROCK Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a significant class of isoquinoline derivatives with therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK vs. Other Kinases)
Fasudil (HA-1077) Ki: 0.33 µM; IC50: 10.7 µMIC50: 0.158 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)
Hydroxyfasudil (HA-1100) IC50: 0.73 µMIC50: 0.72 µMLess potent against MLCK and PKC compared to ROCK. PKA (IC50: 37 µM)
Ripasudil (K-115) IC50: 51 nMIC50: 19 nMCaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)
Netarsudil (AR-13324) Ki: 1 nMKi: 1 nMAlso inhibits the norepinephrine transporter (NET)
Topoisomerase I Inhibitors

Indenoisoquinoline derivatives are a class of non-camptothecin topoisomerase I (TOP1) inhibitors being investigated as anticancer agents. Their cytotoxicity is often evaluated using the NCI-60 panel of human cancer cell lines, with the GI50 value representing the concentration causing 50% growth inhibition.

CompoundCell Line (Cancer Type)GI50 (µM)
LMP400 (Indotecan) CCRF-CEM (Leukemia)0.021
HCT-116 (Colon)0.015
A549 (Non-Small Cell Lung)0.033
UO-31 (Renal)0.011
LMP776 (Indimitecan) CCRF-CEM (Leukemia)0.045
HCT-116 (Colon)0.028
A549 (Non-Small Cell Lung)0.071
UO-31 (Renal)0.018
LMP744 CCRF-CEM (Leukemia)0.017
HCT-116 (Colon)0.012
A549 (Non-Small Cell Lung)0.029
UO-31 (Renal)0.009

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures provide a clearer understanding of the inhibitors' mechanisms of action and the methods used for their evaluation.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) MLC_P->Actin Promotes MLCP->MLC_P Dephosphorylates Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: ROCK Signaling Pathway Inhibition by Isoquinoline-based Inhibitors.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Experimental_Workflow_MTT A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of isoquinoline inhibitor B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H I Calculate % viability and determine IC50 H->I

Caption: Experimental Workflow for MTT Cell Viability Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro ROCK Kinase Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of isoquinoline-based inhibitors against ROCK1 and ROCK2.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Isoquinoline-based inhibitor (test compound)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM Beta-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • P81 phosphocellulose paper or appropriate 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the isoquinoline-based inhibitor in the kinase assay buffer.

  • In a reaction tube or well, combine the kinase assay buffer, recombinant ROCK enzyme, and the substrate.

  • Add the diluted inhibitor or a vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP. For radioactive assays, use [γ-³²P]ATP to a final concentration of approximately 10 µM.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction using an appropriate stop solution (e.g., 3% phosphoric acid for radioactive assays).

  • For radioactive assays, spot the reaction mixture onto P81 paper, wash extensively with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Isoquinoline-based inhibitor (test compound)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare serial dilutions of the isoquinoline-based inhibitor.

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and the test inhibitor at various concentrations.

  • Add human Topoisomerase I to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor. The IC50 is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of isoquinoline-based inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoquinoline-based inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the isoquinoline-based inhibitor in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells for a negative control (cells with no treatment) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours.

  • Add 10-20 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to convert the soluble MTT to insoluble formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. The GI50 (or IC50) value, the concentration that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[1]

References

A Comparative Guide to In Vitro Cytotoxicity Testing of Isoquinoline-1,3(2H,4H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro testing protocols to assess the cytotoxicity of Isoquinoline-1,3(2H,4H)-dione and related compounds. It offers a comparative analysis of established methodologies, supported by experimental data, to aid in the selection of appropriate assays for your research needs.

Introduction to Cytotoxicity Testing of Quinoline-based Compounds

Quinoline and its derivatives, including this compound, are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development, particularly in oncology.[1][2][3] Evaluating the cytotoxic potential of these compounds is a critical step in the drug discovery process to identify effective and selective anticancer agents.[1][4] This guide will focus on the most common in vitro assays used to determine the cytotoxic effects of these compounds and their underlying mechanisms.

Comparative Analysis of Cytotoxicity Assays

Several robust in vitro assays are available to quantify the cytotoxic effects of chemical compounds. The choice of assay depends on the specific research question, the expected mechanism of cell death, and the resources available. The most commonly employed assays for quinoline and isoquinoline derivatives include the MTT, LDH, and Neutral Red uptake assays.[1][5][6]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][4]Well-established, reliable, and suitable for high-throughput screening.[7]Can be affected by compounds that interfere with mitochondrial respiration.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[1][5]Simple, rapid, and reflects irreversible cell death.Less sensitive for early cytotoxic events compared to MTT or Neutral Red assays.[6]
Neutral Red Uptake Assay Measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[6]Sensitive for detecting early cytotoxic events and lysosomal damage.[6]Can be influenced by compounds that alter lysosomal pH.
Apoptosis Assays Detects programmed cell death through methods like Annexin V/Propidium Iodide (PI) staining and caspase activity assays.[1]Provides mechanistic insights into the mode of cell death.More complex and time-consuming than viability assays.

Experimental Protocols

Below are detailed protocols for the three most common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes.[1][5]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[1]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the Neutral Red dye by functional lysosomes in living cells.[6]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • Neutral Red Incubation: After treatment, remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.

  • Dye Extraction: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells based on the amount of Neutral Red uptake in treated cells compared to untreated controls.

Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline and isoquinoline derivatives against different cancer cell lines, providing a basis for comparison with this compound. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassCompound/DerivativeCell LineIC50 (µM)Reference
Isoquinoline-1,3-dione Analogs Amino isoquinolin-5,8-dione derivativesBrine shrimpPotent cytotoxic activity (95-100%)[8]
Quinoline Derivatives 2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[1]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[1]
7-methyl-8-nitro-quinolineCaco-2 (Colorectal)Not specified, but showed cytotoxicity[2]
Quinazoline Derivatives Quinazoline Schiff base 1 & 2MCF-7 (Breast)6.246 & 5.910[5]
Quinazoline-sulfonamide 4d & 4fMCF-7 (Breast)2.5 & 5[5]
Heterocyclic Hybrids 4-aza-podophyllotoxin hybrid 13hA549 (Lung), MCF7 (Breast)0.16, 1.07[9]
4-aza-podophyllotoxin hybrid 13kKB (Oral), A549 (Lung), HepG2 (Liver)0.18 - 0.25[9]
Isoindole-1,3-dione Derivatives Compound 7A549 (Lung)19.41[10]
Compound 9 & 11HeLa (Cervical)Cell-selective activity[10]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways implicated in cytotoxicity.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Select Assay incubation->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh neutral_red Neutral Red Assay assay_choice->neutral_red readout Measure Absorbance mtt->readout ldh->readout neutral_red->readout calculation Calculate % Viability / Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Signaling_Pathway cluster_cell Cancer Cell Compound Quinoline/Isoquinoline Compound RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->RTK Inhibition Mitochondria Mitochondria Compound->Mitochondria Induction of stress PI3K PI3K/Akt Pathway RTK->PI3K Activation MAPK MAPK/ERK Pathway RTK->MAPK Activation Apoptosis Apoptosis PI3K->Apoptosis Inhibition of MAPK->Apoptosis Regulation of Caspases Caspases Mitochondria->Caspases Activation Caspases->Apoptosis Execution

References

Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a molecule's properties and biological activity. This guide provides a comparative overview of X-ray crystallography, the gold standard for structure elucidation, and its common alternatives, offering experimental insights to inform the selection of the most appropriate analytical technique.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is a powerful analytical technique that provides the precise atomic and molecular structure of a crystal.[1] The method works by directing X-rays onto a crystalline solid; the atoms in the crystal lattice diffract the X-rays in specific directions.[1][2] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal is generated, revealing the exact position of each atom, as well as bond lengths and angles.[1] This technique is considered the most comprehensive for determining molecular structure and is crucial for understanding structure-function relationships, particularly in drug design where it can reveal how a drug interacts with its protein target.[1][3]

Advantages:

  • Unambiguous 3D Structure: Provides a definitive, high-resolution three-dimensional model of the molecule.[4][5]

  • High Precision: Determines atomic positions, bond lengths, and angles with very high accuracy.[5]

  • Absolute Configuration: It is the primary method for unambiguously determining the chirality of a molecule.[3]

Disadvantages:

  • Crystallization is Essential: The primary and often most difficult requirement is the need to grow a high-quality single crystal of the compound.[3][6] This can be a significant bottleneck.

  • Static Information: The resulting structure represents a single, static conformation of the molecule as it exists in the crystal lattice, not necessarily its dynamic nature in solution.[7][8]

  • Sample Limitations: Not all molecules can be crystallized, particularly large, flexible, or non-polar molecules. Membrane proteins and large macromolecules can be especially difficult to crystallize.[6]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the highest level of structural detail, other techniques offer complementary information and may be more suitable depending on the nature of the sample and the research question. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution, which often mimics physiological conditions more closely than a crystal.[6][9] It provides information about the connectivity of atoms and can be used to determine the 3D structure. A key advantage of NMR is its ability to provide insights into molecular dynamics and conformational flexibility.[7][9] However, NMR is generally limited to smaller proteins (typically under 30-70 kDa) and can produce complex data that is challenging to interpret for larger molecules.[1][7][10]

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecule's structure and connectivity. While MS does not directly provide a 3D structure, it is highly sensitive, requires very little sample, and is tolerant of sample impurities.[11] It is often used as a rapid, preliminary check of a reaction's outcome.

  • Cryo-Electron Microscopy (Cryo-EM): While historically used for very large biological assemblies, advances in technology have made cryo-EM increasingly powerful for determining the structures of smaller proteins and complexes without the need for crystallization.[9] Its use has increased significantly in recent years.[9]

The following table summarizes the key performance characteristics of these techniques.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Atomic connectivity, 3D structure in solution, molecular dynamics, conformational changes.[6][7]Precise molecular weight, elemental formula, structural fragments.
Sample Phase Single CrystalSolutionSolid, Liquid, or Gas
Sample Amount Micrograms to Milligrams (tenths of a gram).[12]MilligramsNanograms to Micrograms
Purity Requirement High purity required for good crystal formation.[12]High purity requiredTolerant to some impurities.[11]
Molecular Size Limit No theoretical upper limit, but crystallization is harder for large molecules.[7]Generally < 70 kDa for detailed structural analysis.[1]Wide range, but fragmentation analysis can be complex for large molecules.
Key Advantage Unambiguous, high-resolution static structure.[4]Provides structural and dynamic information in a near-native solution state.[9]High sensitivity, speed, and tolerance for sample mixtures.[11]
Key Limitation The absolute requirement for a single, well-diffracting crystal.[6]Size limitations; potentially lower resolution than crystallography.[13]Does not provide 3D conformational data or stereochemistry.

Experimental Protocols

Protocol: Structure Confirmation via Single-Crystal X-ray Crystallography

This protocol outlines the major steps for determining the structure of a small molecule reaction product.

  • Synthesis and Purification: Synthesize the target compound and purify it to the highest possible degree using techniques like column chromatography or recrystallization. Purity is critical for successful crystallization.

  • Crystal Growth:

    • Select an appropriate solvent or solvent system in which the compound has moderate solubility.

    • Prepare a supersaturated solution of the purified compound. This is often achieved by dissolving the compound in a minimum amount of hot solvent.

    • Slowly cool the solution to room temperature, and then if necessary, to a lower temperature (e.g., 4°C). Slow evaporation of the solvent from a saturated solution at a constant temperature is another common method.

    • The goal is to allow molecules to slowly arrange themselves into a well-ordered crystal lattice. This process can take days, weeks, or even months.[2]

  • Crystal Selection and Mounting:

    • Under a microscope, identify a suitable single crystal. It should have well-defined faces and be free of cracks or defects.

    • Carefully mount the selected crystal on a goniometer head (a device that holds and rotates the crystal) using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas to prevent radiation damage.

  • Data Collection:

    • Mount the goniometer head onto the X-ray diffractometer.

    • The instrument directs a focused beam of monochromatic X-rays at the crystal.

    • The crystal is rotated, and a detector (like a CCD or pixel detector) records the diffraction pattern—the positions and intensities of the diffracted X-ray spots—at hundreds of different orientations.[1]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.[1]

    • An atomic model of the molecule is built into the electron density map.

    • The model is then refined, a process that adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Structure Validation and Deposition:

    • The final structure is validated to ensure its chemical and geometric sensibility.

    • The structural data is typically deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Chemical Reaction Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Cooling/Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation Title X-ray Crystallography Workflow

Caption: Experimental workflow for structure determination by X-ray crystallography.

decision_tree Start Reaction Product Obtained Is_Crystal Single Crystal Available? Start->Is_Crystal Need_Dynamics Dynamic or Solution State Info Needed? Is_Crystal->Need_Dynamics No Xray Use X-ray Crystallography Is_Crystal->Xray Yes NMR Use NMR Spectroscopy Need_Dynamics->NMR Yes Try_Crystallize Attempt Crystallization Need_Dynamics->Try_Crystallize No MS Start with MS for MW Confirmation Try_Crystallize->Is_Crystal Success Try_Crystallize->MS Failure Title Decision Guide for Structure Elucidation

Caption: Decision guide for selecting a structural elucidation technique.

References

Safety Operating Guide

Safe Disposal of Isoquinoline-1,3(2H,4H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of isoquinoline-1,3(2H,4H)-dione, a heterocyclic organic compound. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations involving solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Do's and Don'ts

Key Prohibitions:

  • Do NOT dispose of this compound down the drain. This compound is not suitable for sewer disposal and can harm aquatic life and interfere with wastewater treatment processes.

  • Do NOT dispose of in regular trash. As a hazardous chemical, it must be segregated from general waste.

  • Do NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol. Mixing with incompatible materials can lead to hazardous reactions. Isoquinoline derivatives can be incompatible with strong oxidizing agents and strong acids.

Recommended Actions:

  • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for pickup and proper disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key data relevant to the safe handling and disposal of this compound.

PropertyValueCitation
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat
Incompatible Materials Strong oxidizing agents, Strong acids
Recommended Waste Container High-Density Polyethylene (HDPE) or Glass with a secure cap

Experimental Protocols for Disposal

As a general principle for laboratory chemical waste, on-site treatment or neutralization by laboratory personnel is discouraged unless specific, validated protocols are in place and approved by the institution's EHS department. For this compound, no standard, widely accepted experimental protocol for its degradation or neutralization in a typical laboratory setting is readily available.

The standard and safest procedure is to transfer the chemical waste to a specialized, licensed hazardous waste disposal facility. These facilities are equipped with the necessary technology, such as high-temperature incinerators, to safely and completely destroy the chemical compound in an environmentally sound manner.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and full chemical name. Ensure cap is secure. B->C No D Store in designated Satellite Accumulation Area. B->D Yes C->D E Is the container full or is disposal required? D->E F Continue to collect waste in the same container. E->F No G Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. E->G Yes F->D H Waste is transported to a licensed disposal facility. G->H I End: Proper Disposal H->I

Caption: Disposal Workflow for this compound Waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

Essential Safety and Logistics for Handling Isoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Isoquinoline-1,3(2H,4H)-dione. Adherence to strict protocols for personal protective equipment (PPE), operational procedures, and waste disposal is critical to minimize risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information for the proper handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, which is a solid organic compound, the following PPE is recommended.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Nitrile gloves offer good resistance to a variety of chemicals, including many organic solvents.[1][2][3] Neoprene provides excellent resistance to acids, bases, and some organic solvents.[4] For prolonged or high-exposure tasks, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
Eye Protection Safety Glasses/GogglesChemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes.[4] Ensure they provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.[4] Ensure the lab coat is fully buttoned.
Respiratory Protection RespiratorIf handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. Always perform a fit test before using a respirator.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required to protect the feet from spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation :

    • Before handling, ensure that the safety data sheet (SDS) for this compound has been reviewed and is readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Assemble all necessary equipment and materials, including the chemical container, weighing paper or boat, spatula, and waste container, inside the fume hood.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer :

    • Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid onto a pre-tared weighing paper or boat.

    • Perform this task gently to minimize the generation of dust.

    • Securely close the primary container immediately after dispensing.

  • Experimental Use :

    • When adding the compound to a reaction vessel or solution, do so carefully to prevent splashing.

    • Keep all containers with this compound covered when not in immediate use.

  • Post-Handling :

    • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation :

    • All solid waste contaminated with this compound, such as weighing paper, gloves, and disposable lab coats, should be collected in a designated, clearly labeled hazardous waste container.

    • Unused or excess this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

    • Since this compound is a non-halogenated organic compound, it should be segregated into the non-halogenated organic waste stream.[7][8][9][10][11]

  • Container Management :

    • Use a compatible, leak-proof container with a secure lid for waste collection.

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Keep the waste container closed except when adding waste.

  • Final Disposal :

    • Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Transfer to Vessel handle1->handle2 clean1 Clean Surfaces handle2->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp1 Segregate Waste clean2->disp1 disp2 Label Container disp1->disp2 disp3 Store Securely disp2->disp3 disp4 EHS Pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
Isoquinoline-1,3(2H,4H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.